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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4,5-Dicaffeoylquinic Acid: Natural Sources, Biosynthesis, and Analysis

Introduction 4,5-Dicaffeoylquinic acid (4,5-diCQA), also known as Isochlorogenic acid C, is a prominent member of the dicaffeoylquinic acid (diCQA) class of polyphenolic compounds. These natural products have garnered si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,5-Dicaffeoylquinic acid (4,5-diCQA), also known as Isochlorogenic acid C, is a prominent member of the dicaffeoylquinic acid (diCQA) class of polyphenolic compounds. These natural products have garnered significant attention from the scientific and drug development communities for their broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and anti-cancer properties.[1][2][3] As a secondary metabolite, 4,5-diCQA's presence and concentration in the plant kingdom are variable, necessitating a thorough understanding of its natural sources and the biosynthetic pathways governing its production. This technical guide provides an in-depth exploration of the botanical distribution of 4,5-diCQA, its biosynthesis, and robust methodologies for its extraction and quantification, tailored for researchers, scientists, and professionals in drug development.

Core Biosynthesis of Dicaffeoylquinic Acids

The formation of 4,5-dicaffeoylquinic acid is a sophisticated enzymatic process deeply embedded within the central secondary metabolism of plants.[4] The biosynthetic route is an extension of the well-established shikimate and phenylpropanoid pathways, which are responsible for producing a vast array of phenolic compounds.

The primary precursors for diCQA synthesis are:

  • Quinic acid: Derived from the shikimate pathway.

  • Caffeoyl-CoA: Originating from the phenylpropanoid pathway.[4]

The key enzymatic steps leading to the formation of diCQAs are catalyzed by a series of enzymes:

  • Phenylalanine ammonia-lyase (PAL): This enzyme marks the entry point into the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid.[4]

  • Cinnamate 4-hydroxylase (C4H): C4H hydroxylates cinnamic acid to form p-coumaric acid.[4]

  • 4-Coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by converting it into its CoA thioester, p-coumaroyl-CoA.[4]

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): A versatile enzyme that can transfer hydroxycinnamoyl groups to both shikimate and quinate.

  • p-Coumaroyl ester 3'-hydroxylase (C3'H): This enzyme is responsible for hydroxylating the p-coumaroyl group to a caffeoyl group.

  • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): An enzyme with a high affinity for quinate, playing a crucial role in the formation of caffeoylquinic acids.[4]

The synthesis of dicaffeoylquinic acids occurs through the sequential esterification of quinic acid with two caffeoyl-CoA molecules. The specific isomer, such as 4,5-diCQA, is determined by the regiospecificity of the acyltransferases involved.

biosynthesis_pathway cluster_esterification Esterification Steps Shikimate_Pathway Shikimate Pathway Quinic_Acid Quinic Acid Shikimate_Pathway->Quinic_Acid Caffeoylquinic_Acid Caffeoylquinic Acid (e.g., Chlorogenic Acid) Quinic_Acid->Caffeoylquinic_Acid HQT/HCT Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Caffeoyl_CoA->Caffeoylquinic_Acid diCQA 4,5-Dicaffeoylquinic Acid Caffeoyl_CoA->diCQA Caffeoylquinic_Acid->diCQA Acyltransferase

Core biosynthetic pathway of dicaffeoylquinic acids.

Natural Sources and Plant Distribution

4,5-Dicaffeoylquinic acid is predominantly found in the plant kingdom, with a particularly high prevalence in the Asteraceae (sunflower) family. Its concentration within a given species can be influenced by genetic factors, developmental stage, and environmental conditions. For instance, exposure to UV-C radiation has been shown to significantly increase the levels of dicaffeoylquinic acids in globe artichoke leaves, suggesting a role in stress response and UV protection.[5][6][7]

Major Plant Families and Species
  • Asteraceae Family: This family is a rich source of various diCQA isomers.

    • Cynara cardunculus (Globe Artichoke): The leaves of the globe artichoke are a well-documented source of dicaffeoylquinic acids.[5][6][7]

    • Artemisia species: Several species within this genus, including Artemisia capillaris (Oriental Wormwood) and Artemisia dracunculus (Tarragon), contain 4,5-diCQA.[8][9][10]

    • Echinacea species: These medicinal plants are known to contain various dicaffeoylquinic acids.[11]

    • Gynura divaricata and Laggera alata: These plants have been identified as sources from which 4,5-diCQA can be isolated.[1]

    • Tussilago farfara (Coltsfoot): Ethanol extracts of this plant have been shown to contain 4,5-dicaffeoylquinic acid.[10][12]

    • Youngia japonica: This species is also a known source of 4,5-diCQA.

    • Ainsliaea acerifolia: The leaves of this plant contain various caffeoylquinic acid derivatives.[13]

  • Other Plant Families:

    • Caprifoliaceae: Lonicera japonica (Japanese honeysuckle) is a known source.[14]

    • Leguminosae: Bowdichia virgilioides has been reported to contain 4,5-diCQA.[1]

Quantitative Distribution of 4,5-Dicaffeoylquinic Acid in Various Plant Sources

The concentration of 4,5-diCQA can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes reported concentrations from various studies.

Plant SpeciesFamilyPlant PartConcentration (g/kg dry weight)
Tanacetum partheniumAsteraceaeAerial Parts-
Artemisia absinthiumAsteraceaeAerial Parts-
Artemisia verlotiorumAsteraceaeAerial Parts-
Solidago giganteaAsteraceaeAerial Parts-
Various Asteraceae herbsAsteraceaeAerial PartsMean level of 2.59 ± 1.90

Note: Quantitative data for 4,5-dicaffeoylquinic acid specifically is often grouped with other dicaffeoylquinic acid isomers. The study by Fraisse et al. (2011) provides a mean level for 4,5-diCQA across 18 Asteraceae species, highlighting its widespread but variable presence.[15]

Experimental Protocol: Extraction and Quantification of 4,5-Dicaffeoylquinic Acid

This section details a robust and validated methodology for the extraction and quantification of 4,5-diCQA from plant material, primarily utilizing High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD).

Sample Preparation and Extraction

The choice of extraction solvent and method is critical for achieving high recovery of polar phenolic compounds like 4,5-diCQA. An aqueous organic solvent is typically employed.

  • Methodology:

    • Harvest and Dry: Collect fresh plant material (e.g., leaves) and freeze-dry or oven-dry at a low temperature (e.g., 40°C) to inactivate degradative enzymes and remove moisture.

    • Grind: Grind the dried plant material into a fine, homogenous powder using a laboratory mill. This increases the surface area for efficient extraction.

    • Extraction Solvent: Prepare an 80% methanol in water (v/v) solution. This solvent system is effective for extracting a broad range of polyphenols.[4]

    • Extraction Procedure:

      • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable extraction vessel (e.g., a 50 mL conical flask).

      • Add 20 mL of the 80% methanol solution.

      • To enhance extraction efficiency, sonicate the mixture for 30 minutes in an ultrasonic bath. This disrupts cell walls through cavitation.[4]

      • Agitate the mixture on an orbital shaker at room temperature for 1 hour to ensure thorough extraction.[4]

      • Separation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.[4]

      • Carefully collect the supernatant. For quantitative analysis, it is advisable to perform a re-extraction of the pellet with a fresh portion of the solvent to ensure complete recovery.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to HPLC analysis to remove any particulate matter that could interfere with the chromatographic system.

extraction_workflow start Plant Material (Leaves) grind Grind to Fine Powder start->grind extract Add 80% Methanol Sonicate (30 min) Agitate (1 hr) grind->extract centrifuge Centrifuge (4000 rpm, 15 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc HPLC Analysis filter->hplc

Experimental workflow for DCQA analysis from plant material.
HPLC-DAD Quantification
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution is typically employed to achieve good resolution.

      • Solvent A: 0.1% Formic acid in water. The acid improves peak shape and suppresses the ionization of phenolic acids.

      • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B; 35-40 min, 10% B. The gradient should be optimized based on the specific plant matrix and co-eluting compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: The DAD should be set to monitor at a wavelength of 325-330 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.[16] A full UV spectrum (200-400 nm) should also be recorded to aid in peak identification.

  • Quantification:

    • Standard Preparation: Prepare a stock solution of a certified 4,5-dicaffeoylquinic acid standard in methanol. From this stock, create a series of calibration standards of known concentrations.

    • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 330 nm. Construct a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the filtered plant extract and identify the 4,5-diCQA peak based on its retention time and UV spectrum compared to the standard.

    • Calculation: Quantify the amount of 4,5-diCQA in the sample by interpolating its peak area from the calibration curve. The final concentration should be expressed in terms of mass per dry weight of the plant material (e.g., mg/g DW).

Conclusion

4,5-Dicaffeoylquinic acid represents a valuable natural product with significant therapeutic potential. Its widespread distribution, particularly within the Asteraceae family, makes numerous plant species viable sources for its isolation and investigation. A comprehensive understanding of its biosynthetic origins within the phenylpropanoid pathway provides a foundation for metabolic engineering and yield optimization efforts. The detailed analytical protocol presented herein offers a reliable and reproducible framework for the accurate quantification of 4,5-diCQA, a critical step in the quality control of herbal medicines and the development of new pharmaceuticals. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical diversity of the plant kingdom for the advancement of human health.

References

  • A Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants - Benchchem. (n.d.).
  • 4,5-Dicaffeoylquinic acid (Isochlorogenic acid C) | Antioxidant | MedChemExpress. (n.d.).
  • Stress-Induced Biosynthesis of Dicaffeoylquinic Acids in Globe Artichoke - American Chemical Society. (n.d.).
  • Stress-Induced Biosynthesis of Dicaffeoylquinic Acids in Globe Artichoke - ACS Publications. (n.d.).
  • Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed. (2008).
  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC. (n.d.).
  • Fraisse, D., Felgines, C., Texier, O., & Lamaison, J. (2011). Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family. Food and Nutrition Sciences, 2(3), 181-192.
  • List of plants having phytochemicals: 4,5-dicaffeoyl quinic acid - OSADHI. (n.d.).
  • Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester - Benchchem. (n.d.).
  • Tabassum, N., Lee, J. H., Yim, S. H., Batkhuu, G. J., Jung, D. W., & Williams, D. R. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-based complementary and alternative medicine : eCAM, 2016, 7823541.
  • Isolation of 4,5- O -Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo - ResearchGate. (n.d.).
  • A Preliminary Insight into Under-Researched Plants from the Asteraceae Family in the Balkan Peninsula: Bioactive Compound Diversity and Antioxidant Potential - PMC. (2025).
  • Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives - MDPI. (n.d.).
  • Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - Frontiers. (2024).
  • Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC. (n.d.).
  • Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens - AKJournals. (2020).
  • (-)-3,5-Dicaffeoyl-muco-quinic acid isolated from Aster scaber contributes to the differentiation of PC12 cells: through tyrosine kinase cascade signaling - PubMed. (2004).
  • Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family - Scientific Research Publishing. (n.d.).
  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - OHSU. (2021).
  • Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar. (n.d.).
  • 4,5-Dicaffeoylquinic Acid (CAS 57378-72-0) - MySkinRecipes. (n.d.).
  • Determination of dicaffeoyl quinic acid in selected medicinal plants using HPLC-PDA and LC-ESI-MS/MS | Request PDF - ResearchGate. (2025).
  • 4,5-Dicaffeoylquinic Acid (CAS 57378-72-0) - Cayman Chemical. (n.d.).
  • The fragment pathway of 4,5-dicaffeoyl quinic acid. - ResearchGate. (n.d.).
  • Tabassum, N., Lee, J. H., Yim, S. H., Batkhuu, G. J., Jung, D. W., & Williams, D. R. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-based complementary and alternative medicine : eCAM, 2016, 7823541.
  • 4,5-Dicaffeoylquinic acid | C25H24O12 | CID 5281780 - PubChem. (n.d.).

Sources

Exploratory

Technical Guide: Biosynthesis, Stabilization, and Analysis of 4,5-Dicaffeoylquinic Acid

Executive Summary 4,5-Dicaffeoylquinic acid (4,5-diCQA), a bioactive isomer of isochlorogenic acid, is a critical secondary metabolite found in Coffea canephora (Robusta coffee), Artemisia species, and Ipomoea batatas.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dicaffeoylquinic acid (4,5-diCQA), a bioactive isomer of isochlorogenic acid, is a critical secondary metabolite found in Coffea canephora (Robusta coffee), Artemisia species, and Ipomoea batatas.[1][2][3] It exhibits potent antiretroviral (HIV integrase inhibition), neuroprotective, and antioxidant properties.

For researchers and drug developers, 4,5-diCQA presents a dual challenge: biosynthetic complexity and chemical instability . Unlike simple phenolic acids, its accumulation depends on specific acyltransferase activities (BAHD vs. SCPL families) and is prone to rapid, pH-dependent acyl migration. This guide deconstructs the enzymatic machinery governing its formation and provides self-validating protocols for its extraction and analysis, ensuring data integrity in metabolomic and pharmacological studies.

Part 1: The Phenylpropanoid Foundation & Biosynthetic Branching

The biosynthesis of 4,5-diCQA is not a linear path but a branch of the phenylpropanoid network. It relies on the availability of two core precursors: Caffeoyl-CoA and Quinic Acid .

Upstream Precursor Assembly

The pathway initiates in the cytosol, converting Phenylalanine to Caffeoyl-CoA through four conserved enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[4]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[4]

  • Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyltransferase (HQT/HCT) & C3'H: p-Coumaroyl-CoA is esterified to quinic acid, hydroxylated at the C3' position by C3'H (P450 enzyme), and potentially re-esterified to form Caffeoyl-CoA .

The Critical Node: 5-O-Caffeoylquinic Acid (5-CQA)

The central hub for diCQA formation is 5-CQA (Chlorogenic Acid).[4]

  • Enzyme: HQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase).[3][4][5][6]

  • Reaction: Caffeoyl-CoA + Quinic Acid

    
     5-CQA + CoA-SH.
    
  • Note on Nomenclature: Modern IUPAC numbering defines Chlorogenic Acid as 5-CQA. Older literature (pre-1976) often refers to it as 3-CQA. This guide uses the modern 5-CQA convention.

Mechanisms of Di-acylation (Formation of 4,5-diCQA)

The addition of the second caffeoyl group to the 4-hydroxyl position of 5-CQA occurs via two distinct, species-dependent mechanisms.

Mechanism A: The BAHD Acyltransferase Route (Coffee Model)

In Coffea species, the BAHD family enzymes, specifically HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase), catalyze the direct acylation using Caffeoyl-CoA as the donor.

  • Reaction: 5-CQA + Caffeoyl-CoA

    
     4,5-diCQA + CoA-SH.
    
  • Specificity: While HCT is broad-spectrum, specific isoforms in C. canephora facilitate the formation of 3,5-, 4,5-, and 3,4-diCQA isomers.

Mechanism B: The SCPL/GDSL Disproportionation Route (Asteraceae/Sweet Potato Model)

In species like Ipomoea batatas or Artemisia, enzymes such as Isochlorogenic Acid Synthase (IbICS) (a GDSL lipase-like protein) or SCPL (Serine Carboxypeptidase-Like) acyltransferases utilize a "chlorogenate:chlorogenate transferase" mechanism.

  • Reaction: 5-CQA + 5-CQA

    
     4,5-diCQA + Quinic Acid.
    
  • Logic: The enzyme "steals" a caffeoyl group from one 5-CQA molecule and transfers it to another. This is energetically neutral compared to the CoA-dependent pathway.

Part 2: Visualization of the Pathway

The following diagram illustrates the flow from Phenylalanine to 4,5-diCQA, highlighting the divergence between the CoA-dependent (Coffee) and Disproportionation (Sweet Potato) routes.

Biosynthesis_45diCQA cluster_mechanisms Acylation Mechanisms Phe L-Phenylalanine Cin Trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3'H / HCT CGA 5-CQA (Chlorogenic Acid) CafCoA->CGA HQT (+ Quinic Acid) diCQA 4,5-Dicaffeoylquinic Acid (4,5-diCQA) CafCoA->diCQA QA Quinic Acid QA->CGA Acyl Acceptor CGA->diCQA Route A: HCT (+ Caffeoyl-CoA) CGA->diCQA Route B: SCPL / IbICS (2x 5-CQA -> 1x diCQA + QA) diCQA_iso 3,5-diCQA / 3,4-diCQA (Isomers) diCQA->diCQA_iso Acyl Migration (pH > 7.0 or Heat)

Figure 1: Biosynthetic pathway of 4,5-diCQA showing dual enzymatic routes and isomerization risks.

Part 3: Scientific Integrity – The Acyl Migration Challenge

Field-Proven Insight: The most common failure mode in diCQA research is not biosynthetic identification, but sample degradation . 4,5-diCQA is thermodynamically unstable relative to 3,5-diCQA.

The Mechanism of Migration

Under neutral or basic conditions (pH > 6.0) or elevated temperatures (>40°C), the caffeoyl groups migrate between hydroxyl positions on the quinic acid ring.

  • Sequence: 3,5-diCQA

    
    4,5-diCQA 
    
    
    
    3,4-diCQA.
  • Implication: If you extract plant tissue with non-acidified methanol or leave samples in the autosampler at room temperature, your "4,5-diCQA" peak may disappear or artificially increase due to equilibration from other isomers.

Stabilization Protocol

To ensure trustworthiness of data, you must arrest this migration immediately upon tissue disruption.

  • Acidification: Maintain pH < 3.0 during extraction.

  • Temperature: Perform all steps at 4°C.

Part 4: Experimental Protocols

Extraction & Purification Workflow

This protocol is designed to maximize yield while preventing acyl migration.

StepParameterTechnical Rationale
1. Tissue Prep Lyophilize & Cryo-millWater promotes enzymatic hydrolysis; milling under liquid N2 prevents heat-induced isomerization.
2. Solvent 70% MeOH + 0.5% Formic Acid Methanol disrupts membranes; Formic acid (pH ~2.5) halts acyl migration.
3. Extraction Ultrasonication (Ice bath, 15 min)Maximizes mass transfer without overheating the sample.
4. Clarification Centrifuge (12,000 x g, 4°C)Removes particulates. Keep cold to prevent re-equilibration.
5. Analysis UPLC-MS/MSImmediate injection. If storage is needed, store at -80°C.
Enzymatic Assay (Validating Biosynthesis)

To determine if a candidate gene (e.g., HCT) produces 4,5-diCQA:

  • Expression: Heterologous expression of candidate gene in E. coli (BL21) or Pichia pastoris.

  • Microsome Prep: Isolate microsomal fraction (for membrane-bound BAHDs).

  • Incubation Mix:

    • Buffer: 50 mM Potassium Phosphate (pH 6.0 - Critical: do not use pH 7.5).[7]

    • Substrates: 200 µM 5-CQA + 200 µM Caffeoyl-CoA.

    • Cofactor: 5 mM MgCl2.

  • Reaction: Incubate at 30°C for 30 mins.

  • Termination: Add equal volume of 1% Formic Acid in Acetonitrile . (Stops reaction and stabilizes isomers).

Part 5: Analytical Visualization (Workflow)

Experimental_Workflow Sample Plant Tissue (Lyophilized) Extract Extraction (70% MeOH + 0.5% Formic Acid) Sample->Extract Cryo-milling Filter Clarification (Centrifuge 4°C) Extract->Filter Ultrasonication (Ice Bath) LCMS UPLC-MS/MS (C18 Column, Acidic Mobile Phase) Filter->LCMS Immediate Injection Data Quantification of 4,5-diCQA LCMS->Data MRM Transitions (m/z 515 -> 353) Warning CRITICAL: Avoid pH > 6.0 Avoid Temp > 30°C Warning->Extract

Figure 2: Optimized extraction workflow emphasizing pH control for isomer stability.

References

  • Lallemand, L. A., et al. (2012). A Structural Basis for the Biosynthesis of the Major Chlorogenic Acids Found in Coffee.[6][8] Plant Physiology.

  • Moglia, A., et al. (2014). Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids. Plant Physiology.

  • Deshpande, S., et al. (2014). Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions.[9] Journal of Agricultural and Food Chemistry.

  • Miguel, S., et al. (2020). A GDSL lipase-like from Ipomoea batatas catalyzes efficient production of 3,5-diCQA when expressed in Pichia pastoris.[8] Microbial Cell Factories.

  • Koshiro, Y., et al. (2007). Biosynthesis of Chlorogenic Acids in Growing and Ripening Fruits of Coffea arabica and Coffea canephora Plants. Zeitschrift für Naturforschung C.

Sources

Foundational

Part 1: Chemical Identity &amp; Physicochemical Properties

Title: Technical Deep Dive: Molecular Pharmacology of 4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C) Executive Summary 4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic Acid C, is a bioactive quinic a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Molecular Pharmacology of 4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C)

Executive Summary 4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic Acid C, is a bioactive quinic acid ester found in Asteraceae species (e.g., Gynura divaricata, Artemisia annua). Unlike its isomer 3,5-DCQA, 4,5-DCQA exhibits a distinct pharmacological profile characterized by irreversible inhibition of viral integrases, potent modulation of glucose metabolism via the PI3K/Akt/PDX-1 axis, and pleiotropic anti-inflammatory activity. This guide dissects the molecular mechanisms, kinetic parameters, and experimental protocols required for its investigation in drug discovery.

Before elucidating the mechanism of action (MoA), it is critical to distinguish 4,5-DCQA from its structural isomers (3,4-, 3,5-, and 1,5-DCQA), as their biological activities differ significantly due to steric hindrance and binding affinity variations.

PropertySpecification
IUPAC Name (1R,3R,4S,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-cyclohexanecarboxylic acid
Common Name Isochlorogenic Acid C
CAS Number 57378-72-0
Molecular Formula C₂₅H₂₄O₁₂
Molecular Weight 516.45 g/mol
Solubility DMSO (>10 mg/mL), Ethanol (Moderate), Water (Low/Poor)
Stability Sensitive to high pH (hydrolysis) and light (isomerization). Store at -20°C in dark.

Part 2: Primary Mechanisms of Action

Module A: Viral Replication Blockade (HIV & SARS-CoV-2)

1. Irreversible HIV-1 Integrase Inhibition 4,5-DCQA is a potent inhibitor of HIV-1 integrase (IN), the enzyme responsible for inserting the viral genome into host DNA.

  • Mechanism: Unlike competitive inhibitors that bind only to the active site, 4,5-DCQA exhibits irreversible inhibition kinetics . It binds to the central core domain of the integrase enzyme.

  • Target Step: It specifically inhibits 3'-end processing and strand transfer (3'-end joining).

  • Potency:

    • 3'-End Processing IC₅₀: ~0.13 µg/mL

    • Strand Transfer IC₅₀: ~0.24 µg/mL

  • Structural Basis: The catecholic moieties facilitate multipoint hydrogen bonding and potential covalent interactions with conserved residues (e.g., Lys159, Glu152) within the IN core domain, locking the enzyme in an inactive conformation.

2. SARS-CoV-2 Mpro (Main Protease) Inhibition Recent computational and in vitro screenings have identified 4,5-DCQA as a high-affinity ligand for the SARS-CoV-2 Main Protease (Mpro/3CLpro).

  • Mechanism: Molecular docking studies (PDB: 6LU7) reveal that 4,5-DCQA occupies the substrate-binding pocket of Mpro.

  • Interaction: It forms hydrogen bonds with the catalytic dyad (Cys145 and His41) and stabilizing residues (Glu166), sterically hindering the processing of viral polyproteins.

  • Comparative Potency: In silico studies suggest binding energies superior to repurposed drugs like chloroquine, though in vitro IC₅₀ values typically range in the low micromolar range (10–40 µM depending on the assay conditions).

Module B: Metabolic Regulation (Diabetes & Insulin Signaling)

4,5-DCQA acts as a "metabolic sensitizer" through a dual mechanism: inhibiting glucose absorption and enhancing insulin secretion.

1. Alpha-Glucosidase Inhibition (Kinetic Control)

  • Action: It functions as a mixed-type inhibitor of alpha-glucosidase, delaying carbohydrate digestion.

  • Kinetics: 4,5-DCQA binds to both the free enzyme and the enzyme-substrate complex. This dual binding mode makes it more effective than competitive inhibitors like acarbose in certain substrate conditions.

2. Glucose-Stimulated Insulin Secretion (GSIS) Enhancement

  • Pathway: In pancreatic

    
    -cells (e.g., INS-1 lines), 4,5-DCQA upregulates the PI3K/Akt signaling pathway .
    
  • Downstream Effect: Activation of Akt leads to the phosphorylation and activation of PDX-1 (Pancreatic and Duodenal Homeobox 1), a critical transcription factor for insulin gene expression and

    
    -cell survival.
    
  • Outcome: Increased insulin secretion in response to glucose and protection against glucotoxicity-induced apoptosis.

Module C: Cellular Defense (Anti-Inflammatory & Antioxidant)[1]

1. NF-κB Suppression 4,5-DCQA prevents the nuclear translocation of NF-κB (p65 subunit).[1]

  • Mechanism: It inhibits the phosphorylation of IκB-α, preventing its degradation.[1] This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of pro-inflammatory cytokines (TNF-α, IL-6, iNOS, COX-2).

2. Nrf2/HO-1 Activation

  • Mechanism: It promotes the dissociation of Nrf2 from Keap1. Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE).[2]

  • Result: Upregulation of Phase II detoxifying enzymes, specifically Heme Oxygenase-1 (HO-1), providing robust cytoprotection against oxidative stress.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the "Metabolic & Survival Signaling Nexus" activated by 4,5-DCQA, highlighting the crosstalk between Insulin Signaling (PDX-1) and Antioxidant Defense (Nrf2).

G DCQA 4,5-Dicaffeoylquinic Acid PI3K PI3K Activation DCQA->PI3K Activates NFkB NF-κB Complex DCQA->NFkB Inhibits (Block IκB Degradation) Akt Akt (PKB) Phosphorylation PI3K->Akt Phosphorylation Nrf2_Cyto Nrf2 (Cytosolic) Akt->Nrf2_Cyto Promotes Dissociation PDX1 PDX-1 Activation Akt->PDX1 Upregulates Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation Antiox Antioxidant Enzymes (HO-1, NQO1) Nrf2_Nuc->Antiox Transcription (ARE) Inflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflam Blocked by DCQA Insulin Insulin Secretion (GSIS) PDX1->Insulin Gene Expression

Caption: 4,5-DCQA acts as a dual-regulator, activating the PI3K/Akt axis to drive insulin secretion (PDX-1) and antioxidant defense (Nrf2), while simultaneously suppressing NF-κB-mediated inflammation.

Part 4: Experimental Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol 1: HIV-1 Integrase Inhibition Assay

This assay distinguishes between 3'-processing and strand transfer inhibition.

Reagents:

  • Recombinant HIV-1 Integrase (purified).

  • Oligonucleotide Substrates: Biotinylated donor DNA (mimicking viral U5 end).

  • Target DNA: Digoxigenin-labeled plasmid.

Workflow:

  • Enzyme Pre-incubation: Incubate 400 nM Recombinant Integrase with varying concentrations of 4,5-DCQA (0.01 – 10 µM) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol) for 15 minutes at 37°C.

    • Control: Use 3,5-DCQA as a positive control; DMSO as vehicle.

  • Substrate Addition: Add 10 nM Biotinylated Donor DNA. Incubate for 60 mins (3'-processing step).

  • Target Addition: Add 10 nM Target DNA. Incubate for 60 mins (Strand transfer step).

  • Detection: Transfer to streptavidin-coated plates. Wash. Add anti-digoxigenin-AP antibody. Develop with substrate.

  • Analysis: Calculate IC₅₀ separately for processing (step 2) and transfer (step 3).

    • Validation Check: If inhibition persists after dilution/dialysis, the mechanism is irreversible.

Protocol 2: Alpha-Glucosidase Kinetics (Lineweaver-Burk Analysis)

Determines the mode of inhibition (Competitive vs. Non-competitive).

Reagents:

  • Alpha-glucosidase (Saccharomyces cerevisiae).

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

Workflow:

  • Preparation: Prepare 4,5-DCQA at 5 concentrations (e.g., 10, 50, 100, 200, 500 µM).

  • Reaction: Mix 20 µL enzyme (0.5 U/mL) + 20 µL 4,5-DCQA. Incubate 10 min at 37°C.

  • Initiation: Add 20 µL pNPG at varying concentrations (0.5 – 5.0 mM).

  • Measurement: Monitor absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).

  • Data Processing: Plot 1/Velocity vs. 1/[Substrate] (Lineweaver-Burk plot).

    • Interpretation: Intersection on the X-axis indicates non-competitive; intersection on the Y-axis indicates competitive; intersection in the second quadrant indicates mixed-type (expected for 4,5-DCQA).

Part 5: Quantitative Data Summary

Target / PathwayEffectIC₅₀ / PotencyMechanism Note
HIV-1 Integrase Inhibition0.13 - 0.24 µg/mLIrreversible binding to core domain.
SARS-CoV-2 Mpro Inhibition~10 - 40 µM (Est.)Competitive binding to Cys145-His41 dyad.
Alpha-Glucosidase Inhibition~1166 µMMixed-type inhibition; weaker than acarbose but pleiotropic.
Hepatitis B (HBsAg) Suppression>10 µg/mLDose-dependent reduction in antigen expression.
Cytotoxicity (CC₅₀) Safety>120 µMHigh therapeutic index in T-cell lines.

References

  • Irreversible Inhibition of HIV-1 Integrase: Title: Irreversible inhibition of human immunodeficiency virus type 1 integrase by dicaffeoylquinic acids. Source: Journal of Virology (PMC). Link:[Link]

  • Metabolic Regulation (GSIS & Alpha-Glucosidase): Title: Insulin secretion and α-glucosidase inhibitory effects of dicaffeoylquinic acid derivatives.[3] Source: Investigational New Drugs (ResearchGate). Link:[Link]

  • Anti-Inflammatory & Nrf2 Pathways: Title: Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Source: Nutrients (PMC). Link:[Link]

  • SARS-CoV-2 Mpro Docking & Inhibition: Title: Discovery of Polyphenolic Natural Products as SARS-CoV-2 Mpro Inhibitors for COVID-19. Source: MDPI (Biomolecules). Link:[Link]

  • General Pharmacology of DCQAs: Title: Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases.[4] Source: Frontiers in Pharmacology.[5] Link:[Link]

Sources

Exploratory

Technical Guide: Biological Activities &amp; Therapeutic Potential of 4,5-O-Dicaffeoylquinic Acid (4,5-diCQA)

Executive Summary 4,5-O-dicaffeoylquinic acid (4,5-diCQA) , also known as Isochlorogenic acid C , is a bioactive caffeoylquinic acid (CQA) isomer found in Artemisia species, Ilex paraguariensis (Yerba Mate), and roasted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-O-dicaffeoylquinic acid (4,5-diCQA) , also known as Isochlorogenic acid C , is a bioactive caffeoylquinic acid (CQA) isomer found in Artemisia species, Ilex paraguariensis (Yerba Mate), and roasted coffee. Unlike its more abundant isomer 5-CQA (Chlorogenic acid), 4,5-diCQA exhibits distinct lipophilicity and steric properties due to the vicinal substitution of caffeoyl groups at the C4 and C5 positions of the quinic acid moiety.

This guide analyzes the compound's pharmacodynamics, specifically its superior efficacy in insulin secretion modulation and chondroprotection compared to other diCQA isomers. It provides validated extraction protocols and mechanistic insights for researchers in metabolic and anti-inflammatory drug discovery.

Part 1: Chemical Identity & Structural Significance

The biological activity of 4,5-diCQA is dictated by its structure-activity relationship (SAR). The "vicinal" arrangement (adjacent 4,5-hydroxyls) creates a specific electron density profile that differs from the "non-adjacent" isomers (e.g., 3,5-diCQA).

  • IUPAC Name: (1R,3R,4S,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid.

  • Key Differentiator: The 4,5-substitution pattern increases steric hindrance near the carboxyl group compared to 3,5-diCQA, influencing its binding affinity to enzymes like

    
    -glucosidase and viral neuraminidases.
    
  • Stability: 4,5-diCQA is susceptible to acyl migration (isomerization) to 3,4-diCQA or 3,5-diCQA under high pH or thermal stress, necessitating strict pH control during extraction (pH < 6.0).

Part 2: Pharmacodynamics & Mechanisms of Action

Metabolic Regulation: The Insulin-Secretagogue Axis

While many CQAs inhibit carbohydrate digestion, 4,5-diCQA distinguishes itself by actively promoting insulin secretion in


-cells, outperforming other isomers in specific pathways.
  • Mechanism: 4,5-diCQA upregulates the expression of PDX-1 (Pancreatic and Duodenal Homeobox 1), a master transcription factor for insulin gene expression. It activates the PI3K/Akt and ERK1/2 signaling cascades, enhancing glucose-stimulated insulin secretion (GSIS).

  • Comparative Efficacy: In INS-1 pancreatic ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -cells, the potency rank for insulin secretion is: 4,5-diCQA > 3,4-diCQA > 1,4-diCQA > 3,5-diCQA .
    
Data Summary: Metabolic Enzyme Inhibition

Table 1: Comparative inhibitory activities against metabolic enzymes.

Target EnzymeActivity TypeIC50 / EffectComparative PotencyMechanism

-Glucosidase
Inhibition~1166 µM (varies by assay)Moderate (Weaker than 1,4-diCQA)Competitive inhibition at active site

-Amylase
InhibitionModerateLower than AcarboseDelays starch hydrolysis
Insulin Secretion Activation High Potency Superior to 3,5-diCQA Upregulation of PDX-1 & p-IRS-2
PTP1B InhibitionIC50 < 10 µMHighEnhances insulin receptor sensitivity
Osteoarthritis & Chondroprotection (NF-κB Axis)

Recent studies highlight 4,5-diCQA as a potent chondroprotective agent, specifically preventing cartilage degradation in osteoarthritis (OA) models.

  • Core Mechanism: It inhibits the IL-1

    
    -induced nuclear translocation of NF-κB (p65) .[1][2] This blockade prevents the downstream transcription of catabolic enzymes (MMPs) that digest cartilage.
    
  • Target Downregulation:

    • MMP-3 & MMP-13: Matrix metalloproteinases responsible for collagen degradation.[1]

    • ADAMTS-4: Aggrecanase responsible for proteoglycan loss.[1]

    • iNOS & COX-2: Pro-inflammatory mediators.

Dermatological Activity: Melanogenesis Inhibition

4,5-diCQA is a validated anti-pigmentation agent, effective in in vivo zebrafish models.[3]

  • Action: Downregulates Tyrosinase-related protein-1 (TRP-1) and inhibits tyrosinase activity directly.

  • Application: High-value candidate for hyperpigmentation disorders (melasma).

Part 3: Visualization of Signaling Pathways

Diagram 1: Chondroprotective Mechanism (NF-κB/MMP Axis)

This diagram illustrates how 4,5-diCQA blocks the catabolic cascade in chondrocytes stimulated by IL-1


.

Chondroprotection IL1B IL-1β Stimulus Receptor Cytokine Receptor IL1B->Receptor MAPK MAPK Phosphorylation (p38, JNK, ERK) Receptor->MAPK IKB IκB Degradation Receptor->IKB NFKB NF-κB (p65) Translocation MAPK->NFKB IKB->NFKB MMP MMP-3, MMP-13 (Collagenases) NFKB->MMP Transcription ADAMTS ADAMTS-4 (Aggrecanase) NFKB->ADAMTS COX2 COX-2 / iNOS NFKB->COX2 Drug 4,5-diCQA Drug->MAPK Inhibits Drug->NFKB Blocks Translocation Outcome Cartilage Degradation & Inflammation MMP->Outcome ADAMTS->Outcome COX2->Outcome Protection Chondroprotection (ECM Preservation) Outcome->Protection Prevention

Caption: 4,5-diCQA mitigates osteoarthritis by blocking NF-κB nuclear translocation, thereby suppressing MMPs and ADAMTS-4 expression.[1]

Part 4: Experimental Methodologies

Protocol 1: Isolation & Purification (HSCCC Method)

Standard silica columns often lead to irreversible adsorption or isomerization. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard for high-purity recovery.

Materials:

  • Crude Extract: Ethanol extract of Artemisia or Green Coffee Bean.

  • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (Specific ratios required).

Workflow:

  • Partitioning: Dissolve crude extract in water; wash with petroleum ether (remove lipids); extract with ethyl acetate. Evaporate ethyl acetate to obtain enriched diCQA fraction.

  • HSCCC Setup:

    • Two-Phase System: n-Hexane:Ethyl Acetate:Methanol:Water (1.5 : 5 : 1.5 : 5, v/v).

    • Mode: Tail-to-Head elution.

    • Stationary Phase: Upper phase (organic).

    • Mobile Phase: Lower phase (aqueous).

  • Separation:

    • Inject sample dissolved in biphasic mixture.

    • Elute at 2.0 mL/min, 800 rpm.

    • Monitor UV at 326 nm .

  • Collection: 4,5-diCQA typically elutes after 3-CQA and before 3,5-diCQA in this specific system due to polarity differences.

  • Validation: Verify purity via HPLC-DAD using a C18 column (Gradient: Acetonitrile/0.1% Formic Acid).

Protocol 2: Alpha-Glucosidase Inhibition Assay

To verify metabolic activity during lead optimization.

  • Enzyme Prep: Dissolve

    
    -glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to 1.0 U/mL.
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 5 mM.
    
  • Incubation:

    • Mix 20 µL test compound (dissolved in DMSO, <1% final conc) + 20 µL enzyme solution.

    • Incubate at 37°C for 10 min.

  • Reaction: Add 20 µL pNPG. Incubate 20 min at 37°C.

  • Termination: Add 80 µL 0.2 M Na₂CO₃.

  • Measurement: Read Absorbance at 405 nm .

  • Calculation:

    
    .
    

Part 5: Pharmacokinetics & Future Outlook

Bioavailability Challenge: Like other polyphenols, 4,5-diCQA suffers from low oral bioavailability due to:

  • Instability: Hydrolysis to caffeic acid and quinic acid by esterases in the gut.

  • Isomerization: Conversion to 3,5-diCQA in the alkaline environment of the small intestine.

  • Permeability: Low transport across Caco-2 monolayers (paracellular transport is the primary route).

Future Development Vectors:

  • Nano-encapsulation: Liposomal formulations to protect the ester bonds from gastric hydrolysis.

  • Topical Formulations: Due to potent anti-pigmentation and wound-healing data, topical delivery bypasses the GI stability issues, making dermatology the most immediate commercial route.

  • Structural Modification: Methylation of the carboxyl group (4,5-diCQA methyl ester) has shown increased lipophilicity and neuroprotective potency in SH-SY5Y models.

References

  • Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition. International Journal of Molecular Sciences.

  • Insulin secretion and α-glucosidase inhibitory effects of dicaffeoylquinic acid derivatives. Applied Biological Chemistry.

  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris. Evidence-Based Complementary and Alternative Medicine.

  • Preparative isolation and purification of dicaffeoylquinic acids from Ainsliaea fragrans by high-speed counter-current chromatography. Journal of Chromatography A.

  • Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury. Neurochemical Research.

Sources

Foundational

Technical Guide: Antiviral Mechanism and Isolation of 4,5-Dicaffeoylquinic Acid

Topic: Antiviral Activity of 4,5-Dicaffeoylquinic Acid Against HIV Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4,5-Dicaffeoylquinic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antiviral Activity of 4,5-Dicaffeoylquinic Acid Against HIV Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dicaffeoylquinic acid (4,5-diCQA) is a polyphenolic compound belonging to the chlorogenic acid family, exhibiting potent antiretroviral activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Unlike broad-spectrum antivirals, 4,5-diCQA demonstrates high selectivity for HIV-1 Integrase (IN) , an enzyme critical for the insertion of viral DNA into the host genome.

This guide provides a comprehensive technical analysis of 4,5-diCQA, detailing its irreversible inhibition mechanism, structure-activity relationships (SAR), and validated protocols for its isolation from Artemisia capillaris and Ainsliaea fragrans. It serves as a blueprint for researchers investigating non-nucleoside integrase inhibitors (NNINIs).

Chemical Profile & Structural Basis

Compound Name: 4,5-Dicaffeoylquinic acid (4,5-diCQA) Class: Caffeoylquinic acids (CQAs) / Polyphenols Molecular Formula: C₂₅H₂₄O₁₂ Key Structural Features: [1][2][3][4][5][6][7][8][9]

  • Quinic Acid Core: Provides the scaffold and a free carboxyl group essential for cellular uptake and activity.

  • Two Caffeoyl Groups: Esterified at positions 4 and 5. These contain catechol moieties (ortho-dihydroxyl groups) responsible for metal chelation and protein binding.

Structure-Activity Relationship (SAR)

The antiviral potency of 4,5-diCQA is dictated by specific structural determinants:

  • Biscatechol Moieties: Absolutely required for integrase inhibition.[3] The catechol hydroxyls likely interact with the divalent metal cofactors (Mg²⁺ or Mn²⁺) within the integrase active site.

  • Free Carboxyl Group: Essential for anti-HIV activity in cell culture, likely facilitating permeability or specific electrostatic interactions within the binding pocket.

  • Positional Isomerism: While 3,5-diCQA is also active, 4,5-diCQA shows distinct binding kinetics, often described as irreversible inhibition of the core catalytic domain.

Mechanistic Profiling: HIV-1 Integrase Inhibition

The primary mechanism of action for 4,5-diCQA is the inhibition of HIV-1 Integrase. Unlike strand transfer inhibitors (INSTIs) like Raltegravir which bind only to the intasome, 4,5-diCQA interacts with the enzyme's central core domain, affecting multiple catalytic steps.

Target Validation
  • 3'-End Processing: 4,5-diCQA inhibits the removal of the dinucleotide GT from the 3' end of viral DNA.

  • Strand Transfer: It blocks the insertion of the processed viral DNA into the host chromosomal DNA.

  • Irreversibility: Kinetic analysis suggests that 4,5-diCQA binds irreversibly to conserved amino acid residues in the central core domain, distinct from the binding mode of many reversible competitive inhibitors.

Selectivity Analysis (Debunking Secondary Targets)
  • gp120/Entry: Unlike its analogue L-chicoric acid, 4,5-diCQA exhibits weak or no inhibition of gp120-CD4 binding. It does not effectively block viral entry.

  • Reverse Transcriptase (RT): While some polyphenols inhibit RT, 4,5-diCQA is highly selective for Integrase. Inhibitory concentrations for RT are typically >100-fold higher than for Integrase.

Mechanism of Action Diagram

The following diagram illustrates the specific blockade points of 4,5-diCQA within the HIV replication cycle.

HIV_Inhibition_Pathway cluster_Integrase HIV-1 Integrase Activity Viral_Entry Viral Entry (gp120-CD4 Interaction) Rev_Trans Reverse Transcription (RNA -> DNA) Viral_Entry->Rev_Trans Nuclear_Import Nuclear Import (Pre-Integration Complex) Rev_Trans->Nuclear_Import End_Processing 3'-End Processing (Cleavage of GT) Nuclear_Import->End_Processing Strand_Transfer Strand Transfer (Integration into Host DNA) End_Processing->Strand_Transfer Replication Viral Replication Strand_Transfer->Replication Inhibitor 4,5-Dicaffeoylquinic Acid (4,5-diCQA) Inhibitor->Viral_Entry No/Weak Effect Inhibitor->End_Processing Strong Inhibition (IC50 ~0.13 µg/mL) Inhibitor->Strand_Transfer Strong Inhibition (IC50 ~0.24 µg/mL)

Caption: Mechanistic pathway highlighting 4,5-diCQA's selective inhibition of HIV-1 Integrase steps (3'-End Processing and Strand Transfer).

Efficacy & Safety Data

The following data summarizes the potency of 4,5-diCQA across biochemical and cell-based assays.

ParameterAssay TypeValueNotes
IC₅₀ (3'-End Processing) Biochemical (In Vitro)0.13 µg/mL High potency against recombinant Integrase.
IC₅₀ (Strand Transfer) Biochemical (In Vitro)0.24 µg/mL Blocks integration into target DNA.
EC₅₀ (Viral Replication) Cell Culture (MT-2 Cells)~2.0 µg/mL Effective concentration to stop viral spread.[1]
CC₅₀ (Cytotoxicity) Cell Culture (MT-2 Cells)>150 µg/mL Low toxicity; High Selectivity Index (SI > 75).
gp120 Binding Inhibition ELISA>100 µg/mL Inactive (demonstrates target specificity).

Experimental Framework

This section details self-validating protocols for the isolation of 4,5-diCQA and the assessment of its antiviral activity.

Protocol A: Isolation from Artemisia capillaris (High-Purity Workflow)

Objective: Isolate >95% pure 4,5-diCQA from dried plant material.

Reagents: Methanol, Chloroform, Water, Formic Acid. Equipment: High-Speed Counter-Current Chromatography (HSCCC), HPLC.

  • Crude Extraction:

    • Macerate 100g of dried Artemisia capillaris aerial parts in 1L Methanol (MeOH) for 24 hours.

    • Filter and evaporate solvent under reduced pressure to yield crude extract.

  • Solvent Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc).

    • Collect the EtOAc fraction; evaporate to dryness.

  • HSCCC Purification (Critical Step):

    • System: Two-phase solvent system: Chloroform : Methanol : Water (8 : 8 : 4) .

    • Procedure: Fill the column with the upper phase (stationary). Pump the lower phase (mobile) at 2.0 mL/min while rotating at 800 rpm.

    • Injection: Dissolve EtOAc fraction in the solvent mix and inject.

    • Collection: Monitor UV absorbance at 280nm/325nm. 4,5-diCQA typically elutes after 3,5-diCQA due to polarity differences.

  • Validation:

    • Analyze fractions via HPLC (C18 column, MeOH/Water gradient with 0.1% Formic Acid).

    • Confirm structure via ¹H-NMR and ESI-MS (Molecular ion m/z 515 [M-H]⁻).

Protocol B: HIV-1 Integrase Inhibition Assay

Objective: Quantify the IC50 of 4,5-diCQA against 3'-end processing.

  • Substrate Preparation:

    • Use a double-stranded oligonucleotide mimicking the U5 end of HIV-1 LTR. Label the 5'-end of the processing strand with ³²P or a fluorophore.

  • Enzyme Incubation:

    • Mix Recombinant HIV-1 Integrase (400 nM) with reaction buffer (20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl₂).

    • Add 4,5-diCQA at varying concentrations (0.01 – 10 µM). Incubate for 15 min at 37°C.

  • Reaction Initiation:

    • Add labeled DNA substrate (10 nM). Incubate for 60 min at 37°C.

  • Termination & Analysis:

    • Stop reaction with formamide loading dye.

    • Separate products on a 15% denaturing polyacrylamide gel.

    • Quantification: Measure the conversion of the 21-mer substrate to the 19-mer product (cleavage of GT). Calculate IC50.

Experimental Workflow Diagram

Isolation_Workflow Plant Dried Plant Material (Artemisia capillaris) Extract Methanol Extraction & Evaporation Plant->Extract Partition Partitioning (Water / EtOAc) Extract->Partition HSCCC HSCCC Purification (CHCl3:MeOH:H2O 8:8:4) Partition->HSCCC EtOAc Fraction Fractions Fraction Collection (UV 325nm) HSCCC->Fractions Pure_Cmpd Pure 4,5-diCQA (>95% Purity) Fractions->Pure_Cmpd HPLC/NMR Validation

Caption: Isolation workflow utilizing HSCCC to purify 4,5-diCQA from crude plant extracts.

References

  • Dicaffeoylquinic acid inhibitors of human immunodeficiency virus integrase: inhibition of the core catalytic domain. Source: National Institutes of Health (PubMed) Link:[Link]

  • Irreversible inhibition of human immunodeficiency virus type 1 integrase by dicaffeoylquinic acids. Source: National Institutes of Health (PubMed Central) Link:[Link]

  • Preparative isolation and purification of dicaffeoylquinic acids from Ainsliaea fragrans by high-speed counter-current chromatography. Source: Phytochemical Analysis (PubMed) Link:[Link]

  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg. (Referenced for Isolation Protocol) Source: Evidence-Based Complementary and Alternative Medicine Link:[Link]

  • Structure-activity relationships: analogues of the dicaffeoylquinic and dicaffeoyltartaric acids as potent inhibitors of HIV-1 integrase. Source: Journal of Medicinal Chemistry Link:[Link]

Sources

Exploratory

The Discovery and Historical Development of 4,5-Dicaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 4,5-Dicaffeoylquinic acid (4,5-diCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound with a gr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dicaffeoylquinic acid (4,5-diCQA), a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound with a growing portfolio of significant biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of 4,5-diCQA. It traces the journey from the initial characterization of its parent compounds, the chlorogenic acids, to the specific isolation and structural elucidation of 4,5-diCQA. The narrative delves into the evolution of analytical techniques that were pivotal in distinguishing it from its isomers and the chronological unfolding of research into its diverse therapeutic potential, including its antioxidant, anti-inflammatory, hepatoprotective, and antiviral properties. This guide is designed to offer a comprehensive historical and technical perspective for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction: The Chemical Landscape of Caffeoylquinic Acids

Overview of Phenolic Compounds and their Importance

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, playing crucial roles in defense against pathogens and UV radiation. For human health, they are of immense interest due to their potent antioxidant and other medicinal properties.

Introduction to Caffeic Acid and Quinic Acid as Building Blocks

4,5-Dicaffeoylquinic acid is an ester formed from two molecules of caffeic acid and one molecule of quinic acid. Caffeic acid is a hydroxycinnamic acid, a class of organic compounds characterized by a C6-C3 carbon skeleton. Quinic acid is a cyclitol, a cyclic polyol, that provides the backbone for the attachment of the caffeic acid moieties.

Classification of Caffeoylquinic Acids (CQAs)

Caffeoylquinic acids (CQAs) are broadly classified based on the number of caffeic acid groups attached to the quinic acid core:

  • Monocaffeoylquinic acids (mCQAs): One caffeic acid group.

  • Dicaffeoylquinic acids (diCQAs): Two caffeic acid groups.

  • Tricaffeoylquinic acids (triCQAs): Three caffeic acid groups.

Nomenclature and Isomerism of Dicaffeoylquinic Acids (diCQAs)

The nomenclature of CQAs has been a source of confusion in the scientific literature. The numbering of the quinic acid ring was reversed in 1976 following IUPAC guidelines, which can lead to ambiguity when consulting older research.[1] There are six possible isomers of dicaffeoylquinic acid, including 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[2] This guide will adhere to the current IUPAC nomenclature.

The Dawn of Discovery: Initial Isolation and Identification

Early Encounters: The Era of "Chlorogenic Acid" and "Cynarin"

The story of 4,5-dicaffeoylquinic acid is intertwined with the broader history of chlorogenic acids. The ester of caffeic acid and quinic acid was first identified in 1932.[1] For a considerable period, the term "isochlorogenic acid" was used to describe a mixture of what we now know to be at least three different dicaffeoylquinic acids.[3]

A significant milestone in the history of dicaffeoylquinic acids was the work of Panizzi and Scarpati in 1954. They successfully isolated and characterized the active principle of the artichoke (Cynara scolymus), which they named "cynarine," as 1,3-dicaffeoylquinic acid.[4][5][6] This was a pivotal moment, demonstrating the existence and biological importance of diCQAs.

The First Definitive Isolation of 4,5-Dicaffeoylquinic Acid

While it was likely present in the "isochlorogenic acid" mixtures, one of the earliest definitive isolations and characterizations of 4,5-dicaffeoylquinic acid was reported in 1970 by Bogaevskii, Dranik, and Borisov. Their research on the hydroxycinnamic acids from Galium fagetorum and G. pseudomollugo identified 4,5-dicaffeoylquinic acid as a constituent of these plants.[7]

Early Analytical Techniques for Separation and Purification

The initial separation of CQAs relied on classical chromatographic techniques:

  • Paper Chromatography: This method was instrumental in the early separation of plant pigments and other natural products.

  • Column Chromatography: Using stationary phases like calcium carbonate, silica gel, or cellulose, researchers could separate compounds based on their differential adsorption.[8]

These early methods were often laborious and provided limited resolution, making the separation of closely related isomers like the diCQAs a significant challenge.

Structural Elucidation: Unraveling the Molecular Architecture

The definitive determination of the structure of 4,5-dicaffeoylquinic acid and its distinction from other isomers was made possible by the advent of modern spectroscopic techniques.

The Rise of High-Performance Liquid Chromatography (HPLC)

The development of High-Performance Liquid Chromatography (HPLC) in the late 1960s and its widespread adoption by the 1980s revolutionized natural product chemistry.[9][10][11] HPLC offered vastly improved resolution and speed compared to earlier chromatographic methods, enabling the efficient separation of complex mixtures of CQA isomers.

Spectroscopic Confirmation: NMR and Mass Spectrometry

The unambiguous structural elucidation of 4,5-dicaffeoylquinic acid relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, allowing for the identification of the caffeoyl and quinic acid moieties.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR Techniques (COSY, HMQC, HMBC): These powerful techniques establish correlations between protons and carbons, which is crucial for definitively determining the attachment points of the caffeoyl groups to the quinic acid ring.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI-MS): Early MS techniques provided molecular weight information but often resulted in extensive fragmentation, making it difficult to distinguish isomers.

    • Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS): These "soft" ionization techniques allowed for the determination of the molecular weight with minimal fragmentation. ESI-MS, in particular, has proven to be a powerful tool for differentiating diCQA isomers based on their fragmentation patterns.[12]

The combination of these advanced analytical methods provided the conclusive evidence needed to confirm the structure of 4,5-dicaffeoylquinic acid.

Historical Evolution of Biological Activities and Research Interest

The understanding of the biological activities of 4,5-dicaffeoylquinic acid has evolved significantly over time.

  • Early Focus on Hepatoprotective and Choleretic Effects: Stemming from the research on "cynarin" from artichoke extracts, the initial pharmacological interest in dicaffeoylquinic acids was centered on their beneficial effects on the liver and bile production.[13]

  • Antioxidant Properties: With a growing understanding of the role of oxidative stress in disease, the potent antioxidant activity of 4,5-diCQA and other CQAs became a major area of research.

  • Antiviral Activity (Anti-HIV): A significant turning point in the research on dicaffeoylquinic acids was the discovery of their potent anti-HIV activity. 4,5-Dicaffeoylquinic acid was identified as an inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle.[7] This discovery spurred a great deal of interest in its potential as an antiviral agent.

  • Anti-inflammatory Effects: Subsequent research has demonstrated the significant anti-inflammatory properties of 4,5-diCQA, further broadening its therapeutic potential.

  • Other Bioactivities: More recent studies have uncovered a wide range of other biological activities, including neuroprotective, anti-pigmentation, anti-cancer, and anti-diabetic effects.[14][15]

Timeline of Key Research Milestones
Year Milestone Significance
1932 First identification of the ester of caffeic acid and quinic acid.[1]Laid the foundation for the study of chlorogenic acids.
1954 Panizzi and Scarpati identify "cynarine" as 1,3-dicaffeoylquinic acid.[4][5]First definitive structural elucidation of a dicaffeoylquinic acid and highlighted its biological relevance.
1970 Bogaevskii, Dranik, and Borisov report the isolation of 4,5-dicaffeoylquinic acid from Galium species.[7]One of the earliest specific identifications of the 4,5-isomer.
Late 1960s-1980s Development and widespread adoption of HPLC.[9][10]Revolutionized the separation and purification of CQA isomers.
1990s Discovery of the anti-HIV activity of dicaffeoylquinic acids.[7]Opened up a new and significant avenue of pharmacological research.
2000s-Present Exploration of a wide range of other biological activities.Expanded the known therapeutic potential of 4,5-dicaffeoylquinic acid.

Modern Analytical and Preparative Techniques

High-Performance Liquid Chromatography (HPLC)

Modern HPLC protocols for the analysis and purification of 4,5-dicaffeoylquinic acid typically involve:

  • Stationary Phase: Reversed-phase columns (e.g., C18) are most commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, like formic acid, to improve peak shape) and an organic solvent (typically acetonitrile or methanol).

  • Detection: UV detection, usually at wavelengths around 325-330 nm, where the caffeoyl moiety has strong absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the identification and quantification of 4,5-dicaffeoylquinic acid in complex matrices like plant extracts and biological fluids. The combination of the separation power of HPLC with the high sensitivity and specificity of mass spectrometry allows for confident identification, even at low concentrations.

Modern Isolation Strategies

Preparative HPLC is a common method for isolating pure 4,5-dicaffeoylquinic acid. High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative isolation of dicaffeoylquinic acids from plant extracts.[16]

Conclusion and Future Perspectives

The journey of 4,5-dicaffeoylquinic acid from a component of a poorly defined "isochlorogenic acid" mixture to a well-characterized compound with a vast array of biological activities is a testament to the advancements in natural product chemistry and pharmacology. The challenges of isomer separation and structural elucidation have been overcome through the development of powerful analytical techniques. As research continues to uncover new therapeutic applications for this versatile molecule, a thorough understanding of its discovery and historical development provides a crucial context for future investigations. Further research into its mechanisms of action, bioavailability, and clinical efficacy will be essential to fully realize its potential as a therapeutic agent.

Visualization & Formatting

Data Presentation

Table 1: Physicochemical Properties of 4,5-Dicaffeoylquinic Acid

PropertyValue
Molecular Formula C₂₅H₂₄O₁₂[17]
Molecular Weight 516.45 g/mol [17]
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
CAS Number 57378-72-0[7]
Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of 4,5-Dicaffeoylquinic Acid

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 328 nm.

  • Injection Volume: 10 µL.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

This is a representative protocol and may need optimization for specific applications.

  • Solvent System: A two-phase system of chloroform:methanol:water (8:8:4 v/v/v).

  • Stationary Phase: The aqueous-rich upper phase.

  • Mobile Phase: The organic-rich lower phase.

  • Apparatus: A preparative HSCCC instrument.

  • Procedure: a. Equilibrate the column with the stationary phase. b. Dissolve the crude extract in a small volume of the biphasic solvent system. c. Inject the sample and begin pumping the mobile phase. d. Collect fractions and analyze by HPLC to identify those containing pure 4,5-dicaffeoylquinic acid.

Mandatory Visualization

Discovery_Timeline cluster_early Early Discoveries cluster_isolation Specific Isolation cluster_analytical Analytical Advancements cluster_pharma Pharmacological Milestones 1932_CGA 1932: Ester of Caffeic and Quinic Acid Identified 1954_Cynarin 1954: Panizzi & Scarpati Isolate and Characterize Cynarin (1,3-diCQA) 1932_CGA->1954_Cynarin General to Specific 1970_45diCQA 1970: Bogaevskii et al. Isolate 4,5-diCQA from Galium species 1954_Cynarin->1970_45diCQA Isomer Discovery 1970s_HPLC 1970s-1980s: Widespread Adoption of HPLC for Isomer Separation 1970_45diCQA->1970s_HPLC Need for Better Separation 1980s_MS_NMR 1980s-Present: Advanced MS and NMR for Structural Elucidation 1970s_HPLC->1980s_MS_NMR Pure Samples for Analysis 1990s_HIV 1990s: Discovery of Anti-HIV Activity 1980s_MS_NMR->1990s_HIV Confirmed Structure for Bioassays 2000s_Broad 2000s-Present: Investigation of Broad Therapeutic Potential 1990s_HIV->2000s_Broad Expanding Research

Caption: A timeline of key milestones in the discovery and characterization of 4,5-dicaffeoylquinic acid.

Structural_Elucidation_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Plant_Material Plant Material (e.g., Artemisia, Galium) Crude_Extract Crude Extraction Plant_Material->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC, HSCCC) Crude_Extract->Chromatography Pure_Isomers Isolation of Pure 4,5-diCQA Chromatography->Pure_Isomers MS Mass Spectrometry (ESI-MS) - Molecular Weight - Fragmentation Pattern Pure_Isomers->MS NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HMBC) Pure_Isomers->NMR Structure Confirmed Structure of 4,5-Dicaffeoylquinic Acid MS->Structure NMR->Structure

Caption: A generalized workflow for the isolation and structural elucidation of 4,5-dicaffeoylquinic acid.

References

  • Wikipedia. Chlorogenic acid. [Link]

  • Panizzi, L. and Scarpati, M.L. (1954) Constitution of Cynarine, the Active Principle of the Artichoke. Nature, 174, 1062-1063. [Link]

  • Semantic Scholar. Constitution of Cynarine, the Active Principle of the Artichoke. [Link]

  • AAPS. A History of How HPLC Became Common in Pharmaceutical Testing. [Link]

  • ResearchGate. The history of the discovery of chlorogenic acid (5‐CQA) and its isomers. [Link]

  • PubMed. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. [Link]

  • Mattioli 1885. Potential health effects of the popular compound of artichoke: Cynarin. [Link]

  • Frontiers in Pharmacology. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. [Link]

  • PubMed. [Advances in caffeoylquinic acid research]. [Link]

  • ResearchGate. Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives. [Link]

  • OHSU. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. [Link]

  • PMC. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. [Link]

  • Lab Manager. Evolution Of HPLC Systems. [Link]

  • PMC. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. [Link]

  • Polymer Solutions. Fabulous at 50: A Brief History of HPLC. [Link]

  • Labcompare. HPLC Column Technology: The First 50 Years. [Link]

  • Hawach Chromatography. The History and Principles of HPLC. [Link]

  • Archives of Pharmacy Practice. Antiviral and Anti-SARS-CoV-2 Activity of Natural Chlorogenic Acid and Its Synthetic Derivatives. [Link]

  • PubMed. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke. [Link]

  • PubMed. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. [Link]

  • PMC. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract. [Link]

  • PubMed. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity. [Link]

  • ResearchGate. 1,5-Dicaffeoylquinic acid, an antioxidant component of Cynara cardunculus leaves. [Link]

  • precisionFDA. 4,5-DICAFFEOYLQUINIC ACID. [Link]

Sources

Foundational

A Guide to the Spectroscopic Characterization of 4,5-Dicaffeoylquinic Acid

Abstract 4,5-O-Dicaffeoylquinic acid (4,5-diCQA), a prominent member of the hydroxycinnamic acid family, is a naturally occurring polyphenolic compound found in various plant species, notably coffee beans. Its significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,5-O-Dicaffeoylquinic acid (4,5-diCQA), a prominent member of the hydroxycinnamic acid family, is a naturally occurring polyphenolic compound found in various plant species, notably coffee beans. Its significant antioxidant, anti-inflammatory, and antiviral properties have positioned it as a molecule of high interest for researchers in natural product chemistry, pharmacology, and drug development. The unambiguous structural confirmation of 4,5-diCQA is paramount for accurate biological evaluation and quality control. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR)—essential for the definitive identification and characterization of this compound. We will explore the causality behind spectral features and provide field-proven protocols for data acquisition.

Molecular Structure and Stereochemistry

4,5-diCQA consists of a quinic acid core esterified with two caffeic acid moieties at the C-4 and C-5 positions.[1] The molecular formula is C₂₅H₂₄O₁₂ with a molecular weight of 516.45 g/mol .[2] Understanding the specific connectivity and stereochemistry is the foundational step for interpreting its spectroscopic data. The IUPAC name is (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid.[3]

Caption: Molecular structure of 4,5-Dicaffeoylquinic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of 4,5-diCQA in solution. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent solubilizing power for polyphenols and its ability to preserve the signals of exchangeable hydroxyl protons.

¹H NMR Spectroscopy: Proton Assignments and Rationale

The ¹H NMR spectrum provides a detailed fingerprint of the molecule. The acylation of the quinic acid at positions 4 and 5 induces a significant downfield shift for the corresponding H-4 and H-5 protons compared to the unsubstituted quinic acid. This deshielding effect is a direct consequence of the electron-withdrawing nature of the ester carbonyl group and is a key diagnostic feature for determining the substitution pattern.

The spectrum is characterized by three distinct regions:

  • Aliphatic Region (δ 1.9-5.5 ppm): Protons of the quinic acid moiety.

  • Olefinic Region (δ 6.2-7.6 ppm): Vinylic protons of the two caffeoyl groups.

  • Aromatic Region (δ 6.7-7.2 ppm): Protons on the catechol rings of the caffeoyl groups.

The following table summarizes representative ¹H NMR data. Note that these values are based on the closely related 4,5-O-dicaffeoyl quinic acid methyl ester, which provides a very close approximation for the free acid's proton environment, with the primary difference being the absence of the methyl ester singlet.[4]

Table 1: Representative ¹H NMR Data for 4,5-Dicaffeoylquinic Acid Moiety (in DMSO-d₆) | Position | δ ¹H (ppm) | Multiplicity (J in Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | | Quinic Acid Moiety | | H-2 | ~2.0-2.2 | m | Methylene protons adjacent to C-1 (quaternary) and C-3. | | H-3 | ~3.95 | m | Methine proton adjacent to a hydroxyl group. | | H-4 | ~5.15 | dd (J ≈ 8.5, 3.0 Hz) | Methine proton shifted downfield due to ester linkage. | | H-5 | ~5.45 | m | Methine proton significantly deshielded by the adjacent ester group. | | H-6 | ~2.1-2.3 | m | Methylene protons adjacent to C-1 (quaternary) and C-5. | | Caffeoyl Moieties (x2) | | H-2' / H-2'' | ~7.08 | d (J ≈ 2.0 Hz) | Aromatic proton ortho to the C-1' carbon. | | H-5' / H-5'' | ~6.78 | d (J ≈ 8.2 Hz) | Aromatic proton ortho to the hydroxyl group at C-4'. | | H-6' / H-6'' | ~6.98 | dd (J ≈ 8.2, 2.0 Hz) | Aromatic proton coupled to both H-5' and H-2'. | | H-8' / H-8'' (β-vinylic) | ~7.55 | d (J ≈ 15.9 Hz) | Vinylic proton trans to H-9', shifted downfield by the carbonyl. | | H-9' / H-9'' (α-vinylic) | ~6.35 | d (J ≈ 15.9 Hz) | Vinylic proton trans to H-8'. The large coupling constant (~16 Hz) is characteristic of a trans-alkene configuration. |

¹³C NMR Spectroscopy: Carbon Assignments and Rationale

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom. Key diagnostic signals include the ester and carboxylic acid carbonyls, the olefinic and aromatic carbons of the caffeoyl groups, and the aliphatic carbons of the quinic acid core.

Table 2: Representative ¹³C NMR Data for 4,5-Dicaffeoylquinic Acid Moiety (in DMSO-d₆) [4] | Position | δ ¹³C (ppm) | Assignment Rationale | | :--- | :--- | :--- | | Quinic Acid Moiety | | C-1 | ~74.5 | Quaternary carbon bearing a hydroxyl and carboxyl group. | | C-2 | ~37.0 | Methylene carbon. | | C-3 | ~68.5 | Methine carbon bearing a hydroxyl group. | | C-4 | ~71.8 | Methine carbon shifted downfield due to esterification. | | C-5 | ~72.0 | Methine carbon shifted downfield due to esterification. | | C-6 | ~36.5 | Methylene carbon. | | C-7 (COOH) | ~175.5 | Carboxylic acid carbonyl carbon. | | Caffeoyl Moieties (x2) | | C-1' / C-1'' | ~126.0 | Quaternary aromatic carbon. | | C-2' / C-2'' | ~115.5 | Aromatic methine carbon. | | C-3' / C-3'' | ~146.0 | Aromatic carbon bearing a hydroxyl group. | | C-4' / C-4'' | ~149.0 | Aromatic carbon bearing a hydroxyl group. | | C-5' / C-5'' | ~116.2 | Aromatic methine carbon. | | C-6' / C-6'' | ~122.0 | Aromatic methine carbon. | | C-7' / C-7'' (C=O) | ~166.5 | Ester carbonyl carbon. | | C-8' / C-8'' (β-vinylic) | ~145.5 | Olefinic methine carbon. | | C-9' / C-9'' (α-vinylic) | ~115.2 | Olefinic methine carbon. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of high-purity 4,5-diCQA and dissolve it in approximately 0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion). Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay (d1) of 2 seconds.

    • Perform solvent suppression if residual protonated solvent signals are present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, relaxation delay (d1) of 2 seconds.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for confirming the presence of the caffeoyl chromophores in the molecule. The conjugated system, comprising the benzene ring, the propenoic acid chain, and the carbonyl group, gives rise to characteristic electronic transitions.

Interpretation of UV-Vis Absorption Maxima

The UV spectrum of 4,5-diCQA in a polar solvent like methanol typically displays two major absorption bands.

Table 3: UV-Vis Absorption Maxima for 4,5-Dicaffeoylquinic Acid in Methanol

λmax (nm) Assignment and Rationale
~245 nm Corresponds to a benzoyl system π → π* transition (Band II).
~330 nm A strong absorption characteristic of the cinnamoyl system π → π* transition (Band I). This band is highly diagnostic for caffeoyl esters.[5][6]
~290-300 nm Often appears as a shoulder on the main ~330 nm band, also related to the cinnamoyl system.[7]

| ~219 nm | A higher energy π → π* transition.[5] |

The intensity and position of the ~330 nm band make it an ideal wavelength for quantitative analysis and detection in High-Performance Liquid Chromatography (HPLC).[8]

Experimental Protocol: UV-Vis Data Acquisition
  • Solvent Selection: Use spectroscopic grade methanol as the solvent.

  • Sample Preparation: Prepare a stock solution of 4,5-diCQA in methanol (e.g., 1 mg/mL). Dilute this stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (typically in the low µg/mL range).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the blank solvent (methanol) and record a baseline correction from 200 to 400 nm.

    • Rinse and fill the cuvette with the sample solution.

    • Scan the sample over the same wavelength range and record the absorbance spectrum.

    • Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

While less specific than NMR for isomeric differentiation, Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for confirming the presence of key functional groups within the molecule. The spectrum provides a vibrational fingerprint based on the absorption of IR radiation.

Interpretation of Key IR Absorptions

While a specific experimental spectrum is not widely published, the characteristic absorption bands for 4,5-diCQA can be confidently predicted based on its functional groups.

Table 4: Predicted Key IR Absorption Bands for 4,5-Dicaffeoylquinic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3600-3200 (broad) O-H stretch Phenolic and Aliphatic -OH, Carboxylic Acid -OH The broadness is due to extensive hydrogen bonding.
~3050 C-H stretch Aromatic & Vinylic C-H Stretching vibrations of sp² hybridized C-H bonds.
~2950 C-H stretch Aliphatic C-H Stretching vibrations of sp³ hybridized C-H bonds in the quinic acid ring.
~1710 C=O stretch Ester Carbonyl The conjugated ester carbonyl is a strong, sharp absorption.
~1690 C=O stretch Carboxylic Acid Carbonyl Overlaps with the ester carbonyl but is also a strong absorption.
~1630 C=C stretch Alkene C=C Conjugated double bond of the propenoic acid chain.
~1600 & ~1520 C=C stretch Aromatic Ring Characteristic skeletal vibrations of the benzene rings.

| ~1260 & ~1170 | C-O stretch | Ester & Carboxylic Acid C-O | Asymmetric and symmetric stretching of the C-O single bonds. |

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered 4,5-diCQA sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Measurement:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Integrated Spectroscopic Workflow

The definitive structural elucidation of 4,5-dicaffeoylquinic acid is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods. The workflow below illustrates a logical approach to characterization.

G cluster_0 Initial Confirmation cluster_1 Functional Group Analysis cluster_2 Definitive Structure Elucidation uv UV-Vis Spectroscopy ms Mass Spectrometry uv->ms Confirm Chromophore & Suggest MW ir FTIR Spectroscopy ms->ir Confirm MW nmr_1h 1D ¹H NMR ir->nmr_1h Confirm Functional Groups nmr_13c 1D ¹³C NMR nmr_1h->nmr_13c Assign Protons nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_13c->nmr_2d Assign Carbons final final nmr_2d->final Final Structure Confirmed

Caption: Integrated workflow for the spectroscopic characterization of 4,5-diCQA.

Conclusion

The spectroscopic characterization of 4,5-dicaffeoylquinic acid is a systematic process that relies on the complementary information provided by NMR, UV-Vis, and IR techniques. ¹H and ¹³C NMR are indispensable for determining the precise connectivity and stereochemistry, with the downfield shifts of H-4/C-4 and H-5/C-5 being key indicators of the acylation pattern. UV-Vis spectroscopy provides rapid confirmation of the characteristic cinnamoyl chromophore, while IR spectroscopy verifies the presence of essential functional groups. By employing the protocols and interpretive logic outlined in this guide, researchers can confidently identify and validate the structure of 4,5-dicaffeoylquinic acid, ensuring the integrity and reproducibility of their scientific investigations.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the HPLC Analysis of 4,5-Dicaffeoylquinic Acid

Abstract This document provides a comprehensive, field-proven guide for the quantitative analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) using High-Performance Liquid Chromatography (HPLC) with UV detection. 4,5-diCQA,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the quantitative analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) using High-Performance Liquid Chromatography (HPLC) with UV detection. 4,5-diCQA, a significant phenolic compound found in sources like green coffee beans and various medicinal plants, is recognized for its potent antioxidant and anti-inflammatory properties.[1][2] Accurate quantification is critical for quality control in nutraceuticals, standardization of herbal extracts, and pharmacokinetic studies in drug development. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring a robust and reproducible analytical workflow. We will cover instrumentation, detailed protocols for standard and sample preparation, a validated HPLC method, data analysis, and expert insights into potential challenges such as analyte stability and isomeric separation.

Scientific Principle: Reverse-Phase Chromatography for Phenolic Acids

The separation of 4,5-dicaffeoylquinic acid and its related isomers is optimally achieved through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique employs a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase.

The core principle is partitioning. Analytes in the sample are carried by the mobile phase through the column. Less polar compounds have a stronger affinity for the non-polar stationary phase and thus move more slowly (longer retention time). More polar compounds interact more readily with the polar mobile phase and elute faster. 4,5-diCQA, a moderately polar molecule containing two caffeoyl groups and a quinic acid moiety, is well-suited for this separation mode.

A gradient elution —where the composition of the mobile phase is changed over time—is essential.[3][4] The analysis begins with a highly polar mobile phase (high aqueous content) to separate polar impurities. The concentration of the less polar organic solvent (e.g., acetonitrile) is then gradually increased, allowing for the sequential elution of compounds with increasing hydrophobicity, including the various dicaffeoylquinic acid isomers which are often difficult to separate.[4]

Instrumentation, Reagents, and Consumables

Table 1: Required Instrumentation & Equipment
EquipmentSpecification/Purpose
HPLC SystemQuaternary or Binary pump, Autosampler, Column Thermostat, DAD or UV-Vis Detector
Analytical Balance4 or 5 decimal places
pH MeterFor mobile phase preparation
Ultrasonic BathFor degassing solvents and aiding dissolution
CentrifugeFor sample clarification
Vortex MixerFor sample homogenization
Syringe Filters0.45 µm or 0.22 µm pore size, PTFE or Nylon membrane
Analytical SyringesFor sample injection and standard preparation
GlasswareVolumetric flasks, pipettes, beakers, HPLC vials (amber recommended)
Table 2: Reagents & Standards
ReagentGrade/PurityPurpose
4,5-Dicaffeoylquinic AcidReference Standard (≥98% purity)Quantitation and identification
Acetonitrile (ACN)HPLC or LC-MS GradeMobile Phase B (Organic Modifier)
Methanol (MeOH)HPLC GradeSolvent for standards and extraction
WaterHPLC or Type I UltrapureMobile Phase A (Aqueous)
Formic Acid (HCOOH)LC-MS Grade (≥99%)Mobile Phase Additive (pH control)
Acetic Acid (CH₃COOH)HPLC GradeAlternative Mobile Phase Additive

Detailed Analytical Method

This method has been optimized for the robust separation and quantification of 4,5-diCQA while providing good resolution from its common isomers, 3,4-diCQA and 3,5-diCQA.

Table 3: HPLC Method Parameters
ParameterRecommended ConditionsRationale & Expert Insight
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 chemistry provides the necessary hydrophobicity for retaining and separating caffeoylquinic acids. A 250 mm length enhances resolution between closely eluting isomers.[3][4][5]
Mobile Phase A 0.1% Formic Acid in Water (v/v)The acidic modifier is crucial. It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups on the analyte, resulting in sharper, more symmetrical peaks and consistent retention times.[4][5][6] Formic acid is volatile and ideal for LC-MS compatibility.[7]
Mobile Phase B AcetonitrileAcetonitrile is generally preferred over methanol as it provides lower viscosity (lower backpressure) and a lower UV cutoff wavelength, leading to better resolution and a cleaner baseline.[8][9]
Gradient Elution See Table 4 belowA gradient is necessary to first elute polar components and then resolve the less polar dicaffeoylquinic acids from each other and from mono-caffeoylquinic acids.[10]
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.[5]
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[5]
Detection Diode Array Detector (DAD) at 325 nm Dicaffeoylquinic acids exhibit a strong UV absorbance maximum around 325-330 nm.[5][8][11] A DAD allows for peak purity assessment by comparing spectra across the peak.
Table 4: Recommended Gradient Elution Program
Time (min)% Mobile Phase A (0.1% HCOOH in H₂O)% Mobile Phase B (Acetonitrile)
0.090%10%
25.050%50%
30.010%90%
35.010%90%
36.090%10%
45.090%10%

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of quantitative analysis. Using a high-purity reference standard, precise weighing, and correct dilution techniques are paramount. Methanol is an excellent solvent for 4,5-diCQA.[11]

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 4,5-dicaffeoylquinic acid reference standard into a 10 mL amber volumetric flask.

  • Dissolve the standard in approximately 7 mL of HPLC-grade methanol. Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[5]

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This stock solution should be stored at 4°C and is typically stable for several days.[3]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol in volumetric flasks. These solutions are used to construct the calibration curve and should be prepared fresh daily for optimal accuracy.[5]

Protocol 2: Sample Preparation (from Plant Material)

Causality: The goal of sample preparation is to efficiently extract the analyte from the matrix while removing particulates and interfering substances that could damage the HPLC column or obscure the analyte peak. An aqueous methanol solution is effective for extracting moderately polar phenolic compounds.[5] Filtration is a non-negotiable step to protect the instrumentation.

  • Homogenization: Mill or grind the dried plant material to a fine, homogenous powder (e.g., 40 mesh).

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 80% aqueous methanol (v/v).[5]

  • Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature to facilitate cell disruption and extraction.

  • Clarification: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.[5]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.[5][10]

  • Dilution: If the concentration of 4,5-diCQA is expected to be high, dilute the filtered extract with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to ensure the analyte concentration falls within the linear range of the calibration curve.

Data Analysis, Validation, and System Suitability

A trustworthy protocol is a self-validating one. The following parameters ensure the method is reliable, accurate, and specific for its intended purpose.

Quantification

The concentration of 4,5-diCQA in the prepared sample is determined using a calibration curve.

  • Inject the series of working standards into the HPLC system.

  • Plot the peak area of 4,5-diCQA as a function of its concentration.

  • Perform a linear regression analysis. The resulting equation (y = mx + c) is used to calculate the concentration of the analyte in the unknown sample based on its measured peak area.

Table 5: Typical Method Validation Parameters
ParameterAcceptance CriteriaHow to Determine
Linearity (r²) > 0.999From the linear regression of the calibration curve over the desired concentration range.[3][5]
Specificity The analyte peak is free from co-eluting interferences from the matrix, degradants, and other isomers.Confirmed using a DAD to check for peak purity and by analyzing blank matrix samples.
Limit of Detection (LOD) S/N ratio ≥ 3Calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).[5]
Limit of Quantification (LOQ) S/N ratio ≥ 10Calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).[5]
Precision (%RSD) Intraday: < 2%; Interday: < 3%Determined by analyzing replicate samples at multiple concentrations within a single day (intraday) and on different days (interday).[8]
Accuracy (% Recovery) 95 - 105%Assessed by spiking a blank matrix with a known amount of the standard at different concentration levels and calculating the percentage recovered.[8]

Mandatory Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Working Solutions) Cal_Curve Inject Standards (Calibration Curve) Std_Prep->Cal_Curve Sample_Prep Sample Preparation (Extraction, Centrifugation, Filtration) Inject_Sample Inject Sample(s) Sample_Prep->Inject_Sample Equilibrate System Equilibration Equilibrate->Cal_Curve Cal_Curve->Inject_Sample Integrate Peak Integration Inject_Sample->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for 4,5-diCQA quantification.

Diagram 2: Method Development Logic

Method Development Logic cluster_mp Mobile Phase Details Start Define Goal: Quantify 4,5-diCQA Column Select Column: C18 Reverse Phase Start->Column MobilePhase Optimize Mobile Phase Column->MobilePhase Solvent Solvents: ACN vs H₂O MobilePhase->Solvent Acid Acidifier: 0.1% Formic Acid MobilePhase->Acid Gradient Develop Gradient Detection Set Detection λ: ~325 nm Gradient->Detection Validation Validate Method (LOD, LOQ, Accuracy...) Detection->Validation Solvent->Gradient Acid->Gradient

Caption: Key decision points in HPLC method development.

Trustworthiness: Stability and Forced Degradation

Analyte Stability: Caffeoylquinic acids, including 4,5-diCQA, are known to be susceptible to degradation and acyl migration (isomerization).[3]

  • Temperature: Degradation is significantly faster at room temperature compared to refrigerated conditions (4°C).[3]

  • Solvent: Solutions in 100% methanol can degrade more rapidly than those in aqueous methanol.[3]

  • pH: Isomerization occurs rapidly at neutral and basic pH values.[3]

Best Practices:

  • Always store stock solutions and prepared samples in amber vials at 4°C to minimize light and thermal degradation.[3]

  • Prepare working standards and sample dilutions fresh daily.

  • Maintain an acidic pH in the mobile phase to prevent on-column isomerization.

Forced Degradation: To develop a truly robust, "stability-indicating" method, forced degradation studies are essential.[12][13] This involves intentionally stressing the analyte under harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, and intense light) to generate potential degradation products.[12] The HPLC method must then demonstrate that it can separate the intact 4,5-diCQA peak from all generated degradant peaks, proving its specificity. This is a key requirement for regulatory submissions in pharmaceutical development.[12]

References

  • Cho, Y. H., et al. (2014). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-Based Complementary and Alternative Medicine, 2014, 859875. Available at: [Link]

  • Gou, F., et al. (2023). A New Segmented Gradient HPLC-DAD and Spectra Index Plots for Measuring Caffeine and Chlorogenic Acid in Dark and Green Coffees. Molecules, 28(21), 7294. Available at: [Link]

  • Zhan, X., et al. (2015). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography... Molecules, 20(12), 22355–22365. Available at: [Link]

  • Lim, Y. H., & Khoo, K. S. (2021). Exploiting column chemistry for chromatographic separation and quantification of caffeoylquinic acids in Gynura procumbens. Acta Chromatographica, 33(2), 170-178. Available at: [Link]

  • Gou, F., et al. (2023). A New Segmented Gradient HPLC-DAD and Spectra IndexPlots for Measuring Caffeine and Chlorogenic Acid in Dark and GreenCoffees. R Discovery. Available at: [Link]

  • Agilent Technologies. (2011). Determination of Chlorogenic Acid in Coffee Products According to DIN 10767. Application Note. Available at: [Link]

  • Jordão, M., et al. (2012). Validation of a HPLC-DAD–ESI/MSn method for caffeoylquinic acids separation, quantification and identification in Helichrysum species. Journal of Chromatography B, 881-882, 48-56. Available at: [Link]

  • Vignoli, J. A., et al. (2014). Performance review of a fast HPLC-UV method for the quantification of chlorogenic acids in green coffee bean extracts. Journal of the Brazilian Chemical Society, 25(10), 1763-1771. Available at: [Link]

  • Ozturk, B., et al. (2017). SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee. Journal of Chromatographic Science, 55(6), 631-638. Available at: [Link]

  • Wang, Y., et al. (2017). Semi-Preparative Separation of 10 Caffeoylquinic Acid Derivatives Using High Speed Counter-Current Chromatogaphy Combined with Semi-Preparative HPLC from the Roots of Burdock (Arctium lappa L.). Molecules, 22(6), 940. Available at: [Link]

  • Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-40. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4-Dicaffeoylquinic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

Sources

Application

Evaluating the Cytotoxicity of 4,5-Dicaffeoylquinic Acid Using the MTT Assay: A Comprehensive Protocol and Best Practices

An Application and Protocol Guide Introduction 4,5-Dicaffeoylquinic acid (4,5-diCQA), also known as Isochlorogenic acid C, is a phenolic compound found in various plants, including coffee beans and Lonicera japonica Thun...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Introduction

4,5-Dicaffeoylquinic acid (4,5-diCQA), also known as Isochlorogenic acid C, is a phenolic compound found in various plants, including coffee beans and Lonicera japonica Thunb.[1][2] It is recognized for a range of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] As researchers explore its therapeutic potential, particularly in drug development, a precise understanding of its cytotoxic profile is essential. Cytotoxicity assays are fundamental tools for determining the concentration at which a compound may induce cell death, providing critical data for establishing a therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] This guide provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of 4,5-dicaffeoylquinic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, address the specific challenges posed by phenolic compounds, and ensure the generation of trustworthy, reproducible data.

Pillar 1: The Principle of the MTT Assay

The MTT assay's utility is rooted in cellular metabolism. In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8] This conversion occurs only in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[9] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer. A lower absorbance reading compared to an untreated control indicates a reduction in metabolic activity, suggesting either cytotoxicity or inhibited cell growth.

MTT_Mechanism cluster_cell Viable Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan NAD(P)H-dependent oxidoreductases (e.g., Succinate Dehydrogenase) MTT_in Yellow MTT (Cell-Permeable) MTT_in->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Lysis & Dissolving MTT_out MTT Reagent Added to Culture Medium MTT_out->MTT_in Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Mechanism of MTT reduction in viable cells.

Pillar 2: Critical Considerations for Phenolic Compounds

While the MTT assay is robust, its chemical principle can be a source of error when testing certain classes of compounds, particularly antioxidants.[10] 4,5-dicaffeoylquinic acid is a potent antioxidant, a property that demands specific controls and protocol modifications to ensure data integrity.[1][3]

The Challenge: Direct MTT Reduction Antioxidant-rich compounds, like many plant-derived phenolics, can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[11][12][13] This chemical reaction is independent of cellular enzymatic activity and can lead to a significant overestimation of cell viability, masking true cytotoxic effects.[14][15] Studies have shown that compounds with reductive potential, including flavonoids and other phenolics, can cause instantaneous formazan formation, leading to false-positive results.[11][16]

The Solution: Self-Validating Controls To mitigate this interference, the experimental design must include controls that can identify and quantify any non-enzymatic reduction of MTT.

  • Compound Interference Control: This is the most critical control. It consists of wells containing complete culture medium, the 4,5-dicaffeoylquinic acid at each tested concentration, and the MTT reagent, but no cells . Any color change in these wells is due to direct chemical reduction of MTT by the compound. The absorbance from these wells must be subtracted from the corresponding experimental wells.

  • Solvent Control: If 4,5-diCQA is dissolved in a solvent like DMSO, a control containing cells treated with the highest concentration of the solvent used in the experiment is necessary to ensure the solvent itself is not cytotoxic.

  • Untreated Control: Wells with cells in culture medium without the test compound represent 100% viability.

  • Background Control: Wells with culture medium only (no cells, no compound) are used to measure the background absorbance of the medium and MTT.

Detailed Experimental Protocol

This protocol is designed for adherent cells cultured in a 96-well plate format. It should be optimized for specific cell lines and laboratory conditions.

Part 1: Materials and Reagent Preparation
Reagent/MaterialPreparation and Storage Notes
Selected Cell Line Adherent cells (e.g., cancer cell lines like DU-145, or normal cell lines). Ensure cells are healthy and in the logarithmic growth phase.[5]
Complete Culture Medium Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[3]
4,5-Dicaffeoylquinic Acid Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable sterile solvent like DMSO. Store at -20°C or -80°C, protected from light.[4] Note its stability; solutions may degrade over time, especially when exposed to light or non-optimal temperatures.[17]
MTT Reagent Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Vortex to dissolve, then filter-sterilize (0.2 µm filter). This solution is light-sensitive; wrap the container in aluminum foil and store at 4°C for short-term or -20°C for long-term use.[7][8]
Solubilization Solution High-purity, anhydrous DMSO is commonly used. Acidified isopropanol (e.g., 0.04 N HCl in isopropanol) is another option.
Sterile PBS (pH 7.4) For washing cells.
Equipment 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate spectrophotometer (plate reader).
Part 2: Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay cluster_analysis Data Analysis start Start: Trypsinize & Count Healthy Cells seed Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) for Adhesion seed->incubate1 prep_dilutions Prepare Serial Dilutions of 4,5-diCQA remove_media Aspirate Old Media prep_dilutions->remove_media add_treatment Add 4,5-diCQA Dilutions and Controls to Wells remove_media->add_treatment incubate2 Incubate for Desired Period (e.g., 24, 48, or 72h) add_treatment->incubate2 wash_cells Aspirate Treatment Media & Wash with PBS incubate2->wash_cells add_mtt Add MTT Solution (in serum-free medium) wash_cells->add_mtt incubate3 Incubate for 2-4h (Protected from Light) add_mtt->incubate3 dissolve Aspirate MTT Solution & Add DMSO to Dissolve Formazan incubate3->dissolve read Read Absorbance (570 nm, ref. 630 nm) dissolve->read correct_abs Correct for Background & Compound Interference read->correct_abs calc_viability Calculate % Viability correct_abs->calc_viability plot Plot Dose-Response Curve & Calculate IC₅₀ calc_viability->plot

Caption: Step-by-step experimental workflow for the MTT assay.

Part 3: Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Preparation: Harvest cells that are in a healthy, logarithmic growth phase using trypsin. Neutralize, centrifuge, and resuspend the cell pellet in fresh complete culture medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells per well). Plate 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer perimeter wells to minimize evaporation effects (the "edge effect"); fill these with sterile PBS instead.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[9]

Day 2: Treatment with 4,5-Dicaffeoylquinic Acid

  • Prepare Dilutions: From your stock solution, prepare a series of working concentrations of 4,5-diCQA in complete culture medium. A common approach is a two-fold or ten-fold serial dilution to cover a broad concentration range (e.g., from 0.1 µM to 100 µM).[3][5] Also prepare the necessary controls (solvent, compound interference).

  • Cell Treatment: After 24 hours, check the cells under a microscope to confirm attachment and healthy morphology. Carefully aspirate the medium from each well.

  • Add Treatments: Add 100 µL of the appropriate 4,5-diCQA dilution or control solution to each well according to your plate layout. Ensure each condition is tested in triplicate or quadruplicate for statistical significance.[9]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3-5: MTT Assay and Measurement

  • Remove Treatment: After the incubation period, carefully aspirate the medium containing the test compound from all wells.

  • Wash Step (Critical): Gently wash the cell monolayer once with 100 µL of sterile PBS per well. Aspirate the PBS. This step is crucial to remove residual 4,5-diCQA that could directly reduce the MTT reagent.[11][12]

  • Add MTT Reagent: Dilute the 5 mg/mL MTT stock solution to a final concentration of 0.5 mg/mL in warm, serum-free, and phenol red-free medium.[9] The absence of serum is important as serum components can interfere with the assay. Add 100 µL of this solution to each well (including cell-free interference controls).

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect the wells for the formation of purple formazan crystals. The incubation time may need optimization.

  • Solubilize Formazan: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well.

  • Dissolve and Read: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance on a microplate reader at a wavelength of 540-570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]

Part 4: Data Analysis and Interpretation
  • Correct Absorbance Values:

    • First, subtract the average absorbance of the background control wells (medium only) from all other readings.

    • Next, for each concentration of 4,5-diCQA, subtract the average absorbance of the corresponding cell-free "compound interference" control.

    • Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Compound Interference Well)

  • Calculate Percentage Viability:

    • Calculate the average corrected absorbance for the untreated control wells (this represents 100% viability).

    • For each treated well, calculate the percentage of cell viability using the following formula: % Viability = [(Corrected Absorbance of Treated Well) / (Average Corrected Absorbance of Untreated Control)] x 100

  • Determine IC₅₀:

    • Plot the % Viability against the log of the 4,5-dicaffeoylquinic acid concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Trustworthiness: A Self-Validating System

The protocol's integrity hinges on its self-validating nature. The inclusion of the compound interference control is non-negotiable. If this control shows significant color development, it provides direct evidence that 4,5-diCQA is interacting with the MTT reagent. This validates the necessity of the correction step and prevents the reporting of falsely inflated viability data. For compounds that show very strong interference, the MTT assay may be unsuitable, and alternative assays should be considered.[14] Alternative methods include the Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based assays that measure metabolic activity without relying on a reductive chemical reaction.[15][16]

References

  • Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445–448. Retrieved from [Link]

  • American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. Google Books.
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Research Journal of Pharmacy and Technology, 14(11), 5931-5935. Retrieved from [Link]

  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12847. Retrieved from [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate. Retrieved from [Link]

  • Akkol, E. K., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability. Molecules, 24(12), 2323. Retrieved from [Link]

  • Rideout, D. C., et al. (1998). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability. Journal of Immunological Methods, 212(1), 79-87. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kim, J. Y., et al. (2019). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Molecules, 24(21), 3848. Retrieved from [Link]

  • Ghasemi, M., et al. (2023). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. In Springer Nature Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Liu, Y., & Nair, M. G. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(7), 1193–1195. Retrieved from [Link]

  • van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. R Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Retrieved from [Link]

  • Kasugai, S., Hasegawa, N., & Ogura, H. (1991). Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. Journal of Dental Research, 70(2), 127-130. Retrieved from [Link]

  • Pavan, S., et al. (2019). Inhibition of Prostate Cancer Cells by 4,5-Dicaffeoylquinic Acid through Cell Cycle Arrest. Molecules, 24(10), 1993. Retrieved from [Link]

  • Wang, Y., et al. (2022). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. Frontiers in Nutrition, 9, 1046897. Retrieved from [Link]

  • Liu, Y., & Nair, M. G. (2010). An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds. Journal of Natural Products, 73(7), 1193-1195. Retrieved from [Link]

  • Tabassum, N., et al. (2015). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Evidence-Based Complementary and Alternative Medicine, 2015, 296351. Retrieved from [Link]

  • Liu, Y., & Nair, M. G. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ResearchGate. Retrieved from [Link]

  • Karakaş, D., Arı, F., & Ulukaya, E. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 41(6), 919-925. Retrieved from [Link]

  • George, B. P., et al. (2017). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 37(11), 6145-6154. Retrieved from [Link]

  • Zheng, Z. P., et al. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules, 21(9), 1162. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4,5-Di-O-caffeoylquinic acid (FDB002629). Retrieved from [Link]

Sources

Method

Application Note: In Vivo Validation of 4,5-Dicaffeoylquinic Acid (4,5-diCQA) Biological Effects

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes current literature on 4,5-dicaffeoylquinic acid (4,5-diCQA), focusing on technical executio...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes current literature on 4,5-dicaffeoylquinic acid (4,5-diCQA), focusing on technical execution and mechanistic validation.

[1][2][3]

Introduction & Rationale

4,5-dicaffeoylquinic acid (4,5-diCQA) is a bioactive polyphenol found in Artemisia, Lonicera japonica, and coffee.[1] While often grouped with its isomers (3,5-diCQA and 3,4-diCQA), 4,5-diCQA exhibits distinct stability profiles and binding affinities.[1]

Moving from in vitro assays to in vivo validation requires navigating two specific challenges:

  • Acyl Migration: 4,5-diCQA is thermodynamically unstable in neutral/basic aqueous solutions, prone to isomerizing into 3,5-diCQA.[1]

  • Bioavailability: Like most chlorogenic acids, it undergoes rapid hydrolysis by gut microbiota into caffeic acid and quinic acid, meaning the observed in vivo effects are often a composite of the parent molecule and its metabolites.

This guide provides validated protocols to assess its anti-inflammatory and hepatoprotective efficacy, grounded in mechanistic specificity (NF-κB/MAPK inhibition).[1]

Pre-Clinical Formulation & Pharmacokinetics[3]

Stability & Handling (Critical Step)

Unlike stable small molecules, 4,5-diCQA requires strict pH control during formulation to prevent isomerization.

  • Storage: Lyophilized powder at -20°C.

  • Vehicle: Avoid pure saline or PBS for stock solutions if storing >1 hour.

  • Recommended Vehicle: 0.5% Carboxymethyl cellulose (CMC-Na) or 5% DMSO in Saline (prepare fresh immediately before dosing).[1]

Isomerization Pathway

The following diagram illustrates the degradation risk during sample preparation.

Isomerization node_45 4,5-diCQA (Parent) node_35 3,5-diCQA (Isomerization Product) node_45->node_35 pH > 7.0 Room Temp node_hyd Hydrolysis Metabolites (Caffeic Acid + Quinic Acid) node_45->node_hyd Esterase/Gut Microbiota node_34 3,4-diCQA (Secondary Product) node_35->node_34 Equilibrium node_35->node_hyd

Figure 1: Stability and metabolic fate of 4,5-diCQA. Note the risk of acyl migration at neutral pH.

Validated Protocol A: Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Paw Edema in Rats Rationale: This model is the gold standard for validating the inhibition of the NF-κB and MAPK signaling cascades, the primary targets of 4,5-diCQA [1].

Experimental Design
GroupNTreatmentDoseRoute
Control 8Vehicle (0.9% Saline)-p.o.[1]
Positive Ctrl 8Indomethacin or Diclofenac10 mg/kgp.o.[1]
Low Dose 84,5-diCQA5 mg/kgp.o.[1]
Mid Dose 84,5-diCQA10 mg/kgp.o.
High Dose 84,5-diCQA20 mg/kgp.o.[1]
Step-by-Step Workflow
  • Acclimatization: House Sprague-Dawley rats (180–220g) for 7 days with standard diet. Fast animals for 12h prior to the experiment (water ad libitum).[1]

  • Pre-Treatment: Administer 4,5-diCQA or Vehicle via oral gavage (p.o.) 1 hour prior to injury induction.[1]

    • Note: Oral delivery is preferred to mimic dietary intake/supplementation pharmacokinetics.[1]

  • Induction: Inject 0.1 mL of 1% (w/v) carrageenan (lambda type) in saline into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a plethysmometer at T=0 (pre-injection), 1h, 3h, and 5h post-injection.[1]

  • Terminal Endpoint (5h): Euthanize animals. Collect paw tissue for Western Blot (COX-2, iNOS) and serum for cytokine ELISA (TNF-α, IL-1β).[1]

Mechanistic Validation (Signaling Pathway)

To confirm the drug is working via the proposed mechanism, you must demonstrate the suppression of nuclear translocation of NF-κB p65.

Signaling Stimulus Stimulus (LPS/Carrageenan) Receptor TLR4 Receptor Stimulus->Receptor MAPK MAPK Phosphorylation (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB NF-κB (p65) Nuclear Translocation MAPK->NFkB Activates IkB IκB-α (Degradation) IKK->IkB IkB->NFkB Releases Inflam Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) NFkB->Inflam Transcription Drug 4,5-diCQA (Inhibitor) Drug->MAPK Inhibits Drug->NFkB Blocks Translocation

Figure 2: Mechanism of Action.[1] 4,5-diCQA inhibits MAPK phosphorylation and NF-κB nuclear translocation.[2][1]

Validated Protocol B: Hepatoprotection

Model: CCl4-Induced Acute Liver Injury in Mice Rationale: 4,5-diCQA and its isomers are potent hepatoprotectants.[1] This model validates the antioxidant capacity (Nrf2 pathway) and membrane stabilization effects [2].[1]

Experimental Design
  • Animals: ICR or C57BL/6 Mice (Male, 6-8 weeks).

  • Dosing Regimen: 7-day pre-treatment (preventative model).

  • Toxicant: Carbon Tetrachloride (CCl4), 0.2% in olive oil.[1]

Step-by-Step Workflow
  • Daily Dosing: Administer 4,5-diCQA (10, 20, 40 mg/kg) p.o.[1] once daily for 7 consecutive days.

  • Challenge: On Day 7, 1 hour after the final drug dose, administer CCl4 (10 mL/kg of 0.2% solution) intraperitoneally (i.p.).

  • Observation: Monitor for 24 hours.

  • Sample Collection:

    • Serum: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase).[1] Expect >50% reduction in treated groups.

    • Liver Histology: H&E staining to visualize centrilobular necrosis.[1]

    • Liver Homogenate: Measure MDA (Lipid peroxidation marker) and SOD (Superoxide Dismutase).[1]

Data Interpretation Guide
BiomarkerExpected Effect (Vehicle + CCl4)Expected Effect (4,5-diCQA + CCl4)Significance
ALT/AST High Elevation (>300 U/L)Significant Reduction (p<0.[1][3]01)Indicates membrane integrity preservation.[1]
MDA High (Oxidative Stress)ReducedReduced lipid peroxidation.[1]
GSH DepletedRestoredPreservation of endogenous antioxidant pool.[1]

Alternative Application: Pigmentation Inhibition

Note: For dermatological drug development. Recent studies utilize Zebrafish embryos to validate 4,5-diCQA as a melanogenesis inhibitor.[4][1]

  • Protocol: Expose 9 hpf (hours post-fertilization) embryos to 4,5-diCQA (10–50 µM) in E3 medium for 48 hours.

  • Readout: Microscope imaging of melanin spots; 4,5-diCQA significantly reduces pigmentation without the toxicity observed with standard hydroquinone [3].[1]

References

  • Anti-Inflammatory Mechanism

    • Title: Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
    • Source: Nutrients (2021).[1]

    • URL:[Link][1]

  • Hepatoprotective Activity

    • Title: Four di-O-caffeoyl quinic acid derivatives from propolis.[5] Potent hepatoprotective activity in experimental liver injury models.[4][1][3][5][6][7]

    • Source: Biological & Pharmaceutical Bulletin (1996).[1]

    • URL:[Link][1][5]

  • Pigmentation/Zebrafish Model

    • Title: Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo.[4][1]

    • Source: Evidence-Based Complementary and Alternative Medicine (2017).[1]

    • URL:[Link]

  • Pharmacokinetics & Metabolism

    • Title: Analysis of metabolites of 4,5-dicaffeoylquinic acid in rat plasma and urine based on LC-MS.[1][8]

    • Source: Zhongguo Zhong Yao Za Zhi (2020).[1][8]

    • URL:[Link]

Sources

Application

Application Note: High-Fidelity Formulation of 4,5-Dicaffeoylquinic Acid (4,5-DCQA) for Cell Culture

[1][2] Abstract & Scope 4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic acid C, is a bioactive polyphenol exhibiting potent antioxidant, anti-viral, and neuroprotective properties.[1][2] However, its u...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Scope

4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as Isochlorogenic acid C, is a bioactive polyphenol exhibiting potent antioxidant, anti-viral, and neuroprotective properties.[1][2] However, its utility in in vitro assays is frequently compromised by two critical failure modes: poor aqueous solubility and pH-dependent acyl migration (isomerization) .[1][2]

This guide provides a validated protocol for preparing stable stock solutions. Unlike generic polyphenol protocols, this document specifically addresses the thermodynamic instability of 4,5-DCQA at physiological pH (7.4), providing a strategy to minimize isomerization artifacts during cell treatment.[1][2]

Physicochemical Profile & Solubility Logic

To ensure reproducibility, one must understand the compound's behavior in different solvent environments. 4,5-DCQA is an ester formed between quinic acid and two caffeic acid moieties.[1][2]

Table 1: Critical Physicochemical Properties
PropertyValueExperimental Implication
CAS Number 57378-72-0Use for precise ordering/verification.[1][2]
Molecular Weight 516.45 g/mol Essential for molarity calculations.
Solubility (DMSO) ~50 mg/mL (High)Preferred Solvent. Anhydrous DMSO prevents hydrolysis.[1][2]
Solubility (Ethanol) ~10-20 mg/mL (Mod.)[1][2]Viable, but evaporation alters concentration over time.
Solubility (Water) < 1 mg/mL (Low)Do not use for stock. Requires pH adjustment which triggers degradation.[1][2]
pKa ~3.5 (Carboxyl group)Ionized at physiological pH, increasing solubility but accelerating isomerization.[1][2]
The Isomerization Challenge (The "Why")

The most common error in 4,5-DCQA research is treating it as a static molecule in culture media. Under neutral or basic conditions (pH > 7.0), the caffeoyl groups migrate around the quinic acid ring.

  • Mechanism: Base-catalyzed acyl migration.[1][2]

  • Result: 4,5-DCQA converts to 3,5-DCQA and 3,4-DCQA.

  • Impact: If your media sits for 24 hours, your cells are likely being treated with a mixture of isomers, not pure 4,5-DCQA.[1][2]

Isomerization Start 4,5-DCQA (Pure Stock) Media Cell Media (pH 7.4, 37°C) Start->Media Dilution Iso1 3,5-DCQA (Isomer A) Media->Iso1 Acyl Migration (Fast: <6 hrs) Iso2 3,4-DCQA (Isomer B) Iso1->Iso2 Equilibrium Degrad Hydrolysis Products (Caffeic Acid + Quinic Acid) Iso1->Degrad Slow Hydrolysis Iso2->Degrad

Figure 1: Isomerization pathway of 4,5-DCQA in physiological conditions.[1][2] The compound is kinetically unstable at pH 7.4.

Protocol: Preparation of 50 mM Stock Solution

Safety: 4,5-DCQA is bioactive.[1][2] Wear PPE.[3] DMSO can penetrate skin, carrying the compound with it.[4]

Materials
  • Compound: 4,5-Dicaffeoylquinic acid (Purity ≥98%).[1][2][5]

  • Solvent: Sterile, Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).[1][2]

    • Note: Do not use "wet" DMSO; water promotes hydrolysis.

  • Container: Amber glass HPLC vials (1.5 mL or 4 mL) with PTFE-lined caps.

  • Gas: Nitrogen or Argon stream (optional but recommended).[1][2]

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 50 mM (Allows 1000x dilution for 50 µM final).

    • Formula:

      
      [1][2]
      
    • Example: To prepare 1 mL of 50 mM stock:

      
      [1][2]
      
  • Weighing:

    • Weigh ~26 mg of 4,5-DCQA powder into an amber glass vial.

    • Tip: Record the exact mass (e.g., 26.4 mg) and adjust the solvent volume to achieve exactly 50 mM.

    • 
      [1][2]
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds. The solution should be clear and yellow/amber.

    • Inspection: Hold against a light source. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes. Do not heat above 37°C.

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Overlay with Nitrogen/Argon gas before capping to prevent oxidation.

    • Store at -80°C (Stable for 6–12 months). -20°C is acceptable for <1 month.[1][2]

Protocol: Cell Treatment (The "Zero-Hour" Strategy)[1][2]

This protocol minimizes the time the compound spends in neutral pH media before contacting the cells.

Critical Constraints
  • DMSO Limit: Final DMSO concentration must be

    
     (v/v) to avoid solvent toxicity.
    
  • pH Shock: Do not add pure stock directly to the well; it causes local precipitation.

Workflow Diagram

Workflow Stock 50 mM Stock (in DMSO, -80°C) Inter Intermediate Dilution (100x in Media/PBS) *Prepare Immediately Before Use* Stock->Inter 1:500 Dilution (e.g. 2µL into 998µL) Final Final Treatment (Cells in 96-well plate) Inter->Final 1:10 Dilution (Add 10µL to 90µL media) Microscopy QC Check (Look for crystals) Final->Microscopy Within 15 mins

Figure 2: Serial dilution strategy to prevent precipitation and ensure homogeneity.

Procedure
  • Thaw: Thaw one aliquot of 50 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (100x Working Solution):

    • Prepare a 100x concentrate in serum-free media or PBS.[1][2]

    • Example: To treat at 50 µM final, prepare a 5 mM intermediate.

    • Add 10 µL of 50 mM Stock to 990 µL of media.

    • Note: This solution will have 1% DMSO.

  • Final Treatment:

    • Add the Intermediate Dilution directly to the cell culture wells (which contain 90% of final volume).

    • Example: Add 10 µL of Intermediate (5 mM) to 990 µL of media on cells.

    • Final Concentrations: 50 µM Compound, 0.01% DMSO.

  • Refresh Rate:

    • Due to isomerization, refresh media every 12–24 hours for long-term assays (e.g., 48h or 72h toxicity). Do not leave the same drug-media on cells for 3 days.[2]

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure your stock is valid, perform this simple visual check:

  • The "Crystal" Test: Dilute the stock to 100 µM in warm (37°C) media. Place under a phase-contrast microscope (20x or 40x).[1][2]

    • Pass: No birefringent crystals or dark precipitates.

    • Fail: Visible needles or amorphous aggregates. (Indicates stock degradation or saturation).[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or cold media.[1][2]Pre-warm media to 37°C. Lower concentration. Ensure DMSO < 0.1%.
Color Change (Brown) Oxidation of phenolic groups.[1][2]Discard stock. Use Argon overlay. Check pH of media (should not be > 7.6).[1][2]
Inconsistent IC50 Isomerization (Acyl migration).[1][2]Refresh media more frequently (every 12h). Verify stock purity via HPLC.
Cell Death in Control DMSO Toxicity.[6]Ensure final DMSO is < 0.1%.[7][8] Run a "Vehicle Control" (DMSO only).

References

  • Xue, M., et al. (2016).[1] Comparative studies on the stability of mono- and di-caffeoylquinic acids. Journal of Pharmaceutical Analysis. (Discusses the isomerization mechanism at neutral pH).

  • Li, Y., et al. (2011).[1] The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. European Food Research and Technology. (Foundational work on CQA isomerization).

Sources

Method

Application Notes &amp; Protocols: Evaluating 4,5-Dicaffeoylquinic Acid as a Tyrosinase Inhibitor

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4,5-dicaffeoylquinic acid (4,5-diCQA) as a tyrosinase inhibitor. It outlin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4,5-dicaffeoylquinic acid (4,5-diCQA) as a tyrosinase inhibitor. It outlines the underlying scientific principles, offers detailed, field-proven protocols for conducting a tyrosinase activity inhibition assay, and provides a framework for robust data analysis and interpretation. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental design.

Scientific Introduction & Principle

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a rate-limiting role in the biosynthesis of melanin and other polyphenolic compounds.[1][2] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA into the highly reactive dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics.[3]

4,5-dicaffeoylquinic acid, also known as Isochlorogenic acid C, is a natural polyphenolic compound that has demonstrated significant biological activities, including antioxidative and anti-melanogenic properties.[4][5][6] Studies have shown that 4,5-diCQA can reduce melanin synthesis and tyrosinase activity in a dose-dependent manner in melanocytes.[5][7] Its inhibitory action is also linked to the downregulation of tyrosinase-related protein-1 (TRP-1) expression.[5][8]

The protocol detailed in this guide is a robust colorimetric, in vitro assay designed to quantify the inhibitory potential of 4,5-diCQA. The principle is based on monitoring the enzymatic oxidation of L-DOPA by tyrosinase. The product, dopaquinone, is unstable and undergoes a series of non-enzymatic reactions to form a stable, orange-red colored product called dopachrome, which exhibits a maximum absorbance around 475 nm.[9] The rate of dopachrome formation is directly proportional to tyrosinase activity. By measuring the reduction in this rate in the presence of 4,5-diCQA, its inhibitory potency can be accurately determined.[1]

Melanin Synthesis Pathway and Inhibition

The following diagram illustrates the key steps in melanogenesis and the points at which tyrosinase and its related proteins act. 4,5-diCQA is hypothesized to inhibit this pathway primarily by reducing the enzymatic activity of tyrosinase and downregulating the expression of key melanogenic proteins.

Melanin_Synthesis cluster_pathway Melanogenesis Pathway cluster_inhibitor Inhibitory Action L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Pheomelanin Pheomelanin Dopaquinone->Pheomelanin + Cysteine Dopachrome Dopachrome Leukodopachrome->Dopachrome DHICA DHICA Dopachrome->DHICA TRP-2 DHI DHI Dopachrome->DHI Eumelanin_1 Eumelanin (Brown-Black) DHICA->Eumelanin_1 TRP-1 DHI->Eumelanin_2 Inhibitor 4,5-Dicaffeoylquinic Acid Inhibitor->L-DOPA Direct Inhibition Inhibitor->DHICA Downregulates TRP-1 Expression

Caption: The melanin synthesis pathway and points of inhibition by 4,5-diCQA.

Materials and Reagents

Sourcing high-purity reagents is critical for assay reproducibility.

ReagentRecommended Source/PurityPurpose
Mushroom Tyrosinase (EC 1.14.18.1)Sigma-Aldrich (e.g., T3824)Enzyme source
4,5-Dicaffeoylquinic Acid (Isochlorogenic acid C)Cayman Chemical, MedChemExpressTest Inhibitor
L-DOPA (L-3,4-dihydroxyphenylalanine)Sigma-Aldrich (e.g., D9628)Enzyme substrate
Kojic AcidSigma-Aldrich (e.g., K3125)Positive control inhibitor
Sodium Phosphate Monobasic (NaH₂PO₄)ACS Grade or higherBuffer component
Sodium Phosphate Dibasic (Na₂HPO₄)ACS Grade or higherBuffer component
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Solvent for inhibitor stock
Deionized Water (ddH₂O)18.2 MΩ·cmSolvent for buffers and aqueous solutions
96-well Flat-Bottom MicroplatesPolystyrene, ClearAssay vessel

Preparation of Solutions

Causality Note: The stability of reagents is paramount. L-DOPA solutions are susceptible to auto-oxidation, and dicaffeoylquinic acids can degrade, especially at non-optimal pH and temperature.[10] Therefore, prepare these solutions fresh before each experiment.

  • 50 mM Sodium Phosphate Buffer (pH 6.8):

    • Prepare 50 mM stock solutions of sodium phosphate monobasic and sodium phosphate dibasic separately in deionized water.

    • To create the pH 6.8 buffer, add the dibasic solution to the monobasic solution while monitoring with a calibrated pH meter until the pH reaches 6.8.[11][1]

    • Store at 4°C for up to one week.

  • Mushroom Tyrosinase Working Solution (50 units/mL):

    • The specific activity of commercial tyrosinase can vary. Reconstitute the lyophilized powder in cold (4°C) phosphate buffer to a high-concentration stock (e.g., 1000 units/mL).

    • Immediately before the assay, dilute this stock to a final working concentration of 50 units/mL using cold phosphate buffer.[1]

    • Expert Insight: Always keep the enzyme solution on ice to maintain its activity throughout the experiment.

  • 10 mM L-DOPA Substrate Solution:

    • Dissolve the required amount of L-DOPA powder in the 50 mM phosphate buffer (pH 6.8) to a final concentration of 10 mM.[11][1]

    • This solution may require gentle warming or vortexing to fully dissolve. Protect from light and prepare fresh for each assay as it is prone to oxidation.

  • 10 mM 4,5-Dicaffeoylquinic Acid (4,5-diCQA) Stock Solution:

    • Dissolve 4,5-diCQA in 100% DMSO to a final concentration of 10 mM.[6][12] This serves as the primary stock solution.

    • Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

    • From this stock, prepare serial dilutions in phosphate buffer (or a buffer/DMSO mixture to maintain consistent DMSO concentration across all wells) to achieve the desired final assay concentrations.

  • 10 mM Kojic Acid (Positive Control) Stock Solution:

    • Dissolve kojic acid in deionized water or phosphate buffer to a final concentration of 10 mM.

    • Prepare serial dilutions as for the test inhibitor.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is designed for a 96-well plate format, enabling the simultaneous testing of multiple inhibitor concentrations.

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Buffer, Enzyme, Substrate, & Inhibitor Solutions B Add Buffer, Inhibitor (or Control/DMSO) A->B C Add Tyrosinase Working Solution B->C D Pre-incubate: 10 min @ 25°C C->D E Initiate Reaction: Add L-DOPA Solution D->E F Measure Absorbance: Kinetic Read @ 475 nm (e.g., every 60s for 20 min) E->F G Calculate Reaction Rate (ΔAbs/min) F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC₅₀ Value (Non-linear Regression) I->J

Caption: Step-by-step workflow for the tyrosinase inhibition assay.
Step-by-Step Procedure
  • Plate Setup: Design the plate layout to include all necessary controls in triplicate. A final reaction volume of 200 µL per well is standard.

    Well TypeReagent 1 (Buffer)Reagent 2 (Inhibitor/Control)Reagent 3 (Enzyme)Pre-incubationReagent 4 (Substrate)
    Test Sample 120 µL20 µL of 4,5-diCQA dilution20 µLYes40 µL
    Negative Control 140 µL0 µL (add 20 µL buffer/DMSO)20 µLYes40 µL
    Positive Control 120 µL20 µL of Kojic Acid dilution20 µLYes40 µL
    Blank (Inhibitor) 140 µL20 µL of 4,5-diCQA dilution0 µL (add 20 µL buffer)No40 µL
    Blank (Reaction) 160 µL0 µL (add 20 µL buffer/DMSO)0 µL (add 20 µL buffer)No40 µL
  • Reagent Addition (Pre-reaction):

    • Add the specified volumes of Phosphate Buffer and Inhibitor/Control solutions to the appropriate wells of the 96-well plate. For the negative control, add an equivalent volume of the solvent (e.g., buffer with the same final DMSO concentration as the test wells) used for the inhibitor dilutions.

    • Add 20 µL of the Tyrosinase Working Solution to all wells except the blanks.[11][13]

  • Pre-incubation:

    • Gently mix the contents of the plate (e.g., using a plate shaker for 30 seconds).

    • Incubate the plate at 25°C for 10 minutes.[11][13]

    • Causality Note: This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the freshly prepared 10 mM L-DOPA solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 475 nm. For a kinetic assay, take readings every minute for a period of 10-20 minutes.[11][1]

Data Analysis and Interpretation

Quantitative Data Summary (Example)

The following table provides an example of how to structure the collected and calculated data.

[4,5-diCQA] (µM)Avg. Reaction Rate (ΔAbs/min)Corrected Rate (ΔAbs/min)% Inhibition
0 (Control)0.0520.0520.0
50.0410.04121.2
100.0330.03336.5
250.0250.02551.9
500.0160.01669.2
1000.0090.00982.7
Step-by-Step Calculation
  • Calculate the Rate of Reaction (V):

    • For each well, plot absorbance (475 nm) versus time (minutes).

    • Determine the slope of the linear portion of this curve. This slope represents the initial reaction rate (V) in ΔAbs/min.[1]

    • Trustworthiness Note: Using the initial linear rate is critical, as substrate depletion or product inhibition can cause the reaction to slow over time.

  • Calculate Percentage of Inhibition:

    • Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of 4,5-diCQA:[1][13] % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where:

      • V_control is the average rate of reaction in the negative control wells (no inhibitor).

      • V_inhibitor is the rate of reaction in the presence of the inhibitor, corrected for any background absorbance by subtracting the rate from the corresponding inhibitor blank well.

  • Determine the IC₅₀ Value:

    • The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[14][15]

    • Plot the percentage of inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (like GraphPad Prism) to fit the data and calculate the precise IC₅₀ value.[14][16]

Data Analysis Workflow

Data_Analysis RawData Raw Kinetic Data (Absorbance vs. Time) Rates Calculate Slopes (V = ΔAbs/min) RawData->Rates PercentInhibition Calculate % Inhibition %I = [(Vc-Vi)/Vc]*100 Rates->PercentInhibition Plot Plot % Inhibition vs. log[Inhibitor] PercentInhibition->Plot IC50 Determine IC₅₀ (Non-linear Regression) Plot->IC50 Result IC₅₀ Value IC50->Result

Caption: Logical flow for calculating the IC₅₀ value from raw kinetic data.

References

  • Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). A New Spectrophotometric Assay for Dopachrome Tautomerase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 85-90. [Link]

  • Bio-protocol. (2021). Tyrosinase inhibition assay. [Link]

  • Kim, D., Park, J., Kim, J., Han, C., & Yoon, J. (2015). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. BioMed Research International, 2015, 549352. [Link]

  • Espín, J. C., & Wichers, H. J. (2001). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry, 49(3), 1547-1551. [Link]

  • Cap, A. (2009). Kinetics Analysis of Tyrosinase. [Link]

  • edX. IC50 Determination. [Link]

  • Sfihi, H., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 312. [Link]

  • Zheng, Z. P., et al. (2018). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions. Molecules, 23(11), 2969. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). [Link]

  • ChemHelp ASAP. (2021). Measuring Enzyme Inhibition by Drugs. [Link]

  • ResearchGate. How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

  • Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). A new spectrophotometric assay for dopachrome tautomerase. ResearchGate. [Link]

  • ResearchGate. Tyrosinase inhibitory activity. [Link]

  • Taylor & Francis Online. Dopachrome – Knowledge and References. [Link]

  • Tabassum, N., et al. (2014). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Oxidative Medicine and Cellular Longevity, 2014, 827495. [Link]

  • ResearchGate. Isolation of 4,5- O -Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. [Link]

  • Winder, A. J., & Harris, H. (1992). A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase. European Journal of Biochemistry, 206(2), 385-391. [Link]

  • Shang, X., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Frontiers in Chemistry, 9, 718812. [Link]

  • Frontiers. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. [Link]

  • SciSpace. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validati. [Link]

  • National Center for Biotechnology Information. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. [Link]

  • National Center for Biotechnology Information. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. [Link]

  • National Center for Biotechnology Information. An Updated Review of Tyrosinase Inhibitors. [Link]

  • Oregon Health & Science University. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. [Link]

  • ResearchGate. Antioxidant activity of 1,3-dicaffeoylquinic acid isolated from Inula viscosa. [Link]

  • National Center for Biotechnology Information. A comprehensive review on tyrosinase inhibitors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of 4,5-Dicaffeoylquinic Acid

Welcome to the technical support center for the LC-MS analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common challenge in the accurate quantification of this and other phenolic compounds in complex biological and botanical matrices. Here, we move beyond generic advice to provide in-depth, evidence-based strategies rooted in the physicochemical properties of 4,5-diCQA and the principles of liquid chromatography-mass spectrometry.

Section 1: Understanding the Challenge: Matrix Effects and 4,5-Dicaffeoylquinic Acid

Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[2] For 4,5-dicaffeoylquinic acid, a polar phenolic compound, common sources of matrix interference in biological samples (e.g., plasma, urine) include phospholipids, salts, and endogenous metabolites.[1][3] In plant extracts, pigments, sugars, and other polyphenols can contribute to matrix effects.

A primary hurdle in the analysis of 4,5-diCQA is its existence as one of several positional isomers, such as 1,3-, 1,5-, 3,4-, and 3,5-diCQA.[4] These isomers share the same molecular weight and often exhibit similar fragmentation patterns in MS/MS, making robust chromatographic separation paramount to prevent inaccurate quantification due to co-elution.[4]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a question-and-answer formatted troubleshooting guide for common issues encountered during the LC-MS analysis of 4,5-diCQA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4,5-diCQA peak is showing poor reproducibility and inconsistent area counts between injections of the same sample. What could be the cause?

A1: This is a classic symptom of variable matrix effects. The inconsistency suggests that the degree of ion suppression or enhancement is not uniform across your sample set.

  • Immediate Troubleshooting Steps:

    • Evaluate Sample Preparation: Inconsistent sample cleanup is a likely culprit. Are you seeing variability in the visual clarity of your final extracts? Re-evaluate the precision of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) steps. Ensure consistent vortexing times, solvent volumes, and evaporation steps.

    • Check for Carryover: Inject a blank solvent after a high-concentration sample. If you observe a peak for 4,5-diCQA, carryover is occurring. Implement a robust needle wash protocol and consider longer gradient flush times.

    • Assess Chromatographic Peak Shape: Poor peak shape (e.g., tailing, fronting) can lead to inconsistent integration and, thus, variable area counts. This may be due to column degradation or an inappropriate mobile phase.

  • In-depth Causality & Long-Term Solutions:

    • The "Why": Matrix components can coat the ion source over a series of injections, leading to a progressive change in ionization efficiency.[5] Inconsistent sample cleanup will exacerbate this by introducing varying levels of interfering compounds with each injection.

    • Recommended Action: Develop a more rigorous sample preparation method. For plasma samples, consider a liquid-liquid extraction, which has been shown to provide good recovery for dicaffeoylquinic acids.[6] For plant extracts, a well-optimized solid-phase extraction (SPE) protocol can effectively remove interfering pigments and sugars.[7]

Q2: I'm observing a significantly lower signal for 4,5-diCQA in my matrix samples compared to my standards prepared in neat solvent. How can I confirm and address this ion suppression?

A2: This indicates a strong ion suppression effect from your sample matrix. To quantify and mitigate this, a systematic approach is necessary.

  • Protocol for Quantifying Matrix Effects (Post-Extraction Spike Method):

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): 4,5-diCQA standard prepared in your mobile phase solvent.

      • Set B (Post-Spike Sample): Blank matrix extract (processed through your entire sample preparation procedure) spiked with 4,5-diCQA standard at the same concentration as Set A.

      • Set C (Pre-Spike Sample): Blank matrix spiked with 4,5-diCQA standard before the extraction process.

    • Analyze and Calculate:

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Interpretation: A matrix effect value significantly less than 100% confirms ion suppression. A value greater than 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Chromatographic Separation: Optimize your LC method to separate 4,5-diCQA from the regions of ion suppression. This can be achieved by adjusting the gradient profile, changing the organic modifier (e.g., methanol vs. acetonitrile), or using a column with a different selectivity. A C18 column with a formic acid-modified mobile phase is a good starting point.[6][8]

    • Sample Dilution: If sensitivity allows, diluting your sample extract can reduce the concentration of interfering matrix components.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for consistent ion suppression.

Q3: My 4,5-diCQA peak is tailing and the resolution from its isomers is poor. What are the likely causes and how can I improve the chromatography?

A3: Peak tailing for acidic compounds like 4,5-diCQA can be caused by secondary interactions with the stationary phase or issues with the mobile phase. Poor resolution from isomers is a common challenge that requires careful optimization.

  • Troubleshooting Peak Tailing:

    • Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the carboxylic acid and phenolic hydroxyl groups of 4,5-diCQA in their protonated form. This will minimize interactions with residual silanols on the silica-based stationary phase.

    • Column Health: A contaminated guard column or column inlet frit can cause peak distortion. Try flushing the column or replacing the guard column.[9]

    • Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column. Injecting in a strong solvent like pure methanol or acetonitrile can cause peak distortion.

  • Improving Isomer Resolution:

    • Gradient Optimization: Employ a shallow gradient to improve the separation of closely eluting isomers.

    • Column Chemistry: Consider a different stationary phase. While C18 is common, a phenyl-hexyl or a pentafluorophenyl (PFP) phase may offer different selectivity for these aromatic and polar compounds.

    • Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially improving resolution.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for 4,5-dicaffeoylquinic acid? If not, what are my best alternatives?

A4: As of early 2026, a commercially available stable isotope-labeled internal standard specifically for 4,5-dicaffeoylquinic acid is not readily found in major supplier catalogs. A SIL-IS is the gold standard for correcting matrix effects as it co-elutes and experiences the same ionization effects as the analyte.[10]

  • Alternative Internal Standard Strategies:

    • Structurally Similar Analog: Choose a commercially available phenolic acid that is not present in your samples and has similar physicochemical properties (polarity, pKa) and chromatographic retention to 4,5-diCQA. A good candidate could be another dicaffeoylquinic acid isomer if it is not present in the sample, or a related compound like chlorogenic acid if it is chromatographically resolved. The key is to select a compound that will experience similar matrix effects.

    • Isotope-Labeled Analog: If a SIL-IS for a closely related isomer (e.g., 3,5-dicaffeoylquinic acid) is available, it could be a viable option, provided it is well-separated chromatographically from the endogenous 4,5-diCQA.

    • Matrix-Matched Calibration: In the absence of a suitable internal standard, using matrix-matched calibrants is the next best approach to ensure accurate quantification.

Section 3: Validated Experimental Protocols

The following protocols are based on validated methods from the scientific literature and serve as a robust starting point for your method development.

Protocol 1: Liquid-Liquid Extraction (LLE) of 4,5-diCQA from Plasma

This protocol is adapted from a validated method for the determination of dicaffeoylquinic acids in rat plasma.[6]

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.

    • Add 50 µL of 1 M HCl to acidify the sample.

    • Add 1 mL of ethyl acetate.

  • Extraction:

    • Vortex for 5 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of 4,5-diCQA from a Plant Extract

This protocol provides a general framework for SPE cleanup of phenolic compounds from a plant matrix.[7]

  • Sample Pre-treatment:

    • Dilute the plant extract with an acidic aqueous solution (e.g., water with 0.1% formic acid) to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the 4,5-diCQA with a small volume of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
Sample Preparation TechniquePrincipleExpected Matrix Effect ReductionProsCons
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile).Low to ModerateSimple, fast, inexpensive.High risk of residual phospholipids and other endogenous components causing significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighGood removal of highly polar and non-polar interferences.[3]Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.HighProvides the cleanest extracts by effectively removing a wide range of interferences.[3]Method development can be more complex and costly.
Diagrams

Workflow for Troubleshooting Matrix Effects in 4,5-diCQA Analysis

start Problem Observed: Inconsistent Results or Poor Sensitivity for 4,5-diCQA check_chroma Step 1: Evaluate Chromatography - Peak Shape (Tailing/Fronting) - Isomer Resolution - Retention Time Stability start->check_chroma quantify_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) check_chroma->quantify_me Chromatography Stable? solution_chroma Solution: - Optimize Gradient - Adjust Mobile Phase pH - Change Column check_chroma->solution_chroma Poor Peak Shape/ Resolution assess_sp Step 3: Assess Sample Preparation - Recovery - Cleanliness of Extract quantify_me->assess_sp Matrix Effect Significant? solution_me Solution: - Improve Sample Prep (LLE/SPE) - Matrix-Matched Calibration - Use Appropriate IS quantify_me->solution_me Yes solution_sp Solution: - Optimize SPE Protocol (Wash/Elution Solvents) - Evaluate LLE Parameters (Solvent, pH) assess_sp->solution_sp Low Recovery/ Dirty Extract end Validated Method: Accurate & Reproducible 4,5-diCQA Quantification assess_sp->end Good Recovery & Clean Extract solution_chroma->check_chroma solution_me->quantify_me solution_sp->assess_sp

Caption: A systematic workflow for diagnosing and resolving common issues in the LC-MS analysis of 4,5-dicaffeoylquinic acid.

Decision Tree for Internal Standard Selection

start Need to Correct for Matrix Effects in 4,5-diCQA Analysis ask_sil_is Is a Stable Isotope-Labeled 4,5-diCQA Available? start->ask_sil_is use_sil_is Use SIL-IS (Gold Standard) ask_sil_is->use_sil_is Yes ask_analog_is Is a SIL-IS of a Closely Related, Resolved Isomer Available? ask_sil_is->ask_analog_is No use_analog_is Use Analog SIL-IS (Validate for Parallel Behavior) ask_analog_is->use_analog_is Yes ask_structural_analog Is a Non-endogenous, Structurally Similar Analog Available? ask_analog_is->ask_structural_analog No use_structural_analog Use Structural Analog IS (e.g., another resolved phenolic acid) ask_structural_analog->use_structural_analog Yes use_matrix_matched Use Matrix-Matched Calibration ask_structural_analog->use_matrix_matched No

Caption: A decision-making guide for selecting the most appropriate internal standard strategy for 4,5-diCQA analysis.

References

  • Gouveia, S., & Castilho, P. (2011).
  • BenchChem. (n.d.). Common challenges in the mass spectrometry analysis of dicaffeoylquinic acids.
  • [Analysis of metabolites of 4,5-dicaffeoylquinic acid in rat plasma and urine based on LC-MS]. (2020). Zhongguo Zhong Yao Za Zhi, 45(2), 391-397.
  • [Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research]. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
  • Li, H., et al. (2012). High-performance liquid chromatography/tandem mass spectrometry for simultaneous determination of four dicaffeoylquinic acids in rat plasma.
  • Zhang, J., & Li, W. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1237-1240.
  • Shimadzu. (n.d.). LCMS Troubleshooting Tips.
  • Clifford, M. N., et al. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n). Journal of Agricultural and Food Chemistry, 53(10), 3821-3832.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021).
  • Wang, Z., et al. (2017). An LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and 1-O-acetylbritannilactone in rat plasma and its application to a pharmacokinetic study.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Lee, J. E., et al. (2016). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo.
  • Veselkov, K. A., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252.
  • Cayman Chemical. (n.d.). 4,5-Dicaffeoylquinic Acid (CAS 57378-72-0).
  • Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440.
  • APExBIO. (n.d.). 4,5-Dicaffeoylquinic acid.
  • RayBiotech. (n.d.). 4,5-Dicaffeoylquinic acid.
  • Sýkora, J., et al. (2020).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 80.
  • Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. (2014). Journal of Analytical & Bioanalytical Techniques, 5(4).
  • Al-Tannak, N. F., & Hemmateenejad, B. (2014). Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs.
  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. (2018). Molecules, 23(11), 2949.
  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. (2016).
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
  • An LC-MS/MS Method Validation for the Phytochemical Quantification of Four Edible Plants. (2019). DergiPark.
  • Development and Validation of a Novel LC-MS/MS Method for the Quantitation of 19 Fingerprint Phytochemicals in Salvia Species: A Chemometric Approach. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Enhanced discrimination of co-eluting caffeoylquinic acid isomers in complex matrices via UHPLC-Q-Orbitrap HRMS coupled with cosine similarity-based feature vector analysis. (2018).
  • Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510.
  • Ion suppression: A major concern in mass spectrometry. (2006). LCGC North America.
  • Li, W., et al. (2007). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 164-170.
  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. (2016).
  • Santos, M. D., et al. (2008). ESI-MS/MS spectrum of tri-oxo 4,5-DCA (m/z 543), evidencing the product...

Sources

Optimization

Technical Support Center: Minimizing Degradation of 4,5-Dicaffeoylquinic Acid During Sample Preparation

Introduction: 4,5-Dicaffeoylquinic acid (4,5-DCQA), a significant bioactive compound, is notoriously susceptible to degradation during routine sample preparation. This guide provides researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4,5-Dicaffeoylquinic acid (4,5-DCQA), a significant bioactive compound, is notoriously susceptible to degradation during routine sample preparation. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to ensure the integrity of 4,5-DCQA in your experimental workflows. Our focus is on explaining the "why" behind each recommendation, empowering you to make informed decisions and maintain the scientific rigor of your results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and preparation of samples containing 4,5-dicaffeoylquinic acid.

Issue 1: Sample Discoloration (Browning or Darkening)

Plausible Cause: This is often a primary indicator of enzymatic and/or oxidative degradation of phenolic compounds like 4,5-DCQA.[1][2] The catechol groups (the two adjacent hydroxyl groups on the phenyl ring) of the caffeoyl moieties are highly susceptible to oxidation, which can be catalyzed by enzymes such as polyphenol oxidase (PPO) or occur spontaneously in the presence of oxygen, particularly at neutral or alkaline pH.

Preventative Measures & Solutions:

  • Immediate Inactivation of Enzymes: For fresh biological samples (e.g., plant tissues), immediate inactivation of enzymes upon collection is critical. This can be achieved by:

    • Blanching: Briefly immersing the sample in hot water or steam.

    • Freeze-drying (Lyophilization): This is a highly effective method for preserving the chemical integrity of the sample by removing water at low temperatures, which inhibits enzymatic activity.

    • Grinding in Liquid Nitrogen: This technique freezes the sample instantaneously, preventing enzymatic reactions during homogenization.

  • Use of Anti-browning Agents: Incorporating agents that inhibit PPO activity or act as antioxidants in your extraction buffer can be highly effective.[3]

    • Ascorbic Acid (Vitamin C): A powerful antioxidant that can reduce the oxidized products of caffeoylquinic acids, preventing the formation of brown pigments.[4]

    • Citric Acid: This chelating agent can inactivate PPO by binding to the copper cofactor essential for its activity. It also helps maintain a low pH.

    • Sulfite-based agents: While effective, their use should be carefully considered as they may interfere with certain downstream analytical techniques.

Issue 2: Low Recovery or Complete Loss of 4,5-DCQA

Plausible Cause: The degradation of 4,5-DCQA is accelerated by several factors, leading to a quantifiable loss of the target analyte. The primary culprits are elevated temperatures, exposure to light, and non-optimal pH conditions.[5][6][7][8] Dicaffeoylquinic acids are generally less stable than their mono-caffeoyl counterparts.[6][8][9]

Preventative Measures & Solutions:

  • Temperature Control:

    • Work on Ice: Perform all extraction and sample handling steps on ice to minimize thermal degradation.

    • Avoid High-Temperature Drying: If a drying step is necessary, opt for methods like lyophilization or vacuum drying at low temperatures instead of oven drying. High temperatures can lead to significant degradation and isomerization.[5][10]

  • Light Protection:

    • Use Amber Vials: Protect your samples from light at all stages of preparation and storage by using amber-colored vials or by wrapping clear vials in aluminum foil.[5][6][7][8]

    • Minimize Exposure: Work in a dimly lit area when possible, and avoid leaving samples exposed on the benchtop for extended periods.

  • pH Management:

    • Acidic Conditions: 4,5-DCQA and other caffeoylquinic acids are more stable under acidic conditions.[5][11] Maintain a pH between 3 and 5 during extraction and in the final sample solvent.

    • Acidify Extracts: Add a small amount of a weak acid, such as formic acid or acetic acid, to your extraction solvent and final sample diluent. This is particularly important for subsequent analysis by HPLC.

Issue 3: Appearance of Unexpected Peaks in Chromatograms

Plausible Cause: The appearance of new, unexpected peaks, often in proximity to the 4,5-DCQA peak, is a strong indication of isomerization.[5][10][12][13] Under conditions of heat, light, or neutral to alkaline pH, the caffeoyl groups can migrate around the quinic acid core, leading to the formation of isomers such as 3,4-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid.[5][10][13]

Preventative Measures & Solutions:

  • Strict Adherence to Optimal Conditions: The same preventative measures that mitigate the loss of 4,5-DCQA will also minimize isomerization. This includes maintaining low temperatures, protecting from light, and ensuring an acidic pH.

  • Method Validation: If minor isomer peaks are unavoidable, it is crucial to identify them. This can be done by:

    • Using Reference Standards: If available, inject standards of potential isomers to confirm their retention times.

    • LC-MS/MS Analysis: Mass spectrometry can help in the tentative identification of isomers, as they will have the same mass-to-charge ratio (m/z) as 4,5-DCQA but may exhibit different fragmentation patterns.[5]

  • Consider Isomers in Quantification: If complete prevention of isomerization is not possible, you may need to quantify the sum of all dicaffeoylquinic acid isomers, depending on the research question.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for extracting 4,5-dicaffeoylquinic acid?

A1: A mixture of methanol or ethanol and water is generally effective for extracting polar phenolic compounds like 4,5-DCQA. To enhance stability, the extraction solvent should be acidified. A common and effective choice is methanol/water/formic acid (e.g., 70:29:1, v/v/v). The organic solvent disrupts cell membranes, while water aids in the extraction of these water-soluble compounds. The acid maintains a low pH to prevent degradation and isomerization.

Q2: How should I store my samples containing 4,5-dicaffeoylquinic acid?

A2: For long-term storage, samples should be kept at -20°C or, ideally, at -80°C.[14] They should be in a tightly sealed, amber-colored vial to protect from light and oxygen. The storage solvent should be acidic. For short-term storage (e.g., in an autosampler), maintain the temperature at around 4°C and use amber vials.

Q3: Can I use ultrasonication for extraction?

A3: Yes, ultrasonication can be used to enhance extraction efficiency. However, it's important to control the temperature of the water bath during the process, as prolonged ultrasonication can generate heat. Using an ice bath during sonication is recommended. Be aware that ultrasound can accelerate the degradation and isomerization of dicaffeoylquinic acids, especially at non-optimal pH.[11]

Q4: What are the main degradation pathways for 4,5-dicaffeoylquinic acid?

A4: The primary degradation pathways are:

  • Isomerization: The migration of the caffeoyl groups to different positions on the quinic acid ring.[5][6][7][8]

  • Hydrolysis: The cleavage of the ester bonds, releasing caffeic acid and quinic acid.[5][6][7][8]

  • Oxidation: The catechol rings are oxidized, leading to the formation of quinones and subsequently brown polymers.

  • Methylation: This has also been observed as a possible degradation pathway.[5][6][7][8]

Q5: Are there any additives I can use to improve the stability of 4,5-DCQA in my samples?

A5: Yes, the addition of antioxidants can be beneficial. Ascorbic acid and (-)-epigallocatechin gallate (EGCG) have been shown to improve the stability of caffeoylquinic acids, particularly under alkaline conditions.[4]

Section 3: Data & Protocols

Table 1: Summary of Factors Affecting 4,5-Dicaffeoylquinic Acid Stability
FactorImpact on StabilityRecommendations
pH Highly unstable at neutral to basic pH. Stable in acidic conditions.Maintain pH 3-5. Acidify solvents with formic or acetic acid.
Temperature Degradation and isomerization increase with temperature.Work on ice. Use low-temperature drying methods. Store at ≤ -20°C.
Light Causes significant degradation and isomerization.Use amber vials or wrap containers in foil. Minimize exposure.
Oxygen Promotes oxidative degradation (browning).Degas solvents. Store samples in tightly sealed containers.
Enzymes Polyphenol oxidase (PPO) causes rapid degradation.Inactivate enzymes immediately (blanching, freezing). Use PPO inhibitors.
Protocol 1: Recommended Extraction of 4,5-Dicaffeoylquinic Acid from Plant Material
  • Sample Collection & Pre-treatment: Immediately freeze fresh plant material in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water with 1% formic acid. Degas the solvent by sonicating for 10 minutes.

  • Extraction: Add the extraction solvent to the powdered sample (e.g., 10 mL per gram of sample). Vortex thoroughly.

  • Sonication: Place the sample in an ultrasonic bath filled with ice water and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4°C for 15 minutes at a high speed (e.g., 10,000 x g).

  • Collection: Carefully collect the supernatant into a clean, amber vial.

  • Re-extraction (Optional): For exhaustive extraction, re-suspend the pellet in the extraction solvent and repeat steps 4-7. Combine the supernatants.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter (PTFE or other compatible material) into an amber HPLC vial.

  • Storage: If not analyzing immediately, store the vial at -80°C.

Section 4: Visualizing Degradation and Workflow

Diagram 1: Key Degradation Pathways of 4,5-Dicaffeoylquinic Acid

Degradation Pathways of 4,5-Dicaffeoylquinic Acid cluster_factors Degradation Factors A 4,5-Dicaffeoylquinic Acid B Isomers (e.g., 3,4-diCQA, 3,5-diCQA) A->B Isomerization C Hydrolysis Products (Caffeic Acid + Quinic Acid) A->C Hydrolysis D Oxidation Products (Quinones, Polymers) A->D Oxidation F1 Heat, Light, pH > 6 F2 Enzymes (PPO), Oxygen, pH > 6

Caption: Key degradation pathways for 4,5-dicaffeoylquinic acid.

Diagram 2: Recommended Workflow for Sample Preparation

Optimized Workflow for 4,5-DCQA Sample Preparation cluster_protection Protective Measures Start Sample Collection Step1 Immediate Freezing (Liquid Nitrogen) Start->Step1 Step2 Homogenization (on Dry Ice) Step1->Step2 Step3 Extraction (Acidified Solvent, on Ice) Step2->Step3 Step4 Sonication (in Ice Bath) Step3->Step4 Step5 Centrifugation (at 4°C) Step4->Step5 Step6 Filtration (into Amber Vial) Step5->Step6 End Analysis or Storage (-80°C) Step6->End P1 Low Temperature P2 Acidic pH P3 Light Protection

Caption: Recommended workflow to minimize 4,5-DCQA degradation.

References

  • Xue, M., Shi, H., Zhang, J., Liu, Q. Q., Guan, J., Zhang, J. Y., & Ma, Q. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Molecules (Basel, Switzerland), 21(7), 948. [Link]

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  • de Figueiredo, A. C., et al. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology, 2(10), 1636–1645. [Link]

  • Mayer, A. M. (2006). Enzymatic browning: The role of substrates in polyphenol oxidase mediated browning. Phytochemistry, 67(21), 2318–2331. [Link]

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  • FooDB. (n.d.). Showing Compound 4,5-Di-O-caffeoylquinic acid (FDB002629). Retrieved from [Link]

  • precisionFDA. (n.d.). 4,5-DICAFFEOYLQUINIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Volatile Chemicals from Thermal Degradation of Less Volatile Coffee Components: Quinic Acid, Caffeic Acid, and Chlorogenic Acid. Retrieved from [Link]

  • Narita, Y., & Inouye, K. (2013). Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of Agricultural and Food Chemistry, 61(4), 966–972. [Link]

  • ResearchGate. (2020). The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. Retrieved from [Link]

  • SciSpace. (2011). The influence of pH on the thermal stability of 5- O -caffeoylquinic acids in aqueous solutions. Retrieved from [Link]

  • MDPI. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2024). Light-Emitting Diodes and Liquid System Affect the Caffeoylquinic Acid Derivative and Flavonoid Production and Shoot Growth of Rhaponticum carthamoides (Willd.) Iljin. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential regulation of caffeoylquinic acid production in Cynara cardunculus var. altilis DC calli by modulating qualitative and quantitative LED-lighting parameters. Retrieved from [Link]

  • ACS Publications. (2010). Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. Retrieved from [Link]

  • MDPI. (2024). Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolution in Caffeoylquinic Acid Content and Histolocalization During Coffea canephora Leaf Development. Retrieved from [Link]

  • National Institutes of Health. (2024). Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato. Retrieved from [Link]

  • Preprints.org. (2025). The Impact of Thermal and Electrical Pre-Treatments and Anti-Browning Solution on the Chlorogenic and Dicaffeoylquinic Acids Extraction Yield from Endive Roots. Retrieved from [Link]

  • PubMed. (2020). Experimental confounding factors affecting stability, transport and metabolism of flavanols and hydroxycinnamic acids in Caco-2 cells. Retrieved from [Link]

  • PubMed. (2016). Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Thermal Stability of 5-o-Caffeoylquinic Acid in Aqueous Solutions at Different Heating Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. Retrieved from [Link]

  • MDPI. (2016). Four New Dicaffeoylquinic Acid Derivatives from Glasswort (Salicornia herbacea L.) and Their Antioxidative Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Retrieved from [Link]

  • Food & Nutrition Research. (2018). 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A-Z Guide to 4,5-Dicaffeoylquinic Acid HPLC Column Selection

Welcome to our dedicated technical support center for the chromatographic analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) and its related isomers. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chromatographic analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) and its related isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of separating these challenging compounds. Here, we move beyond generic recommendations to explain the why behind the how, ensuring your HPLC method is both robust and reliable.

Frequently Asked Questions (FAQs): The Essentials of 4,5-diCQA Separation

Q1: Why is 4,5-dicaffeoylquinic acid so difficult to separate from its isomers?

The primary challenge lies in the subtle structural similarities between the various dicaffeoylquinic acid (diCQA) isomers. These compounds are positional isomers, meaning they share the same molecular formula and mass, differing only in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This results in nearly identical physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1] To add another layer of complexity, each positional isomer can also exist as cis and trans geometrical isomers, further complicating the separation.[1][2]

Q2: Can I rely on mass spectrometry (MS) alone to differentiate between the diCQA isomers?

While mass spectrometry is a powerful tool for identification, it cannot reliably distinguish between these isomers in a mixture without effective chromatographic separation beforehand. The isomers often produce identical or very similar fragmentation patterns in MS/MS experiments, making it impossible to unambiguously identify a co-eluting peak.[1][3] Therefore, a well-developed HPLC method that can resolve these isomers prior to their introduction into the mass spectrometer is absolutely critical for accurate identification and quantification.[1]

Q3: What are the most critical factors to consider when selecting an HPLC column for 4,5-diCQA separation?

The successful separation of 4,5-diCQA from its isomers, such as 3,5-diCQA and 3,4-diCQA, hinges on manipulating the subtle differences in their interactions with the stationary and mobile phases. The most influential factors are:

  • Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are a common starting point, phenyl-based columns (e.g., Phenyl-Hexyl) often provide superior selectivity for these aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[1][2]

  • Mobile Phase Composition: The organic modifier used (typically acetonitrile or methanol) can significantly impact selectivity and even alter the elution order of the isomers.[1][2] The pH of the aqueous portion of the mobile phase is also crucial for controlling the ionization state of the acidic phenolic and carboxylic acid groups, which in turn affects retention and peak shape. An acidic mobile phase, often containing 0.1% formic acid, is commonly used to suppress the ionization of these acidic groups, leading to better retention and sharper peaks on reversed-phase columns.[4][5]

  • Column Temperature: Temperature influences the viscosity of the mobile phase, the solubility of the analytes, and the kinetics of their interaction with the stationary phase. Increasing the column temperature can often lead to improved peak shape and enhanced resolution between closely eluting isomers.[2][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q4: My 4,5-diCQA peak is co-eluting with other diCQA isomers. What should I do?

Co-elution is a clear indication that the current method lacks the necessary selectivity. Here’s a systematic approach to troubleshoot this issue:

Step 1: Optimize the Mobile Phase

  • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the proportion of the aqueous phase will generally increase retention times and may improve separation.

  • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially altering the elution order and improving resolution.[2]

  • Fine-tune the pH: For ionizable compounds like diCQAs, minor adjustments to the mobile phase pH can significantly impact retention and selectivity.[7] Ensure the pH is kept low (typically between 2 and 3) by using an additive like formic or phosphoric acid to maintain the analytes in their neutral form.[5][8]

Step 2: Change the Stationary Phase If mobile phase optimization proves insufficient, the column chemistry is likely not optimal for this separation.

  • Consider a Phenyl-Hexyl Column: As mentioned earlier, the unique π-π interactions offered by a phenyl-based stationary phase can provide the necessary selectivity to resolve aromatic isomers that are difficult to separate on a standard C18 column.[1][2]

  • Evaluate Different C18 Chemistries: Not all C18 columns are created equal. Factors like end-capping, pore size, and carbon load can influence selectivity. Trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a polar-embedded C18) may provide the desired separation.

Q5: I'm observing poor peak shape (tailing or fronting) for my 4,5-diCQA peak. What's the cause and how can I fix it?

Poor peak shape can be caused by a variety of factors. Here's how to diagnose and address the most common culprits:

  • Secondary Interactions: Peak tailing is often a result of unwanted interactions between the acidic analyte and active silanol groups on the silica surface of the column.

    • Solution: Ensure your mobile phase is sufficiently acidic (pH 2-3) to suppress the ionization of both the silanol groups and the analyte. Using a high-purity, well-end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard column or analytical column can lead to distorted peak shapes.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent.[9]

Q6: My retention times are drifting from run to run. What could be the issue?

Retention time instability can compromise the reliability of your results. The most probable causes include:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase conditions.[9]

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to retention time shifts.[10]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check that the pump's mixing performance is optimal.[9]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[9]

  • Analyte Instability: Dicaffeoylquinic acids can be unstable under certain conditions, such as neutral or basic pH, high temperatures, and exposure to light, which can lead to isomerization or degradation.[11]

    • Solution: Store standards and samples in a cool, dark place and use an acidic mobile phase. Prepare samples fresh whenever possible.

Workflow for HPLC Column Selection and Method Development

This section provides a structured approach to selecting the right column and developing a robust HPLC method for 4,5-diCQA separation.

Step 1: Analyte and Column Characterization

Before beginning any experimental work, it's crucial to understand the physicochemical properties of 4,5-dicaffeoylquinic acid and the characteristics of potential HPLC columns.

Analyte Property Value/Characteristic Implication for HPLC Method Development
Molecular Formula C25H24O12[12]High molecular weight, multiple polar functional groups.
Molecular Weight 516.4 g/mol [12]---
Structure Quinic acid core with two caffeoyl esters[13]Multiple acidic protons (phenolic and carboxylic acid groups). Prone to secondary interactions with silica.
pKa (Strongest Acidic) ~3.31[13]Mobile phase pH should be at least 1.5-2 units below this value to ensure the analyte is in its neutral form.
Polarity PolarSuitable for reversed-phase chromatography with a polar mobile phase and a non-polar stationary phase.
Column Type Key Characteristics Suitability for 4,5-diCQA Separation
C18 (Octadecyl) General-purpose reversed-phase column with high hydrophobicity.Good starting point for method development. May not provide sufficient selectivity to separate all isomers.[2]
C8 (Octyl) Less retentive than C18.Can be useful if retention times are too long on a C18 column.
Phenyl-Hexyl Provides alternative selectivity through π-π interactions.Highly recommended for separating aromatic isomers like diCQAs.[1][2]
Polar-Embedded C18 phase with a polar group embedded in the alkyl chain.Can provide different selectivity and improved peak shape for polar compounds.

Step 2: Initial Method Scouting

  • Select Initial Columns: Choose a C18 column and a Phenyl-Hexyl column for initial screening.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Also prepare a bottle of 0.1% Formic Acid in Methanol to test as an alternative organic modifier.

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: 325-330 nm (a common UV maximum for dicaffeoylquinic acids)[14]

  • Run a Generic Gradient: A good starting gradient is 10-90% B over 20-30 minutes. This will help to determine the approximate elution conditions for the analytes.

Step 3: Method Optimization

Based on the results of the initial scouting runs, systematically optimize the following parameters to achieve baseline separation of all isomers:

  • Gradient Slope: If peaks are clustered together, a shallower gradient may be necessary to improve resolution.

  • Temperature: Evaluate the effect of temperature on the separation. Try running the analysis at 40 °C and 50 °C to see if resolution improves.[2]

  • Organic Modifier: Compare the separation achieved with acetonitrile to that achieved with methanol.

Visualizing the Column Selection Workflow

HPLC_Column_Selection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column Screening cluster_2 Phase 3: Method Development & Optimization Start Define Separation Goal: Separate 4,5-diCQA from isomers Analyte_Props Review Analyte Properties: - Polar - Acidic (pKa ~3.3) - Aromatic Rings Start->Analyte_Props Column_Choice Select Candidate Columns Analyte_Props->Column_Choice C18 Standard C18: Good starting point Column_Choice->C18 Primary Phenyl Phenyl-Hexyl: Alternative selectivity (π-π) Column_Choice->Phenyl Secondary Scouting Run Initial Gradient Scouting (ACN vs. MeOH, Temp) C18->Scouting Phenyl->Scouting Eval_C18 Evaluate C18 Results Scouting->Eval_C18 Eval_Phenyl Evaluate Phenyl Results Scouting->Eval_Phenyl Optimize Optimize Mobile Phase & Temperature Eval_C18->Optimize Resolution Inadequate Final_Method Final Validated Method Eval_C18->Final_Method Resolution Achieved Eval_Phenyl->Optimize Resolution Inadequate Eval_Phenyl->Final_Method Resolution Achieved Optimize->Final_Method

Caption: A logical workflow for selecting the optimal HPLC column for 4,5-dicaffeoylquinic acid separation.

References

  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. National Institutes of Health (NIH). [Link]

  • Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. National Center for Biotechnology Information (NCBI). [Link]

  • Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. PubMed. [Link]

  • 4,5-Dicaffeoylquinic acid. PubChem, National Institutes of Health (NIH). [Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. National Center for Biotechnology Information (NCBI). [Link]

  • Choosing the Right Reversed Phase Column. Phenomenex. [Link]

  • 4,5-Dicaffeoylquinic acid - Chemical Compound. PlantaeDB. [Link]

  • Improving HPLC Separation of Polyphenols. Chromatography Online. [Link]

  • Showing Compound 4,5-Di-O-caffeoylquinic acid (FDB002629). FooDB. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information (NCBI). [Link]

  • Validation of a HPLC-DAD–ESI/MSn method for caffeoylquinic acids separation, quantification and. DigitUMa. [Link]

  • Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry. MDPI. [Link]

  • SELECTIVITY CONTROL OF DICAFFEOYLQUINIC ACIDS SEPARATION IN REVERSED-PHASE HPLC WITH β-CYCLODEXTRINE IN A MOBILE PHASE. CyberLeninka. [Link]

  • Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. OHSU. [Link]

  • The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions. ResearchGate. [Link]

  • Trouble resolving isomers. Chromatography Forum. [Link]

  • HPLC Column Selection Guide. Linklab. [Link]

  • HPLC Troubleshooting Guide. Chromedia. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS. FAO AGRIS. [Link]

  • Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. National Center for Biotechnology Information (NCBI). [Link]

  • Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Capacity of 4,5-Dicaffeoylquinic Acid and Ascorbic Acid

For Immediate Release An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antioxidant research, both natural polyphenols and essential vitamins play crucial rol...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, both natural polyphenols and essential vitamins play crucial roles in mitigating oxidative stress. This guide provides a comprehensive comparison of the antioxidant capacities of 4,5-dicaffeoylquinic acid (4,5-diCQA), a prominent plant-derived phenolic compound, and L-ascorbic acid (Vitamin C), a well-established benchmark antioxidant. By examining their chemical structures, mechanisms of action, and performance in standardized antioxidant assays, this document aims to equip researchers with the necessary data to make informed decisions in their experimental designs and drug development pipelines.

Introduction to the Contenders

4,5-Dicaffeoylquinic Acid (4,5-diCQA) is a naturally occurring polyphenolic compound found in a variety of plants, including Artemisia capillaris.[1][2] It is an ester formed from quinic acid and two caffeic acid moieties.[3] The presence of two catechol rings in its structure, each with two hydroxyl groups, is central to its potent antioxidant properties.[4] These properties are attributed to its ability to scavenge free radicals and chelate metal ions.[4]

Ascorbic Acid (Vitamin C) is a water-soluble vitamin essential for human health.[5] It is a potent reducing agent and an electron donor, which underpins its powerful antioxidant capabilities.[5][6] Ascorbic acid directly scavenges reactive oxygen species (ROS) and can regenerate other antioxidants, such as α-tocopherol (Vitamin E).[6][7]

Chemical Structures

The antioxidant activity of a compound is intrinsically linked to its molecular structure. The diagrams below illustrate the chemical structures of 4,5-dicaffeoylquinic acid and ascorbic acid.

G cluster_45diCQA 4,5-Dicaffeoylquinic Acid cluster_AscorbicAcid Ascorbic Acid 45diCQA AscorbicAcid

Caption: Chemical structures of 4,5-Dicaffeoylquinic Acid and Ascorbic Acid.

Mechanisms of Antioxidant Action

Both 4,5-diCQA and ascorbic acid can neutralize free radicals through various mechanisms, primarily by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET).

4,5-Dicaffeoylquinic Acid: The antioxidant action of 4,5-diCQA is multifaceted, involving electron transfer (ET), hydrogen ion (H+) transfer, and iron chelation.[8] The presence of two caffeoyl groups enhances its radical scavenging ability compared to monocaffeoylquinic acids.[4]

Ascorbic Acid: As a potent reducing agent, ascorbic acid readily donates electrons to neutralize reactive oxygen species.[5][6] The resulting ascorbyl radical is relatively stable and can be regenerated back to ascorbic acid by other antioxidants like glutathione.[7]

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of these compounds is typically evaluated using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalents (TEAC). A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µM)Source
4,5-Dicaffeoylquinic Acid DPPH19.8[9]
Ascorbic Acid DPPH~25-50[10]

Note: Direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind. The antioxidant activity of ascorbic acid in the DPPH assay can vary depending on the specific experimental conditions.[11][12][13]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for assessing antioxidant capacity.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[9]

Workflow:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Test Compound or Control A->C B Prepare Test Compound Solutions (Serial dilutions of 4,5-diCQA and Ascorbic Acid) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.[9]

Workflow:

ABTS_Workflow A Generate ABTS•+ Radical Cation (React ABTS with potassium persulfate) B Dilute ABTS•+ Solution (to an absorbance of ~0.7 at 734 nm) A->B D Mix ABTS•+ Solution with Test Compound or Control B->D C Prepare Test Compound Solutions C->D E Incubate (e.g., 6 minutes) D->E F Measure Absorbance (at 734 nm) E->F G Calculate TEAC or IC50 F->G

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[14]

Workflow:

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, and FeCl3) C Mix FRAP Reagent with Test Compound or Control A->C B Prepare Test Compound Solutions B->C D Incubate (e.g., 30 minutes at 37°C) C->D E Measure Absorbance (at 593 nm) D->E F Calculate Ferric Reducing Ability (relative to a standard like FeSO4 or Trolox) E->F

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Discussion and Conclusion

Based on the available data, 4,5-dicaffeoylquinic acid demonstrates potent antioxidant activity, often comparable to or exceeding that of ascorbic acid in certain in vitro assays. The superior performance of 4,5-diCQA in some contexts can be attributed to the presence of two catechol moieties, providing a greater number of hydroxyl groups for radical scavenging compared to the ene-diol structure of ascorbic acid.

It is crucial for researchers to recognize that the choice of antioxidant for a specific application should not be based solely on in vitro antioxidant capacity. Factors such as bioavailability, stability, and potential pro-oxidant activities must also be considered.[15] For instance, ascorbic acid can exhibit pro-oxidant properties in the presence of free transition metals.[15]

References

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral diseases, 22(6), 463–493. [Link]

  • Traber, M. G., & Stevens, J. F. (2011). Vitamins C and E: beneficial effects from a mechanistic perspective. Free radical biology & medicine, 51(5), 1000–1013. [Link]

  • Carr, A., & Maggini, S. (2017). Vitamin C and Immune Function. Nutrients, 9(11), 1211. [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. (2020). Free Radical Biology and Medicine, 159, 137-147. [Link]

  • (PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). (n.d.). ResearchGate. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). Antioxidants, 9(4), 332. [Link]

  • Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family. (2021). Antioxidants, 10(6), 947. [Link]

  • Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. (2024). Frontiers in Pharmacology, 15, 1357035. [Link]

  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. (2021). Antioxidants, 10(7), 1063. [Link]

  • Antioxidant activity of 1,3-dicaffeoylquinic acid isolated from Inula viscosa. (2007). Journal of Ethnopharmacology, 111(2), 376-381. [Link]

  • 4,5-Dicaffeoylquinic Acid. (n.d.). Bertin Bioreagent. [Link]

  • Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications. (2022). Molecules, 27(3), 857. [Link]

  • 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. (2018). Food & Nutrition Research, 62. [Link]

  • Interactions of Ascorbic Acid, 5-Caffeoylquinic Acid, and Quercetin-3-Rutinoside in the Presence and Absence of Iron during Thermal Processing and the Influence on Antioxidant Activity. (2021). Antioxidants, 10(12), 2002. [Link]

  • ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA. (2017). International Journal of Pharmaceutical Sciences and Research, 8(7), 3076-3083. [Link]

  • (PDF) Ascorbic acid content and the antioxidant activity of common fruits commercially available in Addis Ababa, Ethiopia. (2022). International Journal of Food Science, 2022, 1-8. [Link]

  • Standard calibration curve of ascorbic acid for total antioxidant determination. (n.d.). ResearchGate. [Link]

  • Study of Antioxidant Activity of Some Medicinal Plants Having High Content of Caffeic Acid Derivatives. (2021). Antioxidants, 10(1), 113. [Link]

  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. (2015). Evidence-Based Complementary and Alternative Medicine, 2015, 627198. [Link]

  • Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation Inhibitor Occurring in Artemisia capillaris Thunberg and Its Validation In Vivo. (2015). Evidence-Based Complementary and Alternative Medicine, 2015, 627198. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences, 503, 07005. [Link]

  • The fragment pathway of 4,5-dicaffeoyl quinic acid. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Analysis of Dicaffeoylquinic Acid Isomers for Researchers and Drug Development Professionals

Dicaffeoylquinic acids (DCQAs) represent a fascinating class of polyphenolic compounds, lauded for their wide-ranging pharmacological effects, including antioxidative, anti-inflammatory, neuroprotective, and antiviral pr...

Author: BenchChem Technical Support Team. Date: February 2026

Dicaffeoylquinic acids (DCQAs) represent a fascinating class of polyphenolic compounds, lauded for their wide-ranging pharmacological effects, including antioxidative, anti-inflammatory, neuroprotective, and antiviral properties.[1][2] These molecules are esters formed from quinic acid and two caffeic acid units.[1][2] However, the therapeutic potential of DCQAs is not uniform across the class. The specific positioning of the two caffeoyl groups on the quinic acid core gives rise to six different isomers, each with a unique three-dimensional structure and, consequently, distinct biological activities.[1][2]

This guide provides an in-depth comparative analysis of the most well-studied DCQA isomers, designed to arm researchers, scientists, and drug development professionals with the critical knowledge needed to select and investigate the most promising candidates for their specific applications. We will delve into the structural nuances, analytical challenges, and comparative biological performance, supported by experimental data and established protocols.

The Isomeric Landscape of DCQAs

The six primary isomers of dicaffeoylquinic acid are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[1][2] The numbering refers to the carbon positions on the quinic acid ring where the caffeoyl groups are attached via ester bonds. This seemingly subtle structural variation has profound implications for the molecule's interaction with biological targets. The spatial arrangement of the catechol moieties—the dihydroxy-substituted benzene rings of the caffeic acid units—is particularly crucial for their bioactivity.[3]

cluster_isomers Attachment Points for Caffeoyl Groups quinic Quinic Acid Core c1 C1 quinic->c1  1,3-DCQA  1,4-DCQA  1,5-DCQA c3 C3 quinic->c3  3,4-DCQA  3,5-DCQA c4 C4 quinic->c4  4,5-DCQA c5 C5

Caption: Isomeric diversity of DCQAs based on caffeoyl group positions.

Analytical Separation and Identification: A Critical Hurdle

A significant challenge in DCQA research is the effective separation and unambiguous identification of these closely related isomers. Their identical molecular mass and similar physicochemical properties make co-elution a common problem in standard chromatographic techniques.[4]

Expert Insight: From an analytical perspective, distinguishing between positional isomers like 3,5-DCQA and 4,5-DCQA is non-trivial. Mass spectrometry alone is often insufficient as they can produce very similar fragmentation patterns.[4][5] Therefore, robust chromatographic separation is paramount before the molecules enter the mass spectrometer.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for DCQA separation. Reversed-phase columns, such as C18, are most commonly employed. The key to successful separation lies in the optimization of the mobile phase, often an acidified water/acetonitrile gradient, which can enhance the resolution of otherwise overlapping peaks.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification of DCQA isomers. While isomers cannot be easily differentiated by MS alone, the fragmentation patterns (MSn) provide crucial structural information.[4][5] The ease of removing a caffeoyl residue during fragmentation follows a general order: 1 ≈ 5 > 3 > 4, which provides valuable clues for identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for the definitive structural elucidation of isolated isomers.[9] It allows for the unambiguous assignment of the caffeoyl group positions on the quinic acid core.

cluster_workflow Analytical Workflow for DCQA Isomer Profiling Extraction Sample Extraction (e.g., Plant Material) HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC DAD Diode-Array Detection (UV Spectra at ~320nm) HPLC->DAD MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Split Flow Identification Isomer Identification (Retention Time, UV, MSn) DAD->Identification MS->Identification

Caption: Standard experimental workflow for separating and identifying DCQA isomers.

Comparative Biological Performance

The subtle differences in the spatial orientation of the caffeoyl groups lead to significant variations in biological activity. Below is a comparative analysis based on available experimental data.

Antioxidant Activity

The presence of two catechol rings generally makes DCQAs more potent antioxidants than their monocaffeoylquinic acid counterparts.[10] However, isomer-specific differences are notable.

  • Key Finding: Several studies suggest that 4,5-DCQA exhibits superior antioxidant activity compared to 3,4-DCQA and 3,5-DCQA in various assays, including DPPH radical scavenging.[10][11]

Causality: The proximity of the two caffeoyl groups in the 4,5-isomer may facilitate more efficient electron donation and radical stabilization. The adjacent hydroxyl groups on the quinic core could also play a role in stabilizing the resulting phenoxyl radical.

IsomerAntioxidant AssayResult (IC50 or equivalent)Source
4,5-DCQA DPPH ScavengingIC50 = 19.8 µM[12]
4,5-DCQA Superoxide Scavenging (fMLF-activated neutrophils)IC50 = 1.49 µM[12]
3,5-DCQA DPPH ScavengingIC50 = 4.26 µg/mL[13]

Note: Direct comparative studies under identical conditions are limited, and values should be interpreted within the context of their specific experimental setup.

Anti-inflammatory Activity

DCQAs exert anti-inflammatory effects primarily by modulating key signaling pathways like NF-κB and MAPKs, and by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[11]

  • 4,5-DCQA: This isomer has demonstrated potent anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages, it significantly inhibited the expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6.[11] These effects were mediated by suppressing the nuclear translocation of NF-κB and the phosphorylation of MAPKs.[11] In an in vivo rat model, oral administration of 4,5-DCQA suppressed carrageenan-induced paw edema.[11]

  • 3,5-DCQA: This isomer also effectively inhibits NO production in LPS-stimulated RAW 264.7 cells.[13]

  • 3,4-DCQA: Has been shown to reduce IL-6 expression in inflammatory cell models with points of departure (PoDs) for activity ranging between 25-50 µM.[2]

Expert Insight: The anti-inflammatory potency appears to be linked to the molecule's ability to interfere with multiple signaling cascades. 4,5-DCQA, in particular, shows promise as a multi-target anti-inflammatory agent.[11]

Neuroprotective Effects

Certain DCQA isomers have shown potential in protecting neuronal cells, a critical area of research for neurodegenerative diseases.

  • 3,5-DCQA: Has been reported to inhibit amyloid β(1-42)-induced cellular toxicity in human neuroblastoma SH-SY5Y cells.[14][15] A key mechanism behind this effect is the enhancement of intracellular ATP levels, suggesting a role in improving cellular energy metabolism.[14][15]

  • Structure-Activity Relationship: Studies on ATP production suggest that a higher number of caffeoyl groups correlates with greater activity.[14][15] This indicates that tri- and tetra-caffeoylquinic acids might be even more potent in this specific mechanism, though DCQAs are still highly effective.

Anti-HIV Activity

DCQAs are recognized as potent and selective inhibitors of HIV-1 integrase, an enzyme essential for viral replication.[3]

  • Structure-Activity Relationship: The presence of the two catechol moieties is an absolute requirement for the inhibition of HIV integrase.[3] The free carboxyl group on the quinic acid core is also necessary for potent anti-HIV activity in cell cultures.[3]

  • 4,5-DCQA: Shows strong inhibitory activity against HIV-1 integrase, with IC50 values of 0.13 µg/ml for 3' end processing and 0.24 µg/ml for 3' end joining.[12] It also inhibits HIV-1 replication in MT-2 T lymphoblastoid cells with an EC50 value of 2 µg/ml.[12]

  • 3,5-DCQA: The geometrical isomerism (cis/trans) of the caffeoyl groups in 3,5-DCQA has been shown to affect its binding affinity to the HIV-integrase enzyme, suggesting that a mixture of isomers might provide a synergistic effect.[16]

Experimental Protocol: Comparative In Vitro Anti-inflammatory Assay

This protocol outlines a self-validating system to compare the efficacy of different DCQA isomers in suppressing nitric oxide (NO) production in macrophages.

Objective: To determine and compare the IC50 values of 3,4-DCQA, 3,5-DCQA, and 4,5-DCQA for the inhibition of LPS-induced NO production.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Isomer Treatment:

    • Prepare stock solutions of each DCQA isomer in DMSO.

    • Pre-treat the cells with serial dilutions of each isomer (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a non-stimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis & Validation:

    • Cell Viability (Trustworthiness Pillar): Concurrently, run a parallel plate and perform an MTT or similar viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds. Results are only valid for non-toxic concentrations.

    • IC50 Calculation: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Plot the inhibition percentage against the log of the isomer concentration and determine the IC50 value using non-linear regression.

Conclusion and Strategic Outlook

The choice of a DCQA isomer for research or therapeutic development is not arbitrary. The available evidence points to distinct activity profiles:

  • 4,5-Dicaffeoylquinic Acid emerges as a particularly potent isomer, demonstrating superior antioxidant and multi-pronged anti-inflammatory activities.[11] Its strong performance in both in vitro and in vivo models makes it a prime candidate for further investigation into inflammatory conditions.

  • 3,5-Dicaffeoylquinic Acid shows significant promise in the realm of neuroprotection, particularly through its ability to modulate cellular energy metabolism, and also possesses notable anti-adipogenic and anti-inflammatory properties.[14][17]

  • The biscatechol structure is a common denominator for potent anti-HIV integrase activity across isomers, but subtle conformational differences can influence binding affinity and efficacy.[3][16]

Future research must focus on direct, side-by-side comparisons of all six isomers across a wider range of validated biological assays. Furthermore, exploring the pharmacokinetic profiles and bioavailability of these isomers is a critical next step, as properties like membrane permeability can differ, impacting in vivo efficacy.[17] Understanding the nuanced structure-activity relationships will undoubtedly unlock the full therapeutic potential of this versatile class of natural compounds.

References

  • King, P. J., Ma, G., Miao, W., Jia, Q., McDougall, B. R., Reinecke, M. G., Cornell, C., Kuan, J., Kim, T. R., & Robinson, W. E., Jr. (n.d.). Structure−Activity Relationships: Analogues of the Dicaffeoylquinic and Dicaffeoyltartaric Acids as Potent Inhibitors of Human. ACS Publications. Available at: [Link]

  • Murata, K., et al. (2013). Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production. PubMed. Available at: [Link]

  • Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the Six Isomers of Dicaffeoylquinic Acid by LC-MSn. ResearchGate. Available at: [Link]

  • Glatz, L., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology. Available at: [Link]

  • Murata, K., et al. (2013). Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production. ResearchGate. Available at: [Link]

  • Clifford, M. N., Knight, S., & Kuhnert, N. (2005). Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS. FAO AGRIS. Available at: [Link]

  • Li, L., et al. (2005). Identification of isomeric dicaffeoylquinic acids from Eleutherococcus senticosus using HPLC-ESI/TOF/MS and 1H-NMR methods. PubMed. Available at: [Link]

  • Pereira, C., et al. (2012). Validation of a HPLC-DAD–ESI/MSn method for caffeoylquinic acids separation, quantification and identification in Helichrysum species. DigitUMa. Available at: [Link]

  • Raineri, S., et al. (2021). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression. MDPI. Available at: [Link]

  • Cole, R. B., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. PubMed. Available at: [Link]

  • Lallo, S., et al. (2020). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. PMC. Available at: [Link]

  • Murata, K., et al. (2013). Structure-Activity Relationship of Caffeoylquinic Acid on the Accelerating Activity on ATP Production. ResearchGate. Available at: [Link]

  • Glatz, L., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers. Available at: [Link]

  • Jasso-Villagomez, E. I., et al. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. OHSU. Available at: [Link]

  • Lee, Y., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PMC. Available at: [Link]

  • Zhang, Y., et al. (2021). Structures of chlorogenic acid, 3,4-dicaffeoylquinic acid,... ResearchGate. Available at: [Link]

  • Lee, J., et al. (2014). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. OUCI. Available at: [Link]

  • Lee, J., et al. (2014). Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from Ligularia fischeri leaves. ResearchGate. Available at: [Link]

Sources

Validation

Cross-Validation of HPLC and LC-MS Methods for 4,5-Dicaffeoylquinic Acid

Executive Summary The quantification of 4,5-dicaffeoylquinic acid (4,5-diCQA) presents a unique analytical paradox: while it is the most thermally stable of the major dicaffeoylquinic acid isomers, it is chromatographica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 4,5-dicaffeoylquinic acid (4,5-diCQA) presents a unique analytical paradox: while it is the most thermally stable of the major dicaffeoylquinic acid isomers, it is chromatographically stubborn, frequently co-eluting with its positional isomers (3,4-diCQA and 3,5-diCQA).

This guide objectively compares the two dominant methodologies—HPLC-UV (Diode Array) and UHPLC-MS/MS (Triple Quadrupole) . While HPLC-UV remains the "Gold Standard" for raw material quality control due to its cost-efficiency and robustness, UHPLC-MS/MS is indispensable for pharmacokinetic (PK) studies requiring nanogram-level sensitivity. This document details the cross-validation of these methods, emphasizing the critical role of chromatographic resolution over mass spectrometric selectivity.

Part 1: The Isomer Challenge & Selectivity

Before validating either method, one must address the fundamental chemistry of the analyte. 4,5-diCQA (MW 516.45) is a positional isomer of 3,4-diCQA and 3,5-diCQA.[1]

The Critical Failure Point: Mass spectrometry alone cannot definitively distinguish these isomers in a co-eluting peak.[2] All three share the same precursor ion (


 515) and generate identical fragment ions (

353, 191, 179), differing only in relative abundance. Therefore, chromatographic resolution (

) is the prerequisite for valid data on either platform.
Isomer Logic Diagram

The following diagram illustrates the decision logic required to distinguish 4,5-diCQA from its isomers, highlighting the "Isomerization Trap" where 3,5-diCQA degrades into 4,5-diCQA under neutral pH.

IsomerLogic Start Sample Analysis (MW 516.45) Chrom Chromatographic Separation (C18 or Phenyl-Hexyl) Start->Chrom Resolution Is Resolution (Rs) > 1.5? Chrom->Resolution MS_Check MS/MS Fragmentation (Precursor m/z 515) Resolution->MS_Check Yes Trap WARNING: Isomerization (pH > 7 or Heat) Resolution->Trap No (Co-elution) Iso_35 3,5-diCQA (Elutes 2nd/3rd) MS_Check->Iso_35 Base Peak 191 Iso_34 3,4-diCQA (Elutes 1st) MS_Check->Iso_34 Base Peak 173/191 Iso_45 4,5-diCQA (Elutes Last/3rd) MS_Check->Iso_45 Base Peak 353 (Secondary 499) Iso_35->Iso_45 Acyl Migration

Caption: Logic flow for differentiating diCQA isomers. Note the potential for 3,5-diCQA to artificially inflate 4,5-diCQA quantification via acyl migration.

Part 2: Method A – HPLC-UV (The Workhorse)

Best For: Quality Control (QC) of plant extracts (Lonicera japonica, Coffee beans), high-concentration samples (>1 µg/mL).

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Phenyl-Hexyl columns (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 250 x 4.6 mm, 5 µm) are superior to C18 for resolving aromatic isomers due to

    
     interactions.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent isomerization).

    • B: Methanol (Better selectivity for isomers than Acetonitrile).[3]

  • Gradient: 0–10 min (10–30% B), 10–25 min (30–50% B), 25–30 min (50–90% B).

  • Detection: 327 nm (Max absorption for caffeoyl moiety).

Performance Characteristics
ParameterSpecificationNotes
Linearity (

)
> 0.999Range: 5 – 500 µg/mL
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSufficient for raw material QC
Precision (RSD) < 2.0%Highly reproducible
Specificity ModerateRelies entirely on retention time (

).

Expert Insight: In HPLC-UV, "specificity" is a misnomer. You are assuming the peak at


 24.5 min is 4,5-diCQA. Validation requires running a mixed standard of 3,4-, 3,5-, and 4,5-diCQA to prove they do not overlap.

Part 3: Method B – UHPLC-MS/MS (The Specialist)

Best For: Pharmacokinetics (Plasma/Urine), trace analysis, complex biological matrices.

Experimental Protocol
  • System: Waters Acquity UPLC H-Class + Xevo TQ-S Micro (or equivalent).

  • Column: Sub-2 µm C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Ionization: ESI Negative Mode (Phenolic acids ionize poorly in positive mode).

  • MRM Transitions (4,5-diCQA):

    • Quantifier:

      
       (Loss of caffeoyl moiety).
      
    • Qualifier:

      
       (Quinic acid ion).
      
    • Qualifier:

      
       (Caffeic acid ion).
      
Performance Characteristics
ParameterSpecificationNotes
Linearity (

)
> 0.995Range: 1 – 1000 ng/mL
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL~1000x more sensitive than UV
Precision (RSD) < 5.0%Higher variability due to ionization
Matrix Effect VariableMust be assessed (often suppresses signal).

Expert Insight: The transition


 is not unique to 4,5-diCQA. However, 4,5-diCQA typically exhibits a stronger 

353 fragment relative to

191 compared to the 3,5-isomer. This ratio can be used as a secondary confirmation.

Part 4: Cross-Validation Study

To validate the interchangeability of these methods, a bridging study is required. This protocol ensures that data generated by HPLC-UV in manufacturing correlates with LC-MS data in clinical trials.

Workflow Diagram

The following diagram outlines the parallel processing workflow required for cross-validation.

ValidationWorkflow Sample Plant Extract / Standard (Lonicera japonica) Split Split Sample Sample->Split Dilute_A Dilution (High Conc) Target: 50 µg/mL Split->Dilute_A Dilute_B Dilution (Trace) Target: 100 ng/mL Split->Dilute_B HPLC HPLC-UV (327 nm) Phenyl-Hexyl Column Dilute_A->HPLC Data_A Data Set A (µg/mL) HPLC->Data_A Stats Bland-Altman Analysis & Linear Regression Data_A->Stats LCMS UHPLC-MS/MS (MRM) C18 Column Dilute_B->LCMS Data_B Data Set B (ng/mL) LCMS->Data_B Data_B->Stats Decision Acceptance Criteria: Slope 0.95-1.05 R² > 0.98 Stats->Decision

Caption: Parallel workflow for cross-validating HPLC-UV and LC-MS/MS methods.

Statistical Assessment

When comparing results from the same batch of Lonicera japonica extract:

  • Linear Regression: Plot HPLC-UV values (x-axis) vs. LC-MS values (y-axis).

    • Acceptance: Slope should be

      
       and Intercept 
      
      
      
      .
    • Common Deviation: LC-MS often reads slightly lower due to matrix suppression (Ion Suppression). If the slope is < 0.9, a Matrix Correction Factor (MCF) or Stable Isotope Internal Standard (e.g.,

      
      -CQA) is required for the MS method.
      
  • Bland-Altman Plot: Plots the difference between methods (

    
    ) against the average (
    
    
    
    ).
    • Goal: 95% of differences should lie within

      
       standard deviations. Systematic bias (e.g., all points above zero) indicates a calibration error or specificity issue (e.g., UV picking up an impurity that MS ignores).
      

Part 5: Decision Matrix

When should you use which method?

FeatureHPLC-UVUHPLC-MS/MS
Primary Application Raw Material QC, Product ReleasePK Studies, Metabolomics, Trace Contamination
Cost Per Sample Low ($)High (

$)
Skill Requirement ModerateExpert
Isomer Resolution Critical (Must be physical)Critical (MS cannot resolve isomers alone)
Matrix Tolerance High (Dilute & Shoot)Low (Requires SPE or Protein PPT)

References

  • Clifford, M. N., et al. (2005).[4] Discriminating between the six isomers of dicaffeoylquinic acid by LC-MSn. Journal of Agricultural and Food Chemistry, 53(10), 3821-3832. Link

  • Chen, L., et al. (2014). Simultaneous quantification of eight compounds of Lonicera japonica by HPLC-DAD. Journal of Pharmaceutical and Biomedical Analysis, 95, 1-7. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Jaiswal, R., et al. (2011). The chlorogenic acids of Lonicera japonica (Japanese honeysuckle): Characterization and distribution. Phytochemical Analysis, 25(6).[4] Link

  • BenchChem Technical Support. (2024). Chromatographic Separation of 3,4-diCQA and 4,5-diCQA. Link

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4,5-Dicaffeoylquinic Acid's Biological Activities

Introduction: The Crucial Link Between Benchtop and Biology in Drug Discovery In the realm of natural product research and drug development, the journey from a promising compound in a test tube to a viable therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Link Between Benchtop and Biology in Drug Discovery

In the realm of natural product research and drug development, the journey from a promising compound in a test tube to a viable therapeutic agent is fraught with challenges. A critical hurdle in this process is establishing a robust in vitro-in vivo correlation (IVIVC) . This guide delves into the IVIVC of 4,5-dicaffeoylquinic acid (4,5-DCQA) , a naturally occurring phenolic compound renowned for its potent antioxidant and anti-inflammatory properties.[1] Understanding the extent to which the readily observable in vitro activities of 4,5-DCQA translate to in vivo efficacy is paramount for researchers, scientists, and drug development professionals. Discrepancies between in vitro potency and in vivo effects are common for phenolic compounds, largely due to factors like bioavailability, metabolism, and interaction with complex biological systems.[2] This guide will provide an objective comparison of 4,5-DCQA's performance in both experimental settings, supported by experimental data and protocols, to offer a clearer perspective on its therapeutic potential.

Anti-Inflammatory Activity: From Cell Culture to Animal Models

One of the most well-documented activities of 4,5-DCQA is its anti-inflammatory effect. This has been demonstrated in both cellular and animal models, providing a strong basis for IVIVC analysis.

In Vitro Evidence: Suppression of Inflammatory Mediators in Macrophages

The murine macrophage cell line, RAW 264.7 , is a cornerstone for in vitro inflammation studies. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells mimic an inflammatory response by producing a cascade of pro-inflammatory mediators.

Pre-treatment with 4,5-DCQA has been shown to significantly inhibit the production of key inflammatory markers in LPS-stimulated RAW 264.7 cells without inducing cytotoxicity at effective concentrations.[3] This includes a dose-dependent reduction in:

  • Nitric Oxide (NO)

  • Prostaglandin E2 (PGE2)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

The underlying mechanism for this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[1]

Inflammatory MediatorCell LineStimulant4,5-DCQA ConcentrationInhibition
Nitric Oxide (NO)RAW 264.7LPSDose-dependentSignificant reduction
Prostaglandin E2 (PGE2)RAW 264.7LPSDose-dependentSignificant reduction
TNF-αRAW 264.7LPS4 µM~40%
IL-6RAW 264.7LPS4 µM~20%

Data synthesized from studies on dicaffeoylquinic acids.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[4]

  • Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of 4,5-DCQA for 1 hour.

  • Stimulation: Add LPS (typically 10-100 ng/mL) to the wells to induce an inflammatory response.[4]

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

  • Analysis: Collect the cell supernatant to measure the levels of NO (using the Griess reagent), PGE2, TNF-α, and IL-6 (using ELISA kits).[5] Cell viability should be assessed in parallel using an MTT assay to rule out cytotoxicity.[3]

This self-validating system ensures that the observed reduction in inflammatory mediators is a direct effect of the compound's activity and not a consequence of cell death.

In Vivo Evidence: Amelioration of Acute Inflammation

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of test compounds.[6][7] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).

Oral administration of 4,5-DCQA has been demonstrated to significantly suppress carrageenan-induced paw edema in a dose-dependent manner.[8] This in vivo effect is consistent with the in vitro findings, as 4,5-DCQA also reduces the expression of pro-inflammatory markers like iNOS, COX-2, and TNF-α in the inflamed paw tissue.

Animal ModelInflammatory Stimulant4,5-DCQA Dosage (Oral)Effect on Paw Edema
RatCarrageenan5, 10, 20 mg/kgDose-dependent suppression

At 20 mg/kg, the effect of 4,5-DCQA was comparable to the positive control, diclofenac sodium (10 mg/kg).

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[8]

  • Compound Administration: Orally administer 4,5-DCQA or a vehicle control to the respective groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., phenylbutazone or indomethacin) should be included.[8][9]

  • Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[6][8]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

The clear dose-dependent anti-inflammatory effect in this in vivo model provides strong validation for the in vitro observations.

Diagram of the Anti-Inflammatory Experimental Workflow

G cluster_0 In Vitro cluster_1 In Vivo a RAW 264.7 Macrophages b Pre-treatment with 4,5-DCQA a->b c LPS Stimulation b->c d Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) c->d h Measurement of Paw Edema d->h Correlation e Rat Model f Oral Administration of 4,5-DCQA e->f g Carrageenan Injection in Paw f->g g->h

Caption: Workflow comparing in vitro and in vivo anti-inflammatory assays.

Antioxidant Activity: From Chemical Assays to Biological Systems

The antioxidant potential of phenolic compounds is often their most cited characteristic. However, translating the results from simple chemical assays to complex biological systems is not always straightforward.

In Vitro Evidence: Radical Scavenging and Cellular Protection

The antioxidant activity of 4,5-DCQA has been evaluated using various in vitro assays, including:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays: These assays measure the ability of a compound to directly scavenge free radicals. Dicaffeoylquinic acids generally show potent radical scavenging activity in these cell-free assays.[10][11]

  • Cellular Antioxidant Assays: In cell-based models, such as SH-SY5Y neuroblastoma cells exposed to oxidative stress (e.g., with hydrogen peroxide), dicaffeoylquinic acids have been shown to protect cells from damage. This is achieved by reducing intracellular reactive oxygen species (ROS) and replenishing endogenous antioxidants like glutathione (GSH).[12][13][14][15]

AssayCompoundResult
DPPH IC50 (µM)4,5-DCQA isomer~19.8
ABTS TEAC3,5-DCQA isomer~0.9974
FRAP (mmol TE/g)3,5-DCQA isomer~3.84

TEAC = Trolox Equivalent Antioxidant Capacity. Data is for dicaffeoylquinic acid isomers and should be interpreted with caution for 4,5-DCQA specifically.[16]

In Vivo Evidence: Enhancement of Endogenous Antioxidant Defenses

In vivo, the antioxidant effect of a compound is not solely dependent on its direct radical scavenging ability but also on its influence on the body's own antioxidant enzyme systems. In animal models of oxidative stress, such as streptozotocin-induced diabetes in rats, administration of dicaffeoylquinic acids has been shown to:

  • Decrease Malondialdehyde (MDA) levels: MDA is a marker of lipid peroxidation, a key indicator of oxidative damage.[17]

  • Increase the activity of antioxidant enzymes: This includes Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[17][18][19][20]

  • Restore Glutathione (GSH) levels. [17]

This demonstrates a more complex, indirect antioxidant effect in a living organism compared to the direct radical scavenging observed in vitro.

ParameterDiabetic Control3,5-DCQA Treated
GPx activityDecreased by 26%Increased by 21%
GR activityDecreased by 38%Increased by 25%
GST activityDecreased by 18%Increased by 14%
MDA levelsSignificantly increasedSignificantly reduced
GSH levelsSignificantly depletedSignificantly restored

Data from a study on 3,5-dicaffeoylquinic acid, a closely related isomer.[17]

Diagram of Antioxidant Mechanisms: In Vitro vs. In Vivo

G cluster_0 In Vitro cluster_1 In Vivo a 4,5-DCQA b Free Radicals (DPPH, ABTS) a->b Direct Scavenging c Neutralized Radicals d 4,5-DCQA e Cellular Signaling (e.g., Nrf2) d->e f Antioxidant Enzymes (SOD, CAT, GPx) e->f g Reactive Oxygen Species (ROS) f->g Neutralization h Cellular Protection

Caption: Contrasting direct (in vitro) and indirect (in vivo) antioxidant actions.

Neuroprotective Activity: A Glimpse into a Promising Area

The neuroprotective potential of dicaffeoylquinic acids is an emerging area of research. While a direct IVIVC for 4,5-DCQA is still being established, studies on its isomers provide valuable insights.

In Vitro Evidence: Protection of Neuronal Cells

In vitro studies using the human neuroblastoma cell line SH-SY5Y have shown that dicaffeoylquinic acids can protect against neuronal cell death induced by oxidative stress (e.g., H₂O₂).[12][14][15] The protective mechanisms include:

  • Attenuation of apoptosis (programmed cell death) by reducing the activation of caspase-3.[14]

  • Restoration of intracellular glutathione (GSH) levels. [14]

  • Upregulation of glycolytic enzymes and ATP production , suggesting a role in maintaining cellular energy metabolism.[21]

  • Cell Culture: Culture SH-SY5Y cells in appropriate media.[22]

  • Pre-treatment: Pre-treat the cells with 4,5-DCQA for a specified duration (e.g., 6 hours).[23]

  • Induction of Toxicity: Expose the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce cell damage.[24][25]

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay.[22]

    • Apoptosis: Assess apoptosis using Annexin V/PI staining and flow cytometry.[22]

    • Oxidative Stress: Quantify intracellular ROS levels.[22]

    • Mitochondrial Function: Evaluate changes in mitochondrial membrane potential.

In Vivo Evidence: Cognitive Improvement in Animal Models

While specific in vivo studies on 4,5-DCQA for neuroprotection are limited, research on related compounds has shown promising results. For instance, administration of 3,5-dicaffeoylquinic acid has been shown to improve spatial learning and memory in senescence-accelerated mice.[21] This suggests that the neuroprotective effects observed in vitro may translate to cognitive benefits in vivo. Further research is needed to establish a direct IVIVC for 4,5-DCQA in animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[26][27][28]

The Critical Role of Bioavailability and Metabolism

A significant reason for the potential disconnect between in vitro and in vivo results is the bioavailability and metabolism of the compound. What is highly active in a petri dish may not reach its target in the body in a sufficient concentration or in its original form.

Studies on the metabolism of 4,5-dicaffeoylquinic acid in rats have shown that after oral administration, it undergoes extensive metabolism, including methylation, hydration, dehydration, reduction, glucuronide conjugation, and sulfation.[29] This means that the compounds exerting the biological effects in vivo may be metabolites of 4,5-DCQA, and not the parent compound itself. The plasma concentrations of dicaffeoylquinic acids also tend to decline rapidly.[30]

This highlights a crucial point: in vitro assays test the parent compound, while in vivo effects are the result of the complex interplay between the parent compound and its various metabolites.[31]

Diagram of 4,5-DCQA Metabolism and its Impact on IVIVC

G cluster_0 In Vitro System cluster_1 In Vivo System a 4,5-DCQA (Parent Compound) b Direct Cellular Effects a->b f Systemic Effects b->f Correlation? c Oral Administration of 4,5-DCQA d Metabolism (Liver, Gut Microbiota) c->d e Metabolites (Methylated, Glucuronidated, etc.) d->e e->f

Caption: The influence of metabolism on the in vitro-in vivo correlation.

Conclusion: An Optimistic but Cautious Outlook

The available evidence suggests a promising correlation between the in vitro and in vivo anti-inflammatory activities of 4,5-dicaffeoylquinic acid. The compound's ability to suppress inflammatory mediators in cell culture is mirrored by its effectiveness in reducing inflammation in animal models. For its antioxidant activity, while in vitro assays demonstrate potent radical scavenging, the in vivo effects appear to be more nuanced, involving the modulation of endogenous antioxidant systems. The neuroprotective potential of 4,5-DCQA is a promising area that warrants further investigation to establish a clear IVIVC.

It is imperative for researchers to consider the metabolic fate of 4,5-DCQA when designing and interpreting experiments. The challenges in translating in vitro findings to in vivo efficacy for phenolic compounds are significant but not insurmountable.[2][32][33][34] By employing well-validated in vitro and in vivo models, and by investigating the bioactivity of metabolites, a more accurate and comprehensive understanding of the therapeutic potential of 4,5-dicaffeoylquinic acid can be achieved. This guide serves as a foundational resource to aid in the rational design of future studies aimed at harnessing the full therapeutic potential of this remarkable natural compound.

References

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  • Al-Snafi, A. E. (2022). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Free Radical Biology and Medicine, 180, 1-12. [Link]

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  • Lee, S. H., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PLoS One, 15(2), e0229045. [Link]

  • Nabavi, S. F., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 760, 169-176. [Link]

  • Zhao, Q., et al. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 36(7), 1149-1159. [Link]

  • Zhao, Q., et al. (2016). Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status. Cellular and Molecular Neurobiology, 36(7), 1149-1159. [Link]

  • Papageorgiou, P., et al. (2020). Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. Foods, 9(4), 534. [Link]

  • Gandhi, S., et al. (2024). Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells. International Journal of Molecular Sciences, 25(11), 6046. [Link]

  • El-Shazly, S. A., et al. (2017). In vivo evaluation of the antioxidant potential of dicaffeoylquinic acid isolated from Geigeria alata. Bulgarian Chemical Communications, 49(4), 843-848. [Link]

  • Mota, A. C. L. G., et al. (2023). Far from being a simple question: The complexity between in vitro and in vivo responses from nutrients and bioactive compounds with antioxidant potential. Food Research International, 173, 113337. [Link]

  • Das, A. K., & Sahu, R. (2022). Whole Grains and Phenolic Acids: A Review on Bioactivity, Functionality, Health Benefits and Bioavailability. Foods, 11(12), 1739. [Link]

  • Lim, S. M., et al. (2021). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science, 11(05), 073-080. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

  • ResearchGate. (n.d.). In vitro data on antioxidant properties of DCQAs across different studies. [Link]

  • Siti, H. N., et al. (2015). Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice. Clinics, 70(1), 57-64. [Link]

  • Salehi, B., et al. (2021). Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells. Antioxidants, 10(10), 1546. [Link]

  • Kim, D. H., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(11), 2631. [Link]

  • Han, X., et al. (2012). 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH. Journal of Agricultural and Food Chemistry, 60(27), 6773-6780. [Link]

  • Sroka, Z. (2015). Antioxidant activity of phenolic acids: Correlation with chemical structure and in vitro assays for their analytical determination. Journal of Food and Nutrition Research, 54(3), 227-241. [Link]

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  • Al-Snafi, A. E. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Plants, 10(5), 889. [Link]

  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]

  • Kwon, Y. S., et al. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Phytotherapy Research, 19(5), 441-444. [Link]

  • Kwon, Y. S., et al. (2005). Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. Phytotherapy Research, 19(5), 441-444. [Link]

  • Zhang, J. Y., et al. (2020). [Analysis of metabolites of 4,5-dicaffeoylquinic acid in rat plasma and urine based on LC-MS]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 45(2), 391–397. [Link]

  • de Mello, F. C. S., et al. (2017). Bioavailability of chlorogenic acids in rats after acute ingestion of maté tea (Ilex paraguariensis) or 5-caffeoylquinic acid. Journal of Functional Foods, 33, 243-251. [Link]

  • PapersFlow. (n.d.). Antioxidant Activity Assays: Research Guide & Papers. [Link]

  • Hufnagel, K., et al. (2024). Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases. Frontiers in Pharmacology, 15, 1374493. [Link]

  • MDPI. (n.d.). Exploring Bioactive Polyphenolic Compounds in Food and Natural Real-World Samples II: Molecular Diversity, Functionality, and Future Directions. [Link]

  • ResearchGate. (n.d.). In vivo antioxidant capacity. (A) SOD activities, (B) CAT activities, (C) GSH‐Px activities, and (D) MDA contents. [Link]

  • Blesa, J., & Przedborski, S. (2014). Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. British Journal of Pharmacology, 171(13), 3098-3114. [Link]

  • Ácsová, A., et al. (2022). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Folia Veterinaria, 66(2), 3-12. [Link]

  • Yang, B., et al. (2005). Metabolic profile of 1,5-dicaffeoylquinic acid in rats, an in vivo and in vitro study. Drug Metabolism and Disposition, 33(7), 931-939. [Link]

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Validation

head-to-head comparison of 4,5-dicaffeoylquinic acid and quercetin antioxidant assays

Executive Summary This guide provides a head-to-head technical analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) and Quercetin for use in antioxidant research and drug development.[1] While Quercetin remains the "gold st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) and Quercetin for use in antioxidant research and drug development.[1] While Quercetin remains the "gold standard" flavonoid control due to its planar conjugation and low IC50 values, 4,5-diCQA offers a distinct advantage in metabolic stability studies and specific Nrf2 pathway activation. This guide synthesizes structure-activity relationships (SAR), bench-level assay performance, and cellular signaling mechanisms to assist researchers in selecting the optimal compound for their specific experimental context.

Chemical & Mechanistic Foundation: Structure-Activity Relationship (SAR)

The antioxidant efficacy of these molecules is dictated by their ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to stabilize free radicals.

Quercetin (Flavonol)[2][3][4]
  • Core Structure: C6-C3-C6 backbone with a fused heterocyclic ring.

  • Key "Warheads":

    • B-Ring Catechol: The 3',4'-dihydroxy moiety is the primary site for radical scavenging.

    • C2=C3 Double Bond: Conjugated with the 4-oxo group, this allows for electron delocalization across all three rings, stabilizing the resulting phenoxy radical.

    • 3-OH Group: Crucial for chelating metal ions (e.g., in FRAP assays) and boosting radical scavenging via H-bonding with the B-ring.

4,5-Dicaffeoylquinic Acid (Chlorogenic Acid Derivative)
  • Core Structure: Quinic acid esterified with two caffeic acid moieties at positions 4 and 5.

  • Key "Warheads":

    • Double Catechol Payload: Unlike Quercetin's single B-ring, 4,5-diCQA carries two caffeoyl groups, each containing a catechol moiety.

    • Non-Planar Geometry: The quinic acid core is a cyclohexane chair conformation, meaning the two active caffeoyl arms are not conjugated to each other. This limits resonance stabilization to the individual caffeoyl arms, unlike the global delocalization in Quercetin.

Visualization: Mechanistic Comparison

The following diagram illustrates the functional differences in radical stabilization.

SAR_Comparison cluster_Quercetin Quercetin (Flavonoid) cluster_diCQA 4,5-diCQA (Phenolic Acid) Q_Struct Planar C6-C3-C6 Skeleton Q_Site B-Ring Catechol + 3-OH Q_Struct->Q_Site Q_Mech Global Electron Delocalization (High Radical Stability) Radical Free Radical (e.g., DPPH•) Q_Mech->Radical Rapid H-Atom Transfer Q_Site->Q_Mech D_Struct Quinic Acid Core (Non-Planar) D_Site 2x Caffeoyl Moieties (Double Catechol Load) D_Struct->D_Site D_Mech Localized Resonance (Steric Hindrance Possible) D_Mech->Radical Stoichiometric Scavenging (1:2 ratio) D_Site->D_Mech

Figure 1: Comparative Structure-Activity Relationship (SAR) showing Quercetin's resonance stability versus 4,5-diCQA's stoichiometric advantage.

In Vitro Assay Performance: Head-to-Head Data

The following data summarizes typical performance ranges derived from comparative studies. Note that absolute IC50 values vary by solvent and pH; relative potency is the critical metric.

AssayMetricQuercetin (Standard)4,5-diCQATechnical Insight
DPPH IC50 (µM)4.3 – 5.1 15.0 – 20.0 Quercetin is faster due to steric accessibility. 4,5-diCQA requires higher mass but can scavenge more radicals per molecule long-term.
ABTS TEAC (Trolox Eq)3.0 – 4.5 ~1.0 – 2.5 ABTS•+ is less sterically hindered than DPPH•, allowing 4,5-diCQA to perform better here than in DPPH assays.
FRAP Value (mmol Fe²⁺/g)4.0 – 8.0 3.5 – 4.0 Quercetin's 3-OH and 4-oxo arrangement forms a potent metal-chelating pocket that 4,5-diCQA lacks.
Solubility LogP1.82 (Lipophilic)~0.5 - 1.0 (Hydrophilic)4,5-diCQA is significantly more water-soluble, making it superior for aqueous buffer assays without DMSO.

Verdict: Use Quercetin for maximum potency benchmarks. Use 4,5-diCQA when testing aqueous formulations or studying chlorogenic acid metabolism.

Cellular Mechanism: The Nrf2 Pathway[1][5][6]

While in vitro assays measure direct scavenging, cellular efficacy depends on signaling activation. Both compounds activate the Nrf2/Keap1 pathway , but 4,5-diCQA is particularly noted for inhibiting NF-κB translocation simultaneously, providing a dual anti-inflammatory/antioxidant effect.

Pathway Visualization

The diagram below details the specific activation flow for 4,5-diCQA in HepG2 or macrophage cells.

Nrf2_Pathway cluster_Cyto Cytoplasm cluster_Nuc Nucleus diCQA 4,5-diCQA (Extracellular) Keap1 Keap1 (Sensor) diCQA->Keap1 Modifies Cysteine residues diCQA->Keap1 Inhibits Interaction NFkB NF-κB (p65/p50) diCQA->NFkB Inhibits Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2_Cyto Nrf2 (Inactive) Keap1->Nrf2_Cyto Degradation (Normal) Nrf2_Free Nrf2 (Active/Released) Nrf2_Cyto->Nrf2_Free Stabilization ARE ARE Sequence Nrf2_Free->ARE Translocation HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Transcription NQO1 NQO1 ARE->NQO1

Figure 2: Dual mechanism of 4,5-diCQA: Activation of Nrf2-mediated antioxidant enzymes and inhibition of NF-κB inflammatory signaling.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: High-Throughput DPPH Assay (Microplate)

Objective: Determine IC50 of 4,5-diCQA vs. Quercetin.

  • Reagent Prep:

    • Stock: Dissolve DPPH (2.4 mg) in Methanol (100 mL) to ~60 µM. Absorbance at 517nm should be 0.65 – 0.70. Critical: Prepare fresh and keep in amber bottles.

    • Samples: Prepare 4,5-diCQA and Quercetin in Methanol (Range: 1 – 100 µM).

  • Workflow:

    • Blank: 200 µL Methanol.

    • Control: 20 µL Methanol + 180 µL DPPH Reagent.

    • Sample: 20 µL Sample + 180 µL DPPH Reagent.

    • Sample Blank (Color Correction): 20 µL Sample + 180 µL Methanol.

  • Incubation: 30 minutes in the dark at Room Temp (25°C).

  • Measurement: Read Absorbance (A) at 517 nm.

  • Calculation (Self-Validating Formula):

    
    
    Note: If Sample Blank > 5% of Control, the compound is absorbing at 517nm (interference).
    
Protocol B: Cellular ROS Scavenging (DCFH-DA Assay)

Objective: Compare intracellular protection in HepG2 cells.

  • Seeding: Seed HepG2 cells (2 x 10^4 cells/well) in black 96-well plates. Incubate 24h.

  • Pre-treatment: Treat with 4,5-diCQA or Quercetin (5, 10, 20 µM) for 12h.

    • Control: Media only.

  • Stress Induction: Wash cells with PBS. Add 100 µL of 500 µM H2O2 for 2h.

  • Probe Loading: Remove H2O2. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C.

  • Detection: Wash 2x with PBS. Measure Fluorescence (Ex/Em: 485/535 nm).

  • Validation Check:

    • Positive Control (H2O2 only) must show >2.0x fluorescence vs Negative Control.

    • Quercetin (20 µM) should reduce fluorescence by >40%.

References

  • BenchChem. (2025).[1] Benchmarking the efficacy of 4,5-O-Dicaffeoyl quinic acid methyl ester against known antioxidants.[1] BenchChem Guides.[1] Link

  • Xu, J. G., et al. (2016). Comparison of antioxidant activity and bioavailability of tea catechins and quercetin. Journal of Food Science. Link

  • Li, Y., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PMC.[2][3] Link

  • Boorman, et al. (2022).[4] Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model. PMC.[2][3] Link

  • Science.gov. (2024). Comparative antioxidant activity of chlorogenic acid derivatives and flavonoids.Link

Sources

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